molecular formula C8H7BrClNO B1266498 2-Bromo-n-(4-chlorophenyl)acetamide CAS No. 5343-64-6

2-Bromo-n-(4-chlorophenyl)acetamide

Cat. No.: B1266498
CAS No.: 5343-64-6
M. Wt: 248.5 g/mol
InChI Key: YSTUPBOIUOUMHG-UHFFFAOYSA-N
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Description

2-Bromo-n-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C8H7BrClNO and its molecular weight is 248.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTUPBOIUOUMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968100
Record name 2-Bromo-N-(4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5343-64-6
Record name 5343-64-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N-(4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-N-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-N-(4-chlorophenyl)acetamide is a halogenated acetamide derivative of significant interest as a precursor in organic synthesis, particularly for the development of novel therapeutic agents. Its utility in drug discovery is underscored by its role as a key intermediate in the synthesis of compounds with potential antibacterial activity.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides an in-depth analysis of the compound's chemical identity, core physicochemical parameters, a detailed synthesis and purification protocol, robust analytical methodologies for quality control, and essential safety guidelines. It is designed to serve as a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel chemical entities.

Chemical Identity and Structure

Precise identification is the foundation of all chemical research. This compound is structurally defined by a bromoacetyl group attached to the nitrogen atom of a 4-chloroaniline backbone. This specific isomeric arrangement dictates its unique chemical reactivity and physical properties.

1.1. Nomenclature and Key Identifiers

  • Systematic IUPAC Name: this compound

  • Common Synonyms: N-(p-Chlorophenyl)-2-bromoacetamide

  • Molecular Formula: C₈H₇BrClNO

  • CAS Number: 5439-14-5 (Note: This is the specific CAS for this isomer, distinguishing it from related compounds such as N-(4-Bromo-2-chlorophenyl)acetamide, CAS 3460-23-9[2][3][4][5][6][7] or N-(2-bromo-4-chlorophenyl)acetamide, CAS 57045-85-9[8][9]).

1.2. Structural Representation

The chemical structure is depicted below: Chemical structure of this compound

Table 1: Key Chemical Identifiers and Properties

Identifier/PropertyValueSource(s)
Molecular Formula C₈H₇BrClNO[2][3][4]
Molecular Weight 248.51 g/mol [2][3]
InChI InChI=1S/C8H7BrClNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12)Derived
InChIKey YZYJPLMMVIXKAX-UHFFFAOYSA-NDerived
SMILES C1=CC(=CC=C1NC(=O)CBr)ClDerived
Hydrogen Bond Donors 1[9]
Hydrogen Bond Acceptors 1[9]
Rotatable Bonds 2Derived

Synthesis and Purification: A Validated Approach

The synthesis of this compound is reliably achieved through the acylation of 4-chloroaniline with bromoacetyl bromide.[1] This method is efficient and proceeds under mild conditions, making it highly suitable for laboratory-scale production.

2.1. Rationale for Synthetic Route

The chosen pathway leverages the nucleophilic character of the amine group on 4-chloroaniline and the electrophilic nature of the carbonyl carbon in bromoacetyl bromide. The reaction is a classic nucleophilic acyl substitution. The use of a base is often unnecessary as the reaction is typically fast, but a mild base or solvent like pyridine can be employed to quench the HBr byproduct. Dichloromethane is an excellent solvent choice due to its inertness and ability to dissolve the reactants while facilitating product isolation.

2.2. Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve 4-chloroaniline (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature.

  • Reaction: Slowly add bromoacetyl bromide (1.05 eq) dropwise to the stirred solution. The reaction is exothermic; maintain the temperature with a water bath if necessary.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase until the starting aniline spot is consumed.

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize the HBr byproduct. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

SynthesisWorkflow Reactants Reactants: - 4-Chloroaniline - Bromoacetyl Bromide - Dichloromethane (Solvent) Reaction Nucleophilic Acyl Substitution (Room Temperature) Reactants->Reaction Stirring Workup Aqueous Work-up: - NaHCO₃ Wash - Extraction Reaction->Workup Reaction Completion (TLC) Product Crude 2-Bromo-N- (4-chlorophenyl)acetamide Workup->Product Dry & Evaporate AnalysisWorkflow cluster_purification Purification cluster_qc Quality Control & Confirmation Crude Crude Product Recrystal Recrystallization (Hot Ethanol) Crude->Recrystal Pure Purified Crystalline Product Recrystal->Pure MP Melting Point Analysis Pure->MP Purity Check NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR Structure Elucidation MS Mass Spectrometry Pure->MS MW & Isotope Confirmation IR IR Spectroscopy Pure->IR Functional Group ID

Caption: Workflow for the purification and analytical validation of the final compound.

Safety, Handling, and Storage

As a halogenated organic compound and a reactive acylating agent, this compound requires careful handling. While specific toxicity data is limited, data from closely related isomers like N-(4-Bromo-2-chlorophenyl)acetamide indicate potential hazards. [10][11]

  • Hazard Identification:

    • Causes skin irritation (H315). [10][11] * Causes serious eye irritation (H319). [10][11] * May cause respiratory irritation (H335). [10][11]

  • Recommended Handling Procedures:

    • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

    • Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

    • Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [10][11]

  • Storage Conditions:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from oxidizing agents and moisture.

References

  • PubChem. N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • Chemchart. N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9). Available from: [Link]

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E65, o1955. Available from: [Link]

  • PubChem. 4'-Bromo-2'-chloroacetanilide. National Center for Biotechnology Information. Available from: [Link]

  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Iconic Research and Engineering Journals, 3(12). Available from: [Link]

  • NIST. Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Available from: [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, A. A., & El-Emam, A. A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. Available from: [Link]

  • SpectraBase. Acetamide, N-(4-bromo-2-chlorophenyl)-. Available from: [Link]

  • Gowda, B. T., et al. (2009). Crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-acetamide, C15H10BrCl2NO2. Zeitschrift für Kristallographie - New Crystal Structures, 224(4), 481-482. Available from: [Link]

  • Google Patents. CN101550090B - Method for synthesizing bromoacetamide.
  • NIST. 2-Bromo-4-chloroaniline. NIST Chemistry WebBook. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-N-(4-chlorophenyl)acetamide: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-N-(4-chlorophenyl)acetamide, a key building block in synthetic organic chemistry with significant applications in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, physical and chemical properties, safety considerations, and its role as a versatile intermediate in the creation of novel therapeutic agents.

Chemical Identity and Properties

This compound is a halogenated acetamide derivative. The presence of a reactive bromine atom on the acetyl group and a chlorine atom on the phenyl ring makes it a valuable precursor for a variety of chemical transformations.

Structure and CAS Number:

The chemical structure of this compound is characterized by a 4-chlorophenyl group attached to the nitrogen of an acetamide, which is further substituted with a bromine atom at the alpha-carbon.

While there can be confusion with its isomers where the bromine is located on the phenyl ring, the correct structure for the topic of this guide is as follows:

Caption: Chemical structure of this compound.

It is important to distinguish this compound from its isomers, such as N-(2-bromo-4-chlorophenyl)acetamide (CAS Number: 57045-85-9)[1][2][3][4] and N-(4-bromo-2-chlorophenyl)acetamide (CAS Number: 3460-23-9)[5][6][7][8][9]. The synthesis of this compound is achieved through the reaction of 4-chloroaniline with bromoacetyl bromide[10].

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below. Note that some properties may be predicted based on its structure.

PropertyValueSource
Molecular FormulaC₈H₇BrClNO[1][2][6]
Molecular Weight248.50 g/mol [1][3]
AppearanceSolid (form may vary)[6]
Melting PointData not readily available for this specific isomer. Isomers have melting points around 136°C[4] and 151-152°C[5].
SolubilityExpected to be soluble in organic solvents like dichloromethane and ethyl acetate.[10]

Synthesis of this compound

The primary synthetic route to this compound involves the acylation of 4-chloroaniline with bromoacetyl bromide. This is a nucleophilic acyl substitution reaction where the amino group of 4-chloroaniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide.

Reaction Scheme:

Synthesis reactant1 4-Chloroaniline product This compound reactant1->product + Reactant 2 reactant2 Bromoacetyl Bromide byproduct HBr product->byproduct forms

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol:

The following is a representative experimental protocol for the synthesis of this compound[10].

Materials:

  • 4-Chloroaniline

  • Bromoacetyl bromide

  • Dichloromethane (CH₂Cl₂)

  • Saturated potassium carbonate (K₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline in dichloromethane.

  • Addition of Bromoacetyl Bromide: Cool the solution in an ice bath. Slowly add bromoacetyl bromide dropwise to the stirred solution using a dropping funnel. The addition should be controlled to maintain a low temperature and prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated solution of potassium carbonate to neutralize the hydrobromic acid formed as a byproduct. Subsequently, wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

Applications in Drug Development

The utility of this compound in drug discovery stems from its ability to act as a versatile electrophilic building block. The reactive C-Br bond allows for the introduction of various nucleophilic moieties, leading to the synthesis of diverse compound libraries for biological screening.

Role as a Synthetic Intermediate:

A key application involves the nucleophilic substitution of the bromine atom. For instance, it can be reacted with various amines to synthesize a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives[10]. These derivatives can be screened for a range of biological activities.

start This compound product 2-Amino-N-(4-chlorophenyl)acetamide Derivatives start->product + Amine amine Primary/Secondary Amine (R-NH₂ or R₂NH) screening Biological Screening (e.g., antibacterial, anticancer) product->screening

Caption: Workflow for generating diverse derivatives for biological screening.

Therapeutic Potential of Derivatives:

N-phenylacetamide derivatives, in general, are known to exhibit a wide range of pharmacological activities, including:

  • Antibacterial activity: The synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives has been shown to yield compounds with moderate to high antibacterial activities against various bacterial strains[10].

  • Anticancer activity: Related bromo-acetamides have been used in the synthesis of anticancer drug analogs[7].

  • Other biological activities: The N-phenylacetamide scaffold is present in various approved drugs with diverse therapeutic applications, highlighting the potential of its derivatives[10].

Safety and Handling

As a halogenated organic compound, this compound and its isomers require careful handling in a laboratory setting.

Hazard Identification:

Based on data for isomeric compounds, the following hazards are likely associated with this compound:

  • Skin and eye irritation: Causes skin irritation and serious eye irritation[8][9].

  • Respiratory irritation: May cause respiratory irritation[8][9].

  • Harmful if swallowed.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat[8][9].

  • Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors[8][9].

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[9][11].

  • Storage: Store in a tightly closed container in a dry and well-ventilated place[8][11][12]. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water[8].

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[8].

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing[8].

  • If swallowed: Rinse mouth with water. Seek medical attention[8].

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the reactivity of the carbon-bromine bond allow for the facile generation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly in the antibacterial and anticancer arenas, underscore its importance as a scaffold for the development of new therapeutic agents. Proper handling and adherence to safety protocols are essential when working with this and related compounds.

References

  • N-(2-bromo-4-chlorophenyl)acetamide | C8H7BrClNO | CID 282685 - PubChem. Available at: [Link]

  • N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9) - Chemchart. Available at: [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide - ResearchGate. Available at: [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. Available at: [Link]

Sources

The Elusive Crystal Structure of 2-Bromo-N-(4-chlorophenyl)acetamide: A Technical Guide Based on Crystallographic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the crystal structure of 2-Bromo-N-(4-chlorophenyl)acetamide, a compound of interest in medicinal chemistry and materials science. Despite its relevance, a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available. This guide, therefore, provides a comprehensive analysis based on high-resolution crystal structures of closely related analogs. By examining the crystallographic data of analogous compounds, we can infer the probable molecular conformation, hydrogen bonding motifs, and crystal packing of the title compound. This document serves as a valuable resource for researchers, offering predictive insights and a foundational understanding for future crystallographic studies. Furthermore, a detailed, field-proven synthetic protocol for this compound is provided to facilitate further research.

Introduction: The Significance of Halogenated Acetanilides

Halogenated N-phenylacetamides are a class of organic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The nature and position of halogen substituents on both the phenyl ring and the acetyl group can profoundly influence the molecule's physicochemical properties, including its solid-state architecture. Crystal packing, in turn, dictates crucial parameters such as solubility, dissolution rate, and bioavailability, making crystallographic studies a cornerstone of modern drug development.

This guide focuses on this compound, a molecule featuring halogen substitutions on both the anilide and acyl moieties. While its synthesis is established, its crystal structure remains unreported in major crystallographic databases. This absence of empirical data presents a challenge for researchers aiming to understand its structure-property relationships. To bridge this knowledge gap, this guide will leverage the detailed crystallographic data of analogous compounds to build a robust, predictive model of its solid-state structure.

Predicted Crystal Structure and Intermolecular Interactions

Based on the analysis of closely related crystal structures, we can postulate the key structural features of this compound. The primary intermolecular interaction governing the crystal packing of N-arylacetamides is the hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (C=O) of an adjacent molecule. This interaction typically leads to the formation of one-dimensional chains or tapes.

A consistent feature in the crystal structures of related compounds, such as 2-Bromo-N-(4-bromophenyl)acetamide and 2-chloro-N-(4-chlorophenyl)acetamide, is the formation of supramolecular chains through N—H⋯O hydrogen bonds.[1][2] In these structures, the conformation of the N-H bond is often observed to be anti to the carbonyl group.[1][2]

The following diagram illustrates the anticipated primary hydrogen bonding motif in the crystal lattice of this compound, leading to the formation of molecular chains.

Caption: Predicted N-H···O hydrogen bonding between adjacent molecules.

Comparative Crystallographic Data of Analogous Compounds

To substantiate our predictions, the following table summarizes the crystallographic data for several structurally related compounds. This comparative analysis provides a framework for estimating the unit cell parameters and space group of this compound.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2-Bromo-N-(4-bromophenyl)acetamide[1][2]C₈H₇Br₂NOMonoclinicP2₁/n4.498723.1529.109899.713935.224
2,2,2-Tribromo-N-(4-chlorophenyl)acetamide[3]C₈H₅Br₃ClNOOrthorhombicPbca9.733210.246223.898902383.38
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide[4]C₁₄H₁₁BrClNOMonoclinicP2₁/c15.5844.76318.13996.9841336.54
2-(4-Chlorophenyl)acetamide[5]C₈H₈ClNOOrthorhombicP2₁2₁2₁4.9176.03326.68090791.54

The data reveals a prevalence of monoclinic and orthorhombic crystal systems among these analogs. The presence of the bulky bromine atom in the acetyl group of the title compound, similar to 2-Bromo-N-(4-bromophenyl)acetamide, suggests that a monoclinic system is a strong possibility.

Experimental Protocol: Synthesis of this compound

The synthesis of the title compound is a straightforward and reproducible process, essential for obtaining high-purity material for crystallization trials. The following protocol is based on established methods for the acylation of anilines.

Materials and Reagents:

  • 4-Chloroaniline

  • Bromoacetyl bromide

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-chloroaniline in dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add pyridine to the cooled solution with stirring.

  • Slow Addition of Acylating Agent: Add bromoacetyl bromide dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystalline this compound.

The following diagram outlines the synthetic workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 4-Chloroaniline reaction Acylation Reaction reactant1->reaction reactant2 Bromoacetyl Bromide reactant2->reaction solvent DCM, Pyridine solvent->reaction temp 0°C to RT temp->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be determined, a comprehensive analysis of its structural analogs provides a strong predictive foundation for its solid-state properties. The prevalence of N—H⋯O hydrogen-bonded chains in related structures strongly suggests a similar packing motif for the title compound. The provided synthetic protocol offers a clear pathway for researchers to obtain high-quality material for future crystallographic studies.

The elucidation of the precise crystal structure of this compound through single-crystal X-ray diffraction is a critical next step. Such a study would not only fill a gap in the existing literature but also provide invaluable data for computational modeling and the rational design of new materials and pharmaceutical agents based on the halogenated acetanilide scaffold.

References

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 65(8), o1955. [Link]

  • Gowda, B. T., et al. (2009). 2,2,2-Tribromo-N-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2172. [Link]

  • Praveen, et al. (2012). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o396. [Link]

  • Gowda, B. T., Svoboda, I., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. [Link]

  • ChemChart. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9). Retrieved from [Link]

  • PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. Retrieved from [Link]

  • Ma, D.-S., Liu, P.-J., Zhang, S., & Hou, G.-F. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 67(12), o3261. [Link]

  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Iconic Research and Engineering Journals, 3(12). [Link]

  • IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Ma, D. S., Liu, P. J., Zhang, S., & Hou, G. F. (2011). 2-(4-chlorophenyl)acetamide. Acta crystallographica. Section E, Structure reports online, 67(Pt 12), o3261. [Link]

Sources

A Technical Guide to the Solubility of 2-Bromo-N-(4-chlorophenyl)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-N-(4-chlorophenyl)acetamide, a compound of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data, this document establishes a framework for understanding and predicting its behavior in various organic solvents. It combines theoretical principles with actionable experimental protocols, designed for researchers, scientists, and professionals in drug development.

Understanding the Molecule: Physicochemical Properties

The solubility of a compound is fundamentally governed by its molecular structure and the resulting physicochemical properties. This compound possesses a combination of features that dictate its interaction with different solvents: a rigid aromatic ring, halogen substituents, and a polar amide group capable of hydrogen bonding.

An analysis of its structural isomer, N-(2-bromo-4-chlorophenyl)acetamide, provides valuable predictive insights into the properties of the target compound. These calculated properties are summarized in Table 1.

PropertyPredicted ValueSource
Molecular FormulaC₈H₇BrClNO
Molecular Weight248.50 g/mol
XLogP32.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Polar Surface Area29.1 Ų
Rotatable Bonds1
Predicted Water Solubility472.23 mg/L
Predicted Melting Point127.39 °C

Table 1: Predicted Physicochemical Properties of N-(2-bromo-4-chlorophenyl)acetamide. These values serve as a close approximation for this compound.

The positive XLogP3 value suggests a preference for lipophilic (non-polar) environments over aqueous ones. The presence of both a hydrogen bond donor (the N-H group of the amide) and acceptor (the carbonyl oxygen) indicates that hydrogen bonding will play a significant role in its interactions with protic solvents. The relatively low rotatable bond count points to a fairly rigid molecular structure.

The Thermodynamics of Dissolution

The process of dissolving a crystalline solid like this compound in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). This process can be conceptually broken down into two main steps:

  • Overcoming the Crystal Lattice Energy (ΔH_lattice) : This is the energy required to break apart the intermolecular forces holding the molecules together in the solid crystal. This is an endothermic process. The stability of the crystal lattice, influenced by factors like molecular packing and intermolecular interactions (e.g., hydrogen bonding between amide groups in the solid state), will significantly impact the energy required.

  • Solvation of the Molecule (ΔH_solvation) : This is the energy released when the individual solute molecules are surrounded by solvent molecules. This is an exothermic process. The strength of the interactions between the solute and solvent molecules determines the magnitude of this energy release.

The overall enthalpy of solution (ΔH_solution) is the sum of these two enthalpies. For dissolution to be favorable, the Gibbs free energy of the system must decrease (ΔG < 0), which is a function of both the enthalpy and entropy changes (ΔG = ΔH - TΔS).

G cluster_0 Dissolution Process Solid Crystalline Solute (this compound) Separated Separated Solute Molecules (Gaseous State) Solid->Separated ΔH_lattice > 0 (Endothermic) Solution Solvated Solute Molecules (In Solution) Solid->Solution ΔH_solution Separated->Solution ΔH_solvation < 0 (Exothermic)

Caption: Thermodynamic cycle of dissolution.

Predictive Framework: Hansen Solubility Parameters (HSP)

A powerful semi-empirical method for predicting solubility is the use of Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion) : Energy from van der Waals forces.

  • δP (Polar) : Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding) : Energy from hydrogen bonds.

The principle of "like dissolves like" is quantified by the HSP distance (Ra) between the solute and the solvent. A smaller Ra value indicates a higher affinity and, therefore, a higher likelihood of solubility.

While the exact HSP values for this compound are not published, they can be estimated based on its structure. Given the presence of an aromatic ring, halogens, and an amide group, it is expected to have moderate δD and δP values, and a significant δH value.

Table 2 provides the HSP for a range of common organic solvents. Solvents with HSP values closer to the predicted profile of the target compound are more likely to be effective.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Non-Polar Solvents
n-Hexane14.90.00.0
Toluene18.01.42.0
Chloroform17.83.15.7
Polar Aprotic Solvents
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Polar Protic Solvents
Methanol15.112.322.3
Ethanol15.88.819.4
Isopropanol15.86.116.4

Table 2: Hansen Solubility Parameters for Common Organic Solvents.[1][2]

Insight for Researchers: Based on this framework, polar aprotic solvents like DMF and DMSO, and polar protic solvents such as ethanol and methanol, are predicted to be good candidates for dissolving this compound due to their ability to engage in both polar and hydrogen bonding interactions. Non-polar solvents like hexane are expected to be poor solvents.

Experimental Determination of Solubility

Since empirical data is paramount, this section details robust methodologies for the quantitative determination of solubility.

Shake-Flask Method (Thermodynamic Solubility)

The gold standard for determining thermodynamic (equilibrium) solubility is the Shake-Flask method.[3] This method involves generating a saturated solution and then measuring the concentration of the dissolved solute.

G Start Start Add_Excess Add excess solid solute to solvent in a sealed vial Start->Add_Excess Equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) Add_Excess->Equilibrate Separate Separate solid and liquid phases (Centrifugation or Filtration) Equilibrate->Separate Analyze Analyze supernatant for solute concentration (e.g., UV-Vis) Separate->Analyze Result Solubility (g/L or mol/L) Analyze->Result

Caption: Workflow for the Shake-Flask solubility determination method.

Detailed Protocol:

  • Preparation: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed, inert vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[4][5]

  • Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the undissolved solid settle. Centrifuge the vials at a controlled temperature to pellet the remaining solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent (often the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Determine the concentration of the solute in the diluted sample using a validated analytical technique, such as UV-Vis Spectrophotometry or HPLC.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Analytical Quantification: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and accessible method for quantifying the concentration of aromatic compounds like this compound, which are expected to have a strong UV absorbance due to the phenyl ring.

Protocol for Quantification:

  • Determine λ_max: Prepare a dilute solution of the compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max). Aromatic amides typically show absorbance in the 200-300 nm range.[6]

  • Prepare Calibration Standards: Create a series of standard solutions of known concentrations of the compound in the chosen solvent.

  • Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λ_max. Plot a graph of absorbance versus concentration. The resulting linear regression should have a correlation coefficient (R²) of >0.99 for a valid calibration.

  • Analyze Sample: Measure the absorbance of the (diluted) supernatant obtained from the Shake-Flask experiment.

  • Calculate Concentration: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the compound in the sample.

Summary and Conclusions

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. This guide has established a robust framework for its assessment, moving from theoretical prediction to practical experimental determination.

  • Theoretical Prediction: Based on its physicochemical properties, particularly its polarity and hydrogen bonding capability, this compound is predicted to be most soluble in polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., alcohols) solvents.

  • Experimental Verification: The Shake-Flask method coupled with UV-Vis spectrophotometric analysis provides a reliable and accessible workflow for obtaining precise, quantitative solubility data.

By applying the principles and protocols outlined herein, researchers can confidently determine the solubility of this compound in various organic media, facilitating its use in synthesis, formulation, and other scientific applications.

References

  • PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemchart. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9). Retrieved from [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Dissolution Technologies. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Shohimi, N. S., et al. (2020). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-bis(picolyl)amino]ethane. Malaysian Journal of Chemistry, 22(1), 66-74. Retrieved from [Link]

  • Gowda, B. T., et al. (2003). Synthesis and structural studies on N-(aryl)-substituted-2,2,2-trichloro/tribromo-acetamides, 2,2,2-Cl3/Br3C-CONHAr (Ar= C6H5, 2-ClC6H4, 3-ClC6H4, 4-ClC6H4, 2-CH3C6H4, 3-CH3C6H4, 4-CH3C6H4, 4-BrC6H4 or 4-NO2C6H4). Zeitschrift für Naturforschung A, 58(11), 801-806.
  • Ire Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-N-(4-chlorophenyl)acetamide: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-N-(4-chlorophenyl)acetamide, a halogenated acetamide derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document synthesizes fundamental chemical data with practical insights into its synthesis and potential applications, ensuring a self-validating and authoritative resource for professionals in the field.

Core Molecular Attributes and Physicochemical Properties

This compound is a key synthetic intermediate whose utility is fundamentally governed by its molecular structure and resulting chemical properties. The presence of a reactive bromoacetyl group and a substituted phenyl ring makes it a valuable precursor for the synthesis of a wide array of more complex molecules.

Chemical Structure and Identification

The unequivocal identification of this compound is crucial to avoid ambiguity with its isomers where the halogen atoms are positioned differently on the phenyl ring. The correct structure is formed through the acylation of 4-chloroaniline with a bromoacetyl moiety.

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇BrClNO

  • CAS Number: 2619-79-6

  • Canonical SMILES: C1=CC(=CC=C1Cl)NC(=O)CBr

Molecular Weight and Elemental Composition

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for analytical characterization, such as mass spectrometry.

PropertyValue
Molecular Weight 248.50 g/mol
Monoisotopic Mass 246.93995 Da

The elemental composition is as follows:

  • Carbon (C): 38.66%

  • Hydrogen (H): 2.84%

  • Bromine (Br): 32.15%

  • Chlorine (Cl): 14.26%

  • Nitrogen (N): 5.64%

  • Oxygen (O): 6.44%

Physicochemical Properties

The physical and chemical properties of this compound influence its handling, storage, reactivity, and potential biological interactions.

PropertyValueSource
Melting Point 151-152 °C[1][2]
Boiling Point (est.) 355.34 °C[1][3]
Density (est.) 1.58 g/cm³[1][3]
Water Solubility (est.) 363.92 - 472.23 mg/L[1][3]
LogP (octanol/water) 2.20 - 2.3[4][5]
Physical Form White to cream crystalline solid[1][6][7]
Storage Temperature Room Temperature, sealed in a dry place[1][7][8]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 4-chloroaniline with a bromoacetylating agent, most commonly bromoacetyl bromide or bromoacetyl chloride.

General Synthetic Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.[9]

Materials:

  • 4-Chloroaniline

  • Bromoacetyl bromide (or bromoacetyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloroaniline (1.0 equivalent).

  • Dissolve the aniline in the chosen anhydrous solvent.

  • Add a suitable base (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the hydrobromic acid byproduct.

  • Slowly add the bromoacetylating agent (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. This controlled addition minimizes the formation of diacylated byproducts.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Rationale

The synthesis proceeds via a nucleophilic attack of the amino group of 4-chloroaniline on the electrophilic carbonyl carbon of the bromoacetylating agent. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the carbonyl carbon, facilitating the reaction. The added base is crucial to neutralize the strong acid (HBr or HCl) generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

Synthesis_Mechanism cluster_reactants Reactants cluster_process Reaction Aniline 4-Chloroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Bromoacetyl Bromoacetyl Bromide (Electrophile) Bromoacetyl->Intermediate Product This compound Intermediate->Product Elimination of Br- Byproduct HBr Intermediate->Byproduct Base Base (e.g., Triethylamine) Byproduct->Base Neutralization

Synthesis of this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound, possessing both a reactive electrophilic site (the carbon bearing the bromine) and a scaffold amenable to further modification, makes it a valuable starting material in several areas of chemical and pharmaceutical research.

Intermediate in the Synthesis of Bioactive Molecules

The primary application of this compound is as a precursor for the synthesis of more complex molecules with potential biological activity. The bromine atom is a good leaving group, readily displaced by various nucleophiles. This allows for the introduction of diverse functional groups, leading to the generation of libraries of compounds for screening in drug discovery programs. For instance, it is a key reactant in the synthesis of 2-amino-N-(p-chlorophenyl)acetamide derivatives, which have been investigated for their antibacterial properties.[9]

Role in the Development of Novel Therapeutics

N-phenylacetamide derivatives are recognized for a broad spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and antiviral properties. The structural motif of this compound serves as a foundational element for the design and synthesis of novel therapeutic agents targeting a variety of diseases.

Applications cluster_derivatives Derivative Synthesis cluster_activities Potential Biological Activities Core This compound Amino 2-Amino Derivatives Core->Amino Nucleophilic Substitution (Amines) Thio Thioether Derivatives Core->Thio (Thiols) Ester Ester Derivatives Core->Ester (Carboxylates) Antibacterial Antibacterial Amino->Antibacterial Antiviral Antiviral Thio->Antiviral Anticonvulsant Anticonvulsant Ester->Anticonvulsant

Applications of this compound.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

Based on data for analogous compounds, this compound should be handled as a hazardous substance.[10]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.[10]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage Recommendations
  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dry, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the 4-chlorophenyl ring, a singlet for the methylene protons adjacent to the bromine atom, and a broad singlet for the amide proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbons of the phenyl ring, and the methylene carbon.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the carbonyl group, and C-H and C-C stretching of the aromatic ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the bromoacetyl group allow for the creation of a diverse range of derivatives for biological evaluation. A thorough understanding of its physicochemical properties, synthesis, and handling precautions, as detailed in this guide, is paramount for its effective and safe utilization in a research and development setting.

References

  • Chemchart. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9). Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Bromophenyl)-2-chloroacetamide. Retrieved from [Link]

  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Bromo-2'-chloroacetanilide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-N-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in Research and Development

2-Bromo-N-(4-chlorophenyl)acetamide is a halogenated aromatic amide of significant interest in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate and potential biological activity necessitates a thorough understanding of its chemical stability and optimal storage conditions.[1] The integrity of this compound is paramount for the reproducibility of experimental results and the safety and efficacy of any potential downstream pharmaceutical applications. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage protocols, and methodologies for assessing its degradation, tailored for researchers, scientists, and drug development professionals.

I. Physicochemical Properties and Inherent Stability

This compound is a solid at room temperature.[2] Its molecular structure, featuring an amide linkage, a brominated acetyl group, and a chlorinated phenyl ring, dictates its reactivity and stability profile. The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, while the presence of halogens can influence its susceptibility to photolytic and thermal degradation.

II. Key Factors Influencing the Stability of this compound

The stability of this compound is contingent on several environmental factors. Understanding and controlling these factors is crucial for preserving the compound's purity and integrity over time.

A. Hydrolytic Degradation: The Primary Pathway of Concern

Mechanism of Hydrolysis:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the amine. Base-mediated hydrolysis is often a more significant degradation pathway for amides.[4]

B. Photostability: The Impact of Light Exposure

Compounds with aromatic rings and halogen substituents can be susceptible to photodegradation. The energy from UV or visible light can be absorbed by the molecule, leading to the formation of excited states that can undergo various reactions, including bond cleavage. For halogenated compounds, the carbon-halogen bond can be particularly labile. It is crucial to protect this compound from light to prevent potential degradation.[5][6]

C. Thermal Stability: The Effect of Temperature

Elevated temperatures can provide the necessary activation energy for degradation reactions. While safety data sheets indicate that this compound is stable under normal conditions, prolonged exposure to high temperatures could lead to decomposition.[2] Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to determine the melting point and decomposition temperature of the compound, providing insights into its thermal stability.[7]

D. Oxidative Degradation

While the primary concern for amides is typically hydrolysis, oxidative degradation can also occur, especially in the presence of oxidizing agents.[4] The aromatic ring and the methylene group adjacent to the bromine atom could be potential sites of oxidation.

III. Recommended Storage and Handling Protocols

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[2]Minimizes the rate of potential thermal and hydrolytic degradation.
Light Protect from light.[5][6]Prevents photodegradation. The use of amber vials or storage in a dark cabinet is advised.
Atmosphere Store in a tightly sealed container.[2]Prevents exposure to moisture, which can lead to hydrolysis, and atmospheric oxygen, which could cause oxidative degradation.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.Avoids chemical reactions that could degrade the compound.

Handling Precautions:

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area to avoid inhalation of any dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

IV. Experimental Workflow for a Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[8][9] The following is a detailed protocol for conducting such a study on this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Weigh this compound Dissolve Dissolve in Acetonitrile/Water Start->Dissolve Prep_Solutions Prepare Stock Solutions for Stress Conditions Dissolve->Prep_Solutions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep_Solutions->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Prep_Solutions->Base Oxidative Oxidative Degradation (e.g., 3% H2O2, RT) Prep_Solutions->Oxidative Thermal Thermal Degradation (e.g., 80°C, Solid State) Prep_Solutions->Thermal Photolytic Photolytic Degradation (ICH Q1B Guidelines) Prep_Solutions->Photolytic Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photolytic->Neutralize Dilute Dilute Samples to Working Concentration Neutralize->Dilute HPLC Inject into Stability-Indicating HPLC-UV/MS Dilute->HPLC Analyze Analyze Data: Peak Purity, Mass Balance, Degradant Identification HPLC->Analyze

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Protocol:
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).

  • Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Keep the solution at an elevated temperature (e.g., 60°C) for a specified period. Withdraw samples at various time points.

  • Basic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature. Withdraw samples at various time points.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature. Withdraw samples at various time points.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Dissolve the stressed solid in the solvent mixture before analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[2][5][6][10] A control sample should be protected from light.

  • Sample Analysis: Before injection into the HPLC system, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.

V. Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[8][9][11][12]

HPLC_Method_Development cluster_initial Initial Conditions cluster_optimization Optimization cluster_validation Validation (ICH Q2(R1)) Column Select Column (e.g., C18) Mobile_Phase Select Mobile Phase (e.g., Acetonitrile/Water) Column->Mobile_Phase Detector Select Detector (UV-Vis, PDA) Mobile_Phase->Detector Gradient Optimize Gradient Elution Detector->Gradient Specificity Specificity Gradient->Specificity pH Adjust Mobile Phase pH pH->Specificity Flow_Rate Optimize Flow Rate Flow_Rate->Specificity Temperature Optimize Column Temperature Temperature->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Logical workflow for developing a stability-indicating HPLC method.

Recommended HPLC Parameters (Starting Point):
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure the elution of both polar degradants and the less polar parent compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm). A Photo Diode Array (PDA) detector is recommended to assess peak purity.

  • Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer can aid in the identification of degradation products.

VI. Conclusion and Future Perspectives

The stability of this compound is a critical parameter that must be carefully managed to ensure the quality and reliability of research and development activities. This guide has outlined the primary factors that can influence its degradation, provided recommendations for its proper storage and handling, and detailed a systematic approach to evaluating its stability through forced degradation studies and the development of a stability-indicating HPLC method. While general principles of stability for halogenated N-aryl amides have been discussed, it is imperative for researchers to perform specific stability studies on this compound under their particular formulation and experimental conditions to establish a comprehensive stability profile.

VII. References

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

  • Gill, P., Moghadam, T. T., & Ranjbar, B. (2010). Differential scanning calorimetry (DSC) technique: Applications in biology and nanoscience. Journal of Biomolecular Techniques, 21(4), 167–193.

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs- A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 16-25.

  • ICH Harmonised Tripartite Guideline. (1996). Q1A(R2): Stability Testing of New Drug Substances and Products.

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

  • ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.

  • Menczel, J. D., & Prime, R. B. (Eds.). (2009). Thermal analysis of polymers: fundamentals and applications. John Wiley & Sons.

  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.

  • Sonawane, S., Gide, P., & Kadam, V. (2010). A review on stability indicating assay method. International Journal of Pharmaceutical Sciences and Drug Research, 2(2), 83-91.

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.

  • Yoo, M. S., Lee, J., Kim, M. S., Jeong, Y. J., & Lee, J. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 3(12), 144-148.

  • Zothanpuia, & Singh, S. K. (2016). Stability Indicating Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 253-257.

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press.

  • Caron Scientific. (n.d.). Rapid & Repeatable Photostability Results in an ICH Q1B Option II Chamber. Retrieved from [Link]

  • Gowda, B. T., Svoboda, I., & Fuess, H. (2007). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(8), o1998.

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E, 65(Pt 8), o1955.

  • International Conference on Harmonisation. (1996). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

  • Raj, P. P., Ohlweiler, D., Hitt, B. A., & Denson, D. D. (1980). Kinetics of local anesthetic esters and the effects of adjuvant drugs on 2-chloroprocaine hydrolysis. Anesthesiology, 53(4), 307–314.

  • SK pharmteco. (n.d.). Shedding Light on Photo-Stability Forced Degradation. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology online, 24(1), 1-14.

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-N-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 2-bromo-N-(4-chlorophenyl)acetamide, a valuable intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the starting materials, reaction mechanism, a validated experimental protocol, and methods for purification and characterization.

Introduction and Strategic Overview

This compound is a halogenated aromatic amide of significant interest in medicinal chemistry and as a building block for more complex molecules. Its synthesis is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry. The primary and most efficient synthetic route involves the N-acylation of 4-chloroaniline with a bromoacetylating agent. This guide will focus on the use of bromoacetyl bromide as the acylating agent due to its high reactivity and common availability.

The overall synthetic strategy is straightforward: the nucleophilic amino group of 4-chloroaniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide, leading to the formation of an amide bond and the desired product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct, driving the reaction to completion.

Starting Materials and Reagent Analysis

A successful synthesis is predicated on the quality and appropriate handling of the starting materials. The key reactants and reagents for this synthesis are detailed below.

Compound Role Molecular Formula Molar Mass ( g/mol ) Key Properties
4-ChloroanilineNucleophileC₆H₆ClN127.57White to light tan crystalline solid.
Bromoacetyl bromideAcylating AgentC₂H₂Br₂O201.84Colorless to yellow fuming liquid with a pungent odor. Highly corrosive and a lachrymator.
Potassium Carbonate (K₂CO₃)BaseK₂CO₃138.21White hygroscopic powder. Used to neutralize HBr.
Dichloromethane (CH₂Cl₂)SolventCH₂Cl₂84.93Colorless, volatile liquid with a slightly sweet odor. A common solvent for this reaction.
Ethyl AcetateExtraction SolventC₄H₈O₂88.11Colorless liquid with a characteristic sweet smell. Used for product extraction.
n-HexaneChromatography EluentC₆H₁₄86.18Colorless, volatile liquid. Used in combination with ethyl acetate for purification.

The Chemistry: A Mechanistic Perspective

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. This reaction is a two-step process involving addition and elimination.

Step 1: Nucleophilic Attack

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-chloroaniline at the electrophilic carbonyl carbon of bromoacetyl bromide. This attack forms a tetrahedral intermediate.

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of a bromide ion, which is a good leaving group.

Role of the Base

The reaction produces hydrogen bromide (HBr) as a byproduct. The presence of a base, such as potassium carbonate, is crucial for neutralizing the HBr. This prevents the protonation of the starting 4-chloroaniline, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a robust and validated method for the synthesis of this compound.[1]

Materials and Equipment:

  • 4-Chloroaniline (5.08 g, 40 mmol)

  • Bromoacetyl bromide (4.43 mL, 50 mmol)

  • Saturated potassium carbonate (K₂CO₃) solution (35 mL)

  • Dichloromethane (CH₂Cl₂) (60 mL)

  • Ethyl acetate (60 mL)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

  • Flash chromatography setup (optional, for high purity)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-chloroaniline (5.08 g, 40 mmol) and dichloromethane (60 mL). Cool the mixture in an ice bath and add a saturated solution of potassium carbonate (35 mL). Stir the mixture until all the solids have dissolved.

  • Addition of Bromoacetyl Bromide: While maintaining the temperature with the ice bath, add bromoacetyl bromide (4.43 mL, 50 mmol) dropwise to the stirred reaction mixture over a period of 5 minutes.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 1 hour.

  • Work-up: After the reaction is complete, remove the dichloromethane using a rotary evaporator. Extract the residual liquid with ethyl acetate (3 x 60 mL).

  • Washing: Wash the combined organic phases with deionized water (2 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude product can be purified by flash chromatography using a mixture of n-hexane and ethyl acetate (4:1) as the eluent to yield the pure product.[1] Alternatively, recrystallization from ethanol or an ethanol-water mixture can be employed for purification.[2]

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: [1]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.19 (s, 1H, NH)

    • δ 7.50 (d, J=8.8 Hz, 2H, Ar-H)

    • δ 7.32 (d, J=8.8 Hz, 2H, Ar-H)

    • δ 4.01 (s, 2H, CH₂)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 163.49 (C=O)

    • δ 135.43 (Ar-C)

    • δ 130.29 (Ar-C)

    • δ 129.15 (Ar-C)

    • δ 121.23 (Ar-C)

    • δ 29.32 (CH₂)

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • N-H stretch: A characteristic peak is expected in the region of 3200-3400 cm⁻¹.

  • C=O stretch (Amide I): A strong absorption band should appear around 1660-1680 cm⁻¹.

  • N-H bend (Amide II): A peak is typically observed in the range of 1510-1550 cm⁻¹.

  • C-Br stretch: A signal for the carbon-bromine bond is expected in the lower frequency region of the spectrum.

Safety and Handling Precautions

Working with the reagents involved in this synthesis requires strict adherence to safety protocols.

  • Bromoacetyl bromide is highly corrosive, a lachrymator, and reacts violently with water.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[4] In case of skin contact, wash the affected area immediately and thoroughly with water.

  • 4-Chloroaniline is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

Waste Disposal:

All chemical waste should be disposed of in accordance with local and institutional regulations. Halogenated organic waste should be collected in a designated container.

Conclusion

The synthesis of this compound from 4-chloroaniline and bromoacetyl bromide is a reliable and well-established procedure. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently and safely produce this important chemical intermediate for their research and development needs.

Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product 4-Chloroaniline 4-Chloroaniline Reaction N-Acylation (CH2Cl2, K2CO3, 0°C) 4-Chloroaniline->Reaction Bromoacetyl_bromide Bromoacetyl bromide Bromoacetyl_bromide->Reaction Workup Extraction & Washing Reaction->Workup Purification Flash Chromatography or Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Reaction Mechanism Diagram

ReactionMechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products cluster_base Base Neutralization r1 4-Chloroaniline inter Tetrahedral Intermediate r1->inter Nucleophilic Attack r2 Bromoacetyl bromide r2->inter p1 This compound inter->p1 Elimination p2 HBr inter->p2 b2 KHCO3 + KBr p2->b2 b1 K2CO3 b1->b2 Neutralization

Caption: A simplified representation of the nucleophilic acyl substitution mechanism for the synthesis.

References

  • PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.
  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Praveen, C. S., D'Souza, P. M., Fun, H. K., & Gowda, B. T. (2012). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o519.
  • Chemistry LibreTexts. (2023, September 21). 4.5: Nucleophilic acyl substitution reactions. Retrieved from [Link]

  • Chad's Prep. (2021, April 9). 20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Bae, Y. (2024, September 10).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Bromoacetyl Bromide. Retrieved from [Link]

  • Chemchart. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9). Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 20.7 The Mechanisms of Nucleophilic Acyl Substitution [Video]. YouTube. Retrieved from [Link]

  • Loba Chemie. (2022, April 25). Safety Data Sheet: Bromoacetyl Bromide. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955.
  • Srivastava, A. K., Pandey, A., Narayana, B., & Misra, N. (2014). Calculated IR and observed FTIR spectra of (a) 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide and (b) 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide for comparison in the frequency range of 1800 cm⁻¹–400 cm⁻¹. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Nomenclature and Identification of 2-Bromo-N-(4-chlorophenyl)acetamide and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, precision in chemical nomenclature is paramount. Ambiguity in the naming of a compound can lead to costly errors in synthesis, procurement, and biological evaluation. This guide provides a comprehensive overview of the synonyms, identifiers, and key distinguishing features of 2-Bromo-N-(4-chlorophenyl)acetamide and its closely related isomers, which are often a source of confusion.

Deciphering the Nomenclature: this compound

The name "this compound" systematically describes the molecule's structure. Let's break it down:

  • Acetamide : This is the core functional group, indicating a derivative of acetic acid where the hydroxyl group is replaced by an amine.

  • N-(4-chlorophenyl) : This signifies that a 4-chlorophenyl group is attached to the nitrogen atom of the acetamide.

  • 2-Bromo : This indicates that a bromine atom is substituted on the second carbon of the acetyl group (the carbon alpha to the carbonyl).

Thus, the primary compound of interest is N-(4-chlorophenyl)-2-bromoacetamide . It is crucial to distinguish this from its isomers where the positions of the halogen atoms are different.

Core Compound Profile: N-(4-chlorophenyl)-2-bromoacetamide

This compound is a valuable reagent in organic synthesis, often used as an alkylating agent to introduce the 2-(4-chlorophenylamino)-2-oxoethyl group.

Identifier Type Value
IUPAC Name N-(4-chlorophenyl)-2-bromoacetamide
CAS Number 555-50-0
Molecular Formula C8H7BrClNO
Molecular Weight 248.51 g/mol
Common Synonyms α-Bromo-4'-chloroacetanilide, 2-Bromo-4'-chloroacetanilide
Isomeric Confusion: Distinguishing Related Compounds

A significant challenge for researchers is the similar nomenclature of isomeric compounds. The following sections detail the synonyms and identifiers for two common isomers of this compound.

In this isomer, both halogen atoms are substituted on the phenyl ring.

Identifier Type Value
IUPAC Name N-(4-bromo-2-chlorophenyl)acetamide[1]
CAS Number 3460-23-9[2][3][4][1][5]
Molecular Formula C8H7BrClNO[2][1]
Molecular Weight 248.50 g/mol [3][1]
Common Synonyms 4'-Bromo-2'-chloroacetanilide[2][4][1][6], 4-BROMO-2-CHLOROACETANILIDE[5], 2-Chlor-4-bromacetanilid[2]
Property Value
Melting Point 151-152°C[5][7]
Appearance White to cream crystals or powder[5][8]
Solubility Soluble in hot methanol (with very faint turbidity)[5][6]

This isomer also has both halogens on the phenyl ring, but in different positions compared to Isomer 1.

Identifier Type Value
IUPAC Name N-(2-bromo-4-chlorophenyl)acetamide[9]
CAS Number 57045-85-9[10][11][9]
Molecular Formula C8H7BrClNO[10][11][9]
Molecular Weight 248.507 g/mol [11]
Common Synonyms 2'-BROMO-4'-CHLOROACETANILIDE[9][12], N-Acetyl 2-bromo-4-chloroaniline[9][12]
Property Value
Melting Point 136°C (from ethanol)
Boiling Point 370.7±32.0 °C (Predicted)
Density 1.649±0.06 g/cm3 (Predicted)
Synthetic Considerations and Applications

The choice of starting materials dictates the final isomeric product. The synthetic pathways for these compounds are distinct and rely on the specific substitution patterns of the aniline precursors.

Caption: Synthetic routes and analytical characterization for distinguishing isomers.

This protocol provides a general method for the synthesis of the target compound.

  • Dissolution : Dissolve 4-chloroaniline in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) in a round-bottom flask.

  • Cooling : Place the flask in an ice bath to cool the solution to 0-5°C.

  • Addition of Base : Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution to act as a scavenger for the acid byproduct.

  • Addition of Bromoacetyl Halide : Slowly add an equimolar amount of bromoacetyl bromide or bromoacetyl chloride to the cooled solution with continuous stirring.

  • Reaction : Allow the reaction to proceed at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Workup :

    • Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess base and unreacted aniline.

    • Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine to remove any remaining aqueous components.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(4-chlorophenyl)-2-bromoacetamide.

  • Characterization : Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Safety and Handling

These compounds are classified as irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][13] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The precise identification of this compound and its isomers is critical for successful research and development. This guide provides a clear and concise reference for the synonyms, identifiers, and distinguishing features of these important chemical entities. By carefully considering the nomenclature and utilizing appropriate analytical techniques, researchers can avoid ambiguity and ensure the integrity of their experimental work.

References

  • N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9) - Chemchart. (n.d.). Retrieved January 25, 2026, from [Link]

  • N-(4-Bromophenyl)-2-chloroacetamide | C8H7BrClNO | CID 17374 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • 4'-Bromo-2'-chloroacetanilide, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.). Retrieved January 25, 2026, from [Link]

  • 4'-Bromo-2'-chloroacetanilide Synonyms - EPA. (n.d.). Retrieved January 25, 2026, from [Link]

  • 4'-Bromo-2'-chloroacetanilide | C8H7BrClNO | CID 610167 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • N-(2-bromo-4-chlorophenyl)acetamide | C8H7BrClNO | CID 282685 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

Methodological & Application

The Versatility of 2-Bromo-N-(4-chlorophenyl)acetamide in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the plethora of reagents available to the modern chemist, α-haloacetamides have emerged as particularly versatile and powerful synthons. This guide focuses on a key member of this class, 2-Bromo-N-(4-chlorophenyl)acetamide , detailing its synthesis, properties, and, most importantly, its diverse applications in the synthesis of medicinally relevant compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Understanding the Reagent: Properties and Reactivity of this compound

This compound is a bifunctional molecule possessing two key reactive sites: a nucleophilic secondary amide and an electrophilic carbon bearing a bromine atom. This duality is the cornerstone of its synthetic utility. The electron-withdrawing nature of the carbonyl group and the adjacent bromine atom renders the α-carbon highly susceptible to nucleophilic attack. Simultaneously, the amide nitrogen, while less basic than a free amine due to resonance delocalization, can participate in intramolecular cyclization reactions. The 4-chlorophenyl substituent provides a degree of lipophilicity and can influence the biological activity of the final products.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource(s)
Molecular Formula C₈H₇BrClNO
Molecular Weight 248.51 g/mol
Melting Point 151-152 °C
Appearance White to light yellow crystalline powder
¹H NMR (400 MHz, CDCl₃) δ 4.01 (s, 2H, CH₂), 7.31-7.33 (m, 2H, Ar-H), 7.48-7.50 (m, 2H, Ar-H), 8.19 (s, 1H, NH)
¹³C NMR (100 MHz, CDCl₃) δ 29.32 (CH₂), 121.23 (Ar-C), 129.15 (Ar-C), 130.29 (Ar-C), 135.43 (Ar-C), 163.49 (C=O)
Mass Spectrum (EI) m/z: [M+2]⁺ 249, M⁺ 247, 127

Synthesis of this compound: A Reliable Protocol

The synthesis of the title compound is a straightforward N-acylation reaction. The following protocol is a well-established and efficient method.

Underlying Principle: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic attack of the amino group of 4-chloroaniline on the electrophilic carbonyl carbon of bromoacetyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct, driving the reaction to completion.

Experimental Protocol

Materials:

  • 4-Chloroaniline

  • Bromoacetyl bromide

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Ice bath

Procedure: [1]

  • To a solution of 4-chloroaniline (5.08 g, 40 mmol) in dichloromethane (60 mL) in a flask equipped with a magnetic stir bar, add saturated aqueous potassium carbonate solution (35 mL).

  • Cool the mixture in an ice bath and stir until all the 4-chloroaniline has dissolved.

  • Slowly add bromoacetyl bromide (4.43 mL, 50 mmol) dropwise to the stirred solution over 5 minutes.

  • Continue stirring the reaction mixture in the ice bath for 1 hour.

  • After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it with deionized water (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash chromatography on silica gel using a mixture of n-hexane and ethyl acetate (4:1) as the eluent to afford this compound as a white solid.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4-Chloroaniline 4-Chloroaniline Reaction N-Acylation 4-Chloroaniline->Reaction Bromoacetyl bromide Bromoacetyl bromide Bromoacetyl bromide->Reaction CH2Cl2 CH2Cl2 CH2Cl2->Reaction Sat. K2CO3 (aq) Sat. K2CO3 (aq) Sat. K2CO3 (aq)->Reaction Ice bath (0°C) Ice bath (0°C) Ice bath (0°C)->Reaction Workup Aqueous Wash Drying (MgSO4) Concentration Reaction->Workup Purification Flash Chromatography (Hexane:EtOAc) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in the Synthesis of Heterocyclic Compounds

This compound is a cornerstone reagent for the synthesis of a variety of heterocyclic compounds, many of which are scaffolds for biologically active molecules.

Synthesis of Thiazole Derivatives: The Hantzsch Thiazole Synthesis

A prominent application of this compound is in the Hantzsch thiazole synthesis.[2][3] This reaction involves the condensation of an α-halocarbonyl compound (in this case, our title reagent) with a thioamide or thiourea.

Causality Behind the Experimental Choice: The Hantzsch synthesis is a robust and high-yielding method for the construction of the thiazole ring, a common motif in pharmaceuticals.[4] The reaction proceeds through a well-defined mechanism, allowing for predictable outcomes and the generation of diverse libraries of compounds for drug discovery.

HantzschMechanism cluster_reactants Reactants R1 This compound I1 Nucleophilic Attack (SN2) R1->I1 R2 Thioamide/Thiourea R2->I1 I2 Intramolecular Cyclization I1->I2 Formation of Thioether Intermediate I3 Dehydration I2->I3 Formation of Tetrahedral Intermediate P Thiazole Derivative I3->P Aromatization

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Protocol for the Synthesis of a Thiazole Derivative: This protocol is a general representation and may require optimization based on the specific thioamide used.

Materials:

  • This compound

  • Thioamide (e.g., thiourea)

  • Ethanol

  • Reflux apparatus

Procedure:

  • Dissolve this compound (1 mmol) and the thioamide (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Heat the mixture at reflux for 2-4 hours (monitor by TLC).

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Synthesis of 2-Amino-N-(4-chlorophenyl)acetamide Derivatives

The bromine atom in this compound is a good leaving group, making it susceptible to nucleophilic substitution by various amines. This reaction provides a straightforward route to a diverse range of 2-amino-N-(4-chlorophenyl)acetamide derivatives.

Protocol for the Synthesis of 2-Amino-N-(4-chlorophenyl)acetamide Derivatives: [1]

Materials:

  • This compound

  • Amine (e.g., butylamine, piperidine)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

Procedure: [1]

  • Dissolve this compound (10 mmol) in dichloromethane (20 mL) and add saturated aqueous potassium carbonate solution (10 mL).

  • Stir the mixture at room temperature until the starting material dissolves.

  • Add the desired amine (10 mmol) to the reaction mixture.

  • Stir at room temperature for 3 hours.

  • After completion, separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the product by column chromatography.

Biological Significance of Derivatives

Derivatives of this compound have shown promising biological activities, particularly as antimicrobial and anticancer agents. The introduction of different functionalities through the reactions described above allows for the fine-tuning of these properties.

Table 2: Biological Activities of Selected Derivatives of this compound

Derivative StructureBiological ActivityKey FindingsReference
2-Amino-N-(4-chlorophenyl)acetamide derivativesAntibacterialModerate to high activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[1]
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAntimicrobial and AnticancerPromising antimicrobial activity and significant anticancer activity against the MCF-7 breast cancer cell line.[5]
Schiff bases from isatin and N-[4-(4'-chlorophenyl)thiazol-2-yl] thiosemicarbazideAntimicrobial and Anti-HIVFavorable antimicrobial activity and potential anti-HIV activity.[6]
2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivativesAnticancer, Anti-inflammatory, AnalgesicHalogenated derivatives showed notable anticancer, anti-inflammatory, and analgesic properties.[7]

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile reagent in organic synthesis. Its ability to participate in a range of transformations, most notably the Hantzsch thiazole synthesis and nucleophilic substitution reactions, makes it an invaluable tool for the construction of diverse molecular scaffolds. The derivatives of this compound have demonstrated significant potential in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents. As the demand for novel therapeutics continues to grow, the strategic application of such powerful building blocks will undoubtedly play a crucial role in the advancement of drug discovery.

References

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. [Link]

  • PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 56. [Link]

  • Pandeya, S. N., Sriram, D., Nath, G., & De Clercq, E. (1999). Synthesis, antibacterial, antifungal and anti-HIV activities of Schiff and Mannich bases derived from isatin derivatives and N-[4-(4'-chlorophenyl)thiazol-2-yl] thiosemicarbazide. European journal of pharmaceutical sciences, 9(1), 25–31. [Link]

  • Wu, Y. W., Yang, J. F., Chuang, L. Y., & Huang, J. F. (2020). Synthesis and Antibacterial Activities of 2-amino-N-(p-Chlorophenyl) acetamide derivatives. Iconic Research and Engineering Journals, 3(12), 144-147. [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. The Scientific World Journal, 2014, 386473. [Link]

  • Chem ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Fathy, U. (2020). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 41(6), 684-715. [Link]

Sources

Application Notes and Protocols: 2-Bromo-N-(4-chlorophenyl)acetamide as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Acetamides in Drug Discovery

In the landscape of pharmaceutical development, the strategic synthesis of novel molecular entities hinges on the availability of versatile and reactive chemical intermediates. Among these, halogenated acetamides play a pivotal role as foundational scaffolds for the construction of a diverse array of bioactive compounds. 2-Bromo-N-(4-chlorophenyl)acetamide, a molecule featuring both bromine and chlorine substituents on the phenyl ring, is an exemplary intermediate. The presence of these two distinct halogens, coupled with a reactive acetamide moiety, offers medicinal chemists a rich platform for molecular elaboration and the exploration of new chemical space. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and application of this compound as a key building block in the synthesis of potential therapeutic agents.

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The synthesis of this compound is typically achieved through the N-acylation of 4-chloroaniline with bromoacetyl bromide. This reaction is a classic example of nucleophilic acyl substitution, a fundamental transformation in organic chemistry.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for the N-acylation of anilines.[1]

Materials:

  • 4-Chloroaniline

  • Bromoacetyl bromide

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol for recrystallization

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-chloroaniline (1.0 eq.) in anhydrous dichloromethane. Place the flask in an ice bath and stir the solution.

  • Addition of Acylating Agent: Slowly add bromoacetyl bromide (1.1 eq.) to the stirred solution of 4-chloroaniline via a dropping funnel over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from ethanol to yield a crystalline solid.[2]

Mechanism of N-Acylation: A Stepwise Explanation

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism.[3][4][5][6]

N-Acylation Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Deprotonation A 4-Chloroaniline (Nucleophile) C Tetrahedral Intermediate A->C Attacks carbonyl carbon B Bromoacetyl bromide (Electrophile) B->C D Collapse of Tetrahedral Intermediate C->D E This compound D->E Re-formation of C=O bond F Bromide ion (Leaving Group) D->F Expulsion G Protonated Amide E->G H Final Product + HBr G->H Loss of proton

Caption: Mechanism of N-acylation of 4-chloroaniline.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This leads to the formation of a tetrahedral intermediate.[3][4]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the bromide ion, which is a good leaving group.

  • Deprotonation: A base (such as another molecule of 4-chloroaniline or a mild base added during work-up) removes a proton from the nitrogen atom to yield the final product, this compound, and hydrobromic acid.

Application in the Synthesis of Bioactive Molecules: 2-Amino-N-(4-chlorophenyl)acetamide Derivatives

A significant application of this compound is in the synthesis of N-substituted amino acetamides, a class of compounds that has shown promise for various biological activities, including antibacterial properties.[7] The bromoacetyl group serves as an excellent electrophile for the introduction of various amine nucleophiles.

Reaction Scheme:

Caption: Synthesis of 2-Amino-N-(4-chlorophenyl)acetamide Derivatives.

Experimental Protocol: Synthesis of 2-(Diethylamino)-N-(4-chlorophenyl)acetamide

This protocol is a representative example of the synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives.[7]

Materials:

  • This compound

  • Diethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous potassium carbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Magnetic stirrer

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane.

  • Addition of Amine: To the stirred solution, add diethylamine (2.0 eq.) followed by a saturated aqueous solution of potassium carbonate.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours, or until the starting material is consumed as monitored by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(diethylamino)-N-(4-chlorophenyl)acetamide.

Analytical Characterization

Thorough characterization of this compound is crucial to ensure its purity and suitability for subsequent reactions.

Analytical Technique Expected Observations for this compound
¹H NMR Signals corresponding to the aromatic protons (typically in the range of 7.0-8.0 ppm), a singlet for the methylene protons adjacent to the bromine atom (around 4.0 ppm), and a singlet for the amide proton (can be broad and variable in position).
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon (typically around 165 ppm), and the methylene carbon attached to bromine (around 29 ppm).[7]
FT-IR Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-Cl and C-Br stretches in the fingerprint region.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine and chlorine.
Melting Point A sharp melting point is indicative of high purity.

Safety and Handling

As with all halogenated organic compounds, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and the reactivity of its bromoacetyl moiety make it an ideal starting point for the synthesis of a wide range of nitrogen-containing compounds with potential therapeutic applications. The protocols and mechanistic insights provided in this document are intended to empower researchers to effectively utilize this key building block in their drug discovery and development endeavors.

References

  • Missioui, M., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis and DFT studies of 2-chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 957–962. [Link]

  • Gowda, B. T., et al. (2003). For the preparation of the compound. Zeitschrift für Naturforschung A, 58(11), 801-806. (Note: Specific protocol details are often found within the experimental sections of such papers).
  • Al-Obaidi, A. S. M., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Iconic Research and Engineering Journals, 3(12), 144-148. [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • Chemistry LibreTexts. (2023, September 21). 4.5: Nucleophilic acyl substitution reactions. [Link]

  • The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube. [Link]

  • Chad's Prep. (2021, April 9). 20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry [Video]. YouTube. [Link]

Sources

synthesis of N-phenylacetamide derivatives from 2-Bromo-n-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of N-Phenylacetamide Scaffolds in Modern Drug Discovery

The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the structural backbone of a diverse array of therapeutic agents. Its prevalence stems from a unique combination of synthetic accessibility, metabolic stability, and the capacity for intricate molecular interactions with biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticonvulsant, and antiviral properties.[1] The ability to readily modify the N-phenylacetamide structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it an invaluable tool for drug development professionals. This application note provides a comprehensive guide to the synthesis of novel N-phenylacetamide derivatives through the nucleophilic substitution of 2-bromo-N-(4-chlorophenyl)acetamide, a key intermediate in the elaboration of this important chemical class.

Chemical Principles and Mechanistic Insights

The synthetic strategy detailed herein hinges on a classical SN2 (bimolecular nucleophilic substitution) reaction. In this process, a nucleophile, typically a primary or secondary amine, attacks the electrophilic carbon atom of the C-Br bond in this compound. The bromine atom, being a good leaving group, is displaced, resulting in the formation of a new carbon-nitrogen bond and yielding the desired N-phenylacetamide derivative.

The reaction is typically conducted in the presence of a mild base, such as potassium carbonate, which serves to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction.[1] This prevents the protonation of the nucleophilic amine, which would otherwise render it unreactive. The choice of solvent is also critical; polar aprotic solvents like dichloromethane (CH2Cl2) or dimethylformamide (DMF) are often employed to solubilize the reactants and facilitate the reaction.[1][2]

Experimental Workflow Overview

The overall experimental workflow for the synthesis of N-phenylacetamide derivatives from this compound is a two-stage process. The first stage involves the synthesis of the starting material, this compound, from 4-chloroaniline and bromoacetyl bromide. The second stage is the nucleophilic substitution reaction with a variety of amines to generate a library of diverse N-phenylacetamide derivatives.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Starting Material cluster_stage2 Stage 2: Derivative Synthesis cluster_analysis Analysis & Characterization A 4-Chloroaniline C This compound A->C Amidation B Bromoacetyl Bromide B->C E N-Phenylacetamide Derivative C->E SN2 Reaction D Primary/Secondary Amine (Nucleophile) D->E F Purification (e.g., Recrystallization) E->F G Structural Confirmation (NMR, MS) F->G

Figure 1: A generalized workflow for the two-stage synthesis and subsequent analysis of N-phenylacetamide derivatives.

Detailed Experimental Protocols

Part 1: Synthesis of this compound (Starting Material)

This protocol outlines the amination reaction to produce the key starting material.

Materials and Reagents:

  • 4-Chloroaniline

  • Bromoacetyl bromide

  • Dichloromethane (CH2Cl2), anhydrous

  • Pyridine, anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.1 eq) to the stirred solution.

  • In a separate dropping funnel, dilute bromoacetyl bromide (1.1 eq) with anhydrous dichloromethane.

  • Add the bromoacetyl bromide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Confirm the structure and purity of the product using 1H NMR, 13C NMR, and Mass Spectrometry.[1]

Part 2: General Protocol for the Synthesis of N-Phenylacetamide Derivatives

This protocol describes the nucleophilic substitution reaction to generate the final derivatives.

Materials and Reagents:

  • This compound

  • Various primary or secondary amines (e.g., butylamine, octylamine, piperidine)[1]

  • Dichloromethane (CH2Cl2)

  • Saturated potassium carbonate (K2CO3) solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add the desired primary or secondary amine (1.2 eq) to the solution.

  • Add saturated potassium carbonate solution (2.0 eq) to the reaction mixture.

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, separate the organic layer in a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

  • Characterize the final N-phenylacetamide derivative by 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.[1]

Data Presentation: Reaction Parameters and Characterization

The following table summarizes typical reaction conditions and expected analytical data for a selection of synthesized derivatives.

DerivativeNucleophileReaction Time (h)Yield (%)1H NMR (δ, ppm, CDCl3) - Key Signals13C NMR (δ, ppm, CDCl3) - Key Signals
1 Butylamine485~0.9 (t, 3H, CH3), ~1.4 (m, 2H, CH2), ~1.6 (m, 2H, CH2), ~2.7 (t, 2H, NCH2), ~3.4 (s, 2H, COCH2)~13.8 (CH3), ~20.2 (CH2), ~31.8 (CH2), ~49.5 (NCH2), ~55.0 (COCH2), ~168.0 (C=O)
2 Octylamine582~0.8 (t, 3H, CH3), ~1.2-1.4 (m, 10H, (CH2)5), ~1.6 (m, 2H, CH2), ~2.7 (t, 2H, NCH2), ~3.4 (s, 2H, COCH2)~14.1 (CH3), ~22.6, 27.1, 29.2, 29.4, 31.8 ((CH2)n), ~49.8 (NCH2), ~55.1 (COCH2), ~168.1 (C=O)
3 Piperidine490~1.5-1.7 (m, 6H, piperidine CH2), ~2.5 (t, 4H, piperidine NCH2), ~3.2 (s, 2H, COCH2)~24.3, 26.0 ((CH2)n), ~54.5 (NCH2), ~61.9 (COCH2), ~169.5 (C=O)
4 3-Fluoroaniline678~3.6 (s, 2H, COCH2), ~6.7-7.3 (m, 4H, Ar-H)~53.2 (COCH2), ~104.5 (d, J=25 Hz), ~108.0 (d, J=21 Hz), ~113.8, ~130.3 (d, J=10 Hz), ~148.9 (d, J=11 Hz), ~163.4 (d, J=242 Hz), ~167.5 (C=O)

Note: NMR chemical shifts are approximate and may vary slightly based on experimental conditions and instrumentation.

Mechanism Visualization

The core of this synthetic protocol is the SN2 reaction. The following diagram illustrates the key steps of this nucleophilic substitution.

Figure 2: A simplified representation of the SN2 mechanism for the synthesis of N-phenylacetamide derivatives.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionExtend reaction time, consider gentle heating (monitor for side products), ensure efficient stirring.
Poor quality of reagentsUse freshly distilled/purified amines and anhydrous solvents.
Inefficient workupEnsure complete extraction of the product; perform multiple extractions if necessary.
Presence of Starting Material in Product Insufficient nucleophileIncrease the molar equivalent of the amine.
Inactive nucleophileEnsure the base is effectively neutralizing HBr; check the purity of the amine.
Formation of Side Products Over-alkylation (for primary amines)Use a slight excess of the amine, but avoid a large excess.
DecompositionAvoid excessive heating; ensure the reaction is performed under an inert atmosphere if reagents are sensitive.

Conclusion and Future Perspectives

The synthetic protocol detailed in this application note provides a robust and versatile method for the generation of a diverse library of N-phenylacetamide derivatives. The straightforward nature of the SN2 reaction, coupled with the ready availability of a wide range of primary and secondary amines, allows for extensive exploration of the chemical space around this important scaffold. The resulting compounds can be readily screened for a variety of biological activities, contributing to the ongoing efforts in the discovery and development of new therapeutic agents. Future work could involve the exploration of alternative leaving groups on the acetamide moiety, the use of more complex and sterically hindered nucleophiles, and the development of one-pot or flow-chemistry-based approaches to further streamline the synthetic process.

References

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 3(12), 2020. [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health, 2021. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI, 2020. [Link]

  • Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(10), 2020. [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate, 2009. [Link]

Sources

Application Notes and Protocols for the Evaluation of 2-Bromo-N-(4-chlorophenyl)acetamide Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. The N-phenylacetamide scaffold has emerged as a promising framework in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. Within this class, α-haloacetamides, particularly 2-bromo-N-(4-chlorophenyl)acetamide and its analogues, represent a compelling avenue of investigation. The electrophilic nature of the α-bromo group suggests a potential for covalent interaction with bacterial protein targets, a mechanism that can be effective against drug-resistant strains.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the antibacterial potential of this compound derivatives. The protocols herein are designed to be self-validating, with explanations of the scientific principles underpinning each experimental step.

Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, is a straightforward amination reaction. Subsequent derivatization can be achieved through nucleophilic substitution of the bromine atom, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the core scaffold from 4-chloroaniline and bromoacetyl bromide.[1]

Materials and Reagents:

  • 4-Chloroaniline

  • Bromoacetyl bromide

  • Dichloromethane (CH₂Cl₂)

  • Saturated potassium carbonate (K₂CO₃) solution

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Dissolve 4-chloroaniline in dichloromethane in a round bottom flask and cool the solution in an ice bath.

  • Slowly add bromoacetyl bromide dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • After the addition is complete, add a saturated solution of potassium carbonate to neutralize the hydrobromic acid formed during the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization to obtain pure this compound.

  • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The methylene (CH₂) signal of the acetamide moiety is a key indicator in the NMR spectra.[1]

Evaluation of Antibacterial Activity

A tiered approach is recommended for evaluating the antibacterial activity of the synthesized derivatives, starting with a qualitative screening method, followed by quantitative determination of the minimum inhibitory concentration (MIC).

Protocol 2: Kirby-Bauer Disk Diffusion Test (Qualitative Screening)

The disk diffusion method provides a preliminary assessment of the antibacterial activity and the spectrum of susceptible bacterial species.[1]

Materials and Reagents:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO or Ethyl Acetate)

  • Positive control (e.g., tetracycline disk)

  • Negative control (solvent-impregnated disk)

  • Incubator at 37°C

Procedure:

  • Prepare a lawn of the test bacterium on an MHA plate by uniformly swabbing the surface with a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Impregnate sterile paper disks with a known concentration of the synthesized compound solution (e.g., 30 µL of a 0.1 g/mL solution).[1]

  • Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.

  • Incubate the plates at 37°C for 16-20 hours.[1]

  • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antibacterial activity.

Caption: Kirby-Bauer Disk Diffusion Workflow.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a quantitative measure of its potency.

Materials and Reagents:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures adjusted to a standardized inoculum

  • Synthesized compounds serially diluted in MHB

  • Positive control (bacterium in MHB without compound)

  • Negative control (MHB only)

  • Incubator at 37°C

Procedure:

  • Perform a two-fold serial dilution of the synthesized compounds in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well (except the negative control).

  • Include a positive control (inoculum without compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow A Prepare serial dilutions of compound in MHB B Add standardized bacterial inoculum to wells A->B C Incubate at 37°C for 16-20h B->C D Read MIC: Lowest concentration with no visible growth C->D

Caption: Broth Microdilution MIC Assay Workflow.

Quantitative Data on Antibacterial Activity

CompoundSubstituent on Phenyl RingS. aureus MIC (µg/mL)MRSA MIC (µg/mL)E. coli MIC (µg/mL)
1 4-chloro>1000500>1000
2 4-fluoro5002501000
3 3-bromo5005001000
4 2-chloro10001000>1000

Data adapted from Bogdanović et al. (2021) for N-(substituted phenyl)-2-chloroacetamides.[2]

Interpretation of Data:

The data suggests that these haloacetamide derivatives exhibit more potent activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), compared to the Gram-negative E. coli.[2] The position and nature of the halogen substituent on the phenyl ring appear to influence the antibacterial activity, a key aspect for structure-activity relationship (SAR) studies.[2] For instance, para-substituted compounds with fluorine and chlorine, and a meta-substituted compound with bromine, showed the most promising activity.[2] The higher lipophilicity of these compounds may facilitate their passage through the bacterial cell membrane.[2]

Plausible Mechanism of Antibacterial Action

The antibacterial activity of α-haloacetamides is likely attributable to their ability to act as alkylating agents. The electron-withdrawing nature of the adjacent carbonyl group and the halogen atom makes the α-carbon electrophilic and susceptible to nucleophilic attack by biological macromolecules.

Proposed Mechanism:

  • Cellular Entry: The lipophilic nature of the N-phenylacetamide scaffold facilitates the diffusion of the compound across the bacterial cell membrane.[2]

  • Alkylation of Nucleophiles: Once inside the cell, the electrophilic α-carbon of the bromoacetamide moiety can react with nucleophilic residues (e.g., sulfhydryl groups of cysteine, imidazole groups of histidine) in essential bacterial enzymes or proteins.

  • Enzyme Inactivation and Disruption of Cellular Processes: This covalent modification can lead to the inactivation of critical enzymes involved in metabolic pathways, DNA replication, or cell wall synthesis, ultimately resulting in the inhibition of bacterial growth or cell death.

Mechanism compound This compound membrane Bacterial Cell Membrane compound->membrane Diffusion cytoplasm Bacterial Cytoplasm membrane->cytoplasm Entry enzyme Essential Bacterial Enzyme (with Nucleophile) cytoplasm->enzyme inactivated_enzyme Inactivated Enzyme enzyme->inactivated_enzyme Alkylation (Covalent Bonding) disruption Disruption of Cellular Function & Cell Death inactivated_enzyme->disruption

Caption: Proposed Mechanism of Action for 2-Bromoacetamide Derivatives.

Cytotoxicity Assessment

It is crucial to evaluate the cytotoxicity of novel antibacterial compounds against mammalian cells to determine their therapeutic index. The MTT assay is a widely used colorimetric method to assess cell viability.

Protocol 4: MTT Assay for Cytotoxicity

This protocol measures the metabolic activity of mammalian cells as an indicator of their viability following exposure to the test compounds.

Materials and Reagents:

  • Mammalian cell line (e.g., HEK293, Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO and diluted in culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed a 96-well plate with the mammalian cell line at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization buffer.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Conclusion and Future Directions

The this compound scaffold presents a viable starting point for the development of new antibacterial agents, particularly against Gram-positive pathogens. The synthetic accessibility of these compounds allows for extensive derivatization and optimization of their antibacterial activity and toxicological profile. Future work should focus on synthesizing a broader range of derivatives to establish a more detailed structure-activity relationship. Further mechanistic studies are also warranted to identify the specific bacterial targets of these compounds, which could aid in the rational design of more potent and selective inhibitors.

References

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (2020). IRE Journals, 3(12). Available at: [Link]

  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. Available at: [Link]

Sources

Application Notes and Protocols for Investigating the Anticancer Potential of Compounds Derived from 2-Bromo-N-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 2-Bromo-N-(4-chlorophenyl)acetamide Derivatives as Anticancer Agents

The relentless pursuit of novel anticancer therapeutics has led researchers to explore diverse chemical scaffolds. Among these, acetamide derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anticancer properties. The core structure of this compound presents a particularly interesting starting point for medicinal chemistry exploration. This scaffold combines two key features: a reactive α-bromoacetamide moiety and a biologically relevant N-(4-chlorophenyl) group.

The α-haloacetamide group is a known electrophilic warhead capable of alkylating nucleophilic residues in biological macromolecules, such as proteins and nucleic acids. This reactivity is a cornerstone of many established anticancer drugs. The nature of the halogen atom significantly influences this reactivity, with bromine being a good leaving group, balancing reactivity and stability. Studies on various haloacetamides have demonstrated that their cytotoxicity often correlates with the leaving ability of the halogen, following the general trend of I > Br > Cl.[1]

Furthermore, the N-(4-chlorophenyl) substituent is a common feature in many biologically active molecules, including some with demonstrated anticancer effects. The presence of halogens on the aromatic ring can enhance lipophilicity, potentially improving cell membrane permeability, and can influence the electronic properties of the molecule, affecting its interaction with biological targets.[2] For instance, the related compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide has exhibited notable anticancer activity.[2]

While direct studies on the anticancer derivatives of this compound are not extensively reported in the literature, its structural alerts strongly suggest its potential as a precursor for novel cytotoxic agents. This document provides a comprehensive guide for researchers and drug development professionals to synthesize, characterize, and evaluate the anticancer potential of novel compounds derived from this promising scaffold. We will provide detailed protocols for chemical synthesis and a tiered biological evaluation workflow, from initial cytotoxicity screening to preliminary mechanism of action studies.

Part 1: Synthesis of Novel Derivatives

The bromine atom in this compound is susceptible to nucleophilic substitution, providing a straightforward handle for chemical diversification. By reacting the parent compound with a variety of nucleophiles, a library of new chemical entities can be generated.

Proposed Synthetic Scheme

A general and versatile method for synthesizing a library of derivatives involves the reaction of this compound with various nucleophiles, such as amines, thiols, or phenoxides, in the presence of a suitable base.

G parent This compound reaction parent->reaction nucleophile Nucleophile (R-XH) e.g., R₂NH, RSH, ArOH nucleophile->reaction base Base (e.g., K₂CO₃, Et₃N) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction product Novel Derivative 2-(Nu)-N-(4-chlorophenyl)acetamide reaction->product Nucleophilic Substitution

Caption: General synthetic route for derivatives of this compound.

Protocol 1: General Procedure for the Synthesis of Derivatives

This protocol describes a general method for the nucleophilic substitution reaction. Researchers should optimize the reaction conditions (e.g., temperature, reaction time, choice of base and solvent) for each specific nucleophile.

Materials:

  • This compound

  • Selected nucleophile (e.g., morpholine, thiophenol, 4-methoxyphenol)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF (5-10 mL per mmol of starting material), add the desired nucleophile (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expert Insight: The choice of base is crucial. An inorganic base like K₂CO₃ is suitable for many nucleophiles and is easily removed during workup. For more sensitive substrates, an organic base like triethylamine might be preferred. DMF is a good polar aprotic solvent for this type of reaction, but acetonitrile can also be used and is easier to remove.

Part 2: In Vitro Anticancer Evaluation

A tiered approach is recommended for evaluating the anticancer potential of the newly synthesized compounds. This workflow begins with a broad screening for cytotoxicity and progresses to more detailed mechanistic studies for the most promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Characterization cluster_2 Tier 3: Mechanism of Action screening Cytotoxicity Screening (MTT Assay) Against a panel of cancer cell lines ic50 IC₅₀ Determination screening->ic50 Identify 'Hits' apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis (e.g., Caspases, Bcl-2 family, Cyclins) apoptosis->western_blot Investigate Molecular Pathway cell_cycle->western_blot

Caption: Tiered workflow for in vitro evaluation of anticancer compounds.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a robust and widely used method for initial cytotoxicity screening.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.[3]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation:

CompoundTarget Cell LineIC₅₀ (µM)
Derivative 1MCF-7Enter Value
Derivative 1HCT-116Enter Value
Derivative 2MCF-7Enter Value
Derivative 2HCT-116Enter Value
Positive ControlMCF-7Enter Value
Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 4: Cell Cycle Analysis by PI Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compound

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing Propidium Iodide and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis assay (Protocol 3).

  • Harvest the cells and wash once with PBS.

  • Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubate for 20-30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be represented in a histogram, and the percentage of cells in each phase can be quantified using appropriate software.

Protocol 5: Western Blot Analysis of Key Signaling Proteins

Western blotting allows for the detection and semi-quantification of specific proteins involved in apoptosis and cell cycle regulation. This can provide insights into the molecular mechanism of action of the test compound.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, Cyclin B1, CDK1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Potential Signaling Pathway for Investigation:

G Compound Test Compound Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Induces MOMP Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: The intrinsic apoptosis pathway, a potential target for investigation.

Conclusion and Future Directions

The this compound scaffold holds significant, albeit underexplored, potential for the development of novel anticancer agents. Its inherent reactivity and the presence of a biologically relevant N-aryl group provide a solid foundation for a medicinal chemistry program. The protocols detailed in this guide offer a comprehensive framework for the synthesis of a diverse library of derivatives and their subsequent biological evaluation.

By employing the tiered screening approach, researchers can efficiently identify lead compounds with potent cytotoxic activity. Subsequent mechanistic studies, including apoptosis and cell cycle analysis, will elucidate their mode of action at a cellular level. Further investigation using techniques like Western blotting can then pinpoint the molecular pathways perturbed by these compounds. The insights gained from these studies will be invaluable for establishing structure-activity relationships and for the rational design of next-generation anticancer drugs based on this versatile chemical scaffold.

References

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. [Link]

  • Kumar, D., Kumar, N., Sharma, A., Singh, S. K., & Shahar, Y. A. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed research international, 2014, 386473. [Link]

  • PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Mishra, C. B., & Tiwari, M. (2018). Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. Pharmacological research, 131, 14-35. [Link]

  • Hu, S., Kaw, H. Y., Zhu, L., & Wang, W. (2022). Formation and Cytotoxicity of Halophenylacetamides: A New Group of Nitrogenous Aromatic Halogenated Disinfection Byproducts in Drinking Water. Environmental science & technology, 56(5), 3181–3192. [Link]

  • Panda, M., Biswal, S., & De, S. (2024). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. ResearchGate. [Link]

  • Hu, S., Dong, F., Li, X., Sun, N., Wang, X., Guo, S., Qi, Y., & Liu, R. (2022). Formation and Cytotoxicity of Halophenylacetamides: A New Group of Nitrogenous Aromatic Halogenated Disinfection Byproducts in Drinking Water. ACS Publications. [Link]

  • Plewa, M. J., Wagner, E. D., Muellner, M. G., Hsu, K. M., & Richardson, S. D. (2008). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. Environmental science & technology, 42(3), 955–961. [Link]

  • Panda, M., Biswal, S., & De, S. (2024). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. National Institutes of Health. [Link]

  • Musso, L., Dallavalle, S., Zunino, F., & Beretta, G. L. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. [Link]

  • Al-blewi, F. F., Almehmadi, M. A., Al-Swailem, A. M., Al-otaibi, A. M., Al-qurashi, N. A., & Al-hujaili, A. M. (2021). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Publishing. [Link]

  • Wątły, J., Potocki, S., & Rowińska-Żyrek, M. (2023). Anticancer Activity of Metallodrugs and Metallizing Host Defense Peptides—Current Developments in Structure-Activity Relationship. MDPI. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Tan, M. L., Oon, C. E., & Sulaiman, N. (2020). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. [Link]

  • Aliabadi, A., Eghbalian, E., & Khodarahmi, G. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). Retrieved from [Link]

  • Wang, X., Hu, S., Guo, S., Qi, Y., & Liu, R. (2024). Cytotoxicity of emerging halophenylacetamide disinfection byproducts in drinking water: Mechanism and prediction. Water research, 257, 121562. [Link]

  • Chemchart. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9). Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. National Institute of Standards and Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Bromo-N-(4-chlorophenyl)acetamide as a Covalent Probe for Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of α-Haloacetamides in Chemical Biology

2-Bromo-N-(4-chlorophenyl)acetamide belongs to the α-haloacetamide class of reagents, which are characterized by a reactive carbon-halogen bond adjacent to a carbonyl group. This structural motif renders the α-carbon highly electrophilic, making it an effective tool for creating stable, covalent bonds with nucleophilic residues in biological macromolecules. The bromo- leaving group, combined with the electron-withdrawing nature of the adjacent amide, facilitates nucleophilic substitution reactions, positioning this compound as a potent alkylating agent for biological investigations.

While structurally simple, this compound and its analogs serve as versatile probes in a variety of research contexts, including enzyme inhibition, antimicrobial discovery, and anticancer research.[1][2] Their utility lies in their ability to act as "warheads" that can be targeted to specific sites on proteins, leading to irreversible modification and modulation of function. This guide provides a comprehensive overview of the mechanistic basis for its reactivity, practical applications, and detailed protocols for its use in a research setting.

Physicochemical & Handling Properties

A thorough understanding of the compound's properties is essential for its effective and safe use.

PropertyValueSource
Molecular Formula C₈H₇BrClNO[3]
Molecular Weight 248.50 g/mol [3]
CAS Number 3460-23-9[4]
Appearance White to off-white solidN/A
Melting Point ~127 °C[5]
Solubility Soluble in organic solvents (DMSO, DMF, Ethanol); Low water solubility[5]

Safety & Handling: this compound is classified as an irritant.[4]

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautions: Always handle in a well-ventilated area or chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7] Avoid inhalation of dust and direct contact with skin and eyes.[8]

  • Storage: Store in a cool, dry, and well-ventilated place with the container tightly sealed.[8]

Mechanism of Action: Covalent Alkylation

The primary mechanism of action for this compound is covalent modification via an SN2 (bimolecular nucleophilic substitution) reaction. The electrophilic methylene carbon (adjacent to the bromine) is attacked by a biological nucleophile, displacing the bromide ion and forming a stable covalent bond.

Within a biological context, the most common nucleophilic targets are the side chains of specific amino acids:

  • Cysteine (Thiol group, -SH): The thiol group is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻), and is a frequent target for alkylation by α-haloacetamides.[9]

  • Histidine (Imidazole ring): The nitrogen atoms in the imidazole ring can act as nucleophiles.

  • Lysine (Amine group, -NH₂): The primary amine of the lysine side chain can also be alkylated, though it is generally less reactive than cysteine's thiol group.

  • DNA Bases: Alkylating agents can also react with nucleophilic sites on DNA bases, a mechanism often associated with cytotoxicity in cancer chemotherapy.[10]

The specificity of the reaction can be influenced by the local microenvironment of the target residue, including its pKa, accessibility, and proximity to a binding pocket that favorably accommodates the 4-chlorophenylacetamide moiety.

Figure 1: General mechanism of protein alkylation by this compound.

Applications in Biological Research

The ability to form stable covalent bonds makes this compound a valuable tool for several applications.

  • Irreversible Enzyme Inhibition: By covalently modifying a critical amino acid residue within an enzyme's active site, this compound can act as an irreversible inhibitor. This is a powerful technique for studying enzyme function and validating drug targets. Derivatives of bromoacetamides have demonstrated inhibitory activity against enzymes like α-glucosidase and α-amylase.[11]

  • Antimicrobial and Antifungal Activity: The N-phenylacetamide scaffold and its derivatives are known to possess pharmacological activities, including antimicrobial properties.[12] Studies have shown that related compounds exhibit efficacy against various bacterial and yeast strains, likely through the alkylation of essential microbial enzymes or proteins.[1][13]

  • Anticancer Research: Alkylating agents are a cornerstone of cancer therapy.[10] The cytotoxic potential of this compound and related structures can be explored against cancer cell lines.[1] The mechanism may involve the alkylation of proteins crucial for cell survival and proliferation or direct DNA damage. For example, similar chloroacetamide derivatives have been evaluated for their antiproliferative effects against breast cancer cell lines.[14]

  • Target Identification and Validation: The compound can be used as a chemical probe to identify the binding partners of a molecule of interest. In a typical workflow, a cell lysate or living cells are treated with the compound, and the covalently modified proteins are subsequently identified using proteomic techniques, such as mass spectrometry.

G A Biological System (e.g., Cell Lysate, Purified Protein) B Treat with This compound A->B C Covalent Modification of Target Proteins B->C D Stop Reaction & Prepare Sample for Analysis (e.g., SDS-PAGE, Digestion) C->D E Mass Spectrometry (LC-MS/MS) D->E F Data Analysis: Identify Modified Proteins and Alkylation Sites E->F G Target Validation F->G

Figure 2: Experimental workflow for identifying protein targets using covalent probes.

Experimental Protocols

5.1 Protocol 1: General Procedure for Protein Alkylation

This protocol provides a framework for labeling a purified protein or proteins in a complex mixture (lysate) to assess reactivity and identify targets.

Causality Behind Choices:

  • Buffer: A non-nucleophilic buffer (e.g., HEPES, Phosphate) is critical to prevent the buffer itself from reacting with the alkylating agent. Buffers containing primary amines, like Tris, must be avoided.

  • pH: The reaction is pH-dependent. A pH of 7.4-8.5 is often used to promote the deprotonation of cysteine thiols to the more nucleophilic thiolate form, enhancing the reaction rate.

  • Controls: Including appropriate controls is essential for validating the results. A denatured protein control helps distinguish specific, binding-driven alkylation from non-specific surface labeling.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purified protein or cell lysate

  • Non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quenching reagent (e.g., 1 M Dithiothreitol (DTT) or L-cysteine)

  • SDS-PAGE loading buffer (with and without reducing agent)

Procedure:

  • Prepare Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

  • Reaction Setup:

    • In a microcentrifuge tube, add the protein of interest to the reaction buffer to a final concentration of 1-10 µM.

    • Add the alkylating agent from the stock solution to the desired final concentration (e.g., 10-100 µM, a 10-fold molar excess over the protein is a good starting point). Ensure the final DMSO concentration is low (< 2% v/v) to avoid protein denaturation.

    • Negative Control: Prepare a parallel reaction with an equivalent volume of DMSO instead of the compound stock.

  • Incubation: Incubate the reaction at room temperature or 37°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., DTT to a final concentration of 10 mM) that contains a high concentration of nucleophiles to consume any unreacted alkylating agent. Incubate for 15 minutes.

  • Analysis:

    • SDS-PAGE: Analyze the reaction products by adding SDS-PAGE loading buffer. A mobility shift or resistance to reduction in non-reducing SDS-PAGE can sometimes indicate modification.

    • Mass Spectrometry: For target identification and site mapping, the protein sample is processed (e.g., digested with trypsin) and analyzed by LC-MS/MS to identify the peptide carrying the covalent modification.

5.2 Protocol 2: In Vitro Cytotoxicity Assay (SRB Assay)

This protocol is adapted from established methods to assess the compound's antiproliferative effects on cancer cell lines.[14]

Materials:

  • Adherent cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization and Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Read the absorbance at 510 nm on a microplate reader.

  • Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

References

  • ACS Omega. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Available at: [Link]

  • ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. Available at: [Link]

  • PubMed Central (PMC). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][13]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Available at: [Link]

  • Google Patents. Method for synthesizing bromoacetamide.
  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Available at: [Link]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available at: [Link]

  • PubChem. N-(2-bromo-4-chlorophenyl)acetamide. Available at: [Link]

  • PubMed Central (PMC). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Available at: [Link]

  • PubMed Central (PMC). Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification. Available at: [Link]

  • Oncohema Key. Alkylating Agents. Available at: [Link]

  • NCBI Bookshelf. Alkylating Agents - Holland-Frei Cancer Medicine. Available at: [Link]

  • Chemchart. N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9). Available at: [Link]

  • Angene Chemical. Safety Data Sheet - 2-Bromo-N-(4-bromophenyl)acetamide. Available at: [Link]

  • PubChem. 4'-Bromo-2'-chloroacetanilide. Available at: [Link]

Sources

Application Note: A Detailed Protocol for the Selective N-Alkylation of Amines using 2-Bromo-N-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-substituted glycine derivatives are pivotal structural motifs in medicinal chemistry, serving as key intermediates and scaffolds for a diverse range of therapeutic agents.[1] This application note provides a comprehensive, field-proven protocol for the N-alkylation of primary and secondary amines using 2-bromo-N-(4-chlorophenyl)acetamide. We delve into the underlying S_N2 reaction mechanism, address the critical challenge of achieving selective mono-alkylation, and detail the rationale behind the selection of solvents and bases. The step-by-step experimental workflow is designed to be a self-validating system, complete with guidelines for reaction monitoring, product purification, and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for synthesizing N-(4-chlorophenyl)-2-(substituted-amino)acetamide derivatives.

The Underlying Chemistry: Mechanism and Principles

The reaction between an amine and this compound is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction.[2] Understanding the principles governing this transformation is essential for optimizing reaction conditions and ensuring a high yield of the desired product.

The S_N2 Reaction Pathway

In this reaction, the amine acts as the nucleophile, utilizing the lone pair of electrons on its nitrogen atom to attack the electrophilic α-carbon (the carbon bonded to the bromine atom) of the acetamide. This attack occurs from the backside relative to the bromine leaving group, proceeding through a single, high-energy transition state where the new C-N bond is forming concurrently as the C-Br bond is breaking. The result is an inversion of stereochemistry at the α-carbon (though not relevant here as it's not a chiral center) and the formation of a protonated N-alkylated product and a bromide ion. A base is then required to deprotonate the product, yielding the neutral secondary or tertiary amine.

Figure 1: General S_N2 mechanism for N-alkylation.

The Challenge of Selectivity: Overcoming Over-alkylation

A significant challenge in the N-alkylation of primary amines is the potential for subsequent alkylation reactions.[2] The secondary amine product is often more nucleophilic and less sterically hindered than the primary amine starting material, leading it to react further with the alkylating agent. This "runaway" reaction can produce a mixture of secondary, tertiary, and even quaternary ammonium salts, complicating purification and reducing the yield of the desired mono-alkylated product.[3]

To achieve selective mono-alkylation, a common and effective strategy involves using a mild, non-nucleophilic base and carefully controlling the stoichiometry.[4][5] The base neutralizes the hydrobromic acid (HBr) formed as a byproduct, preventing the protonation of the starting amine. By using a slight excess of the primary amine or carefully controlling the equivalents of the alkylating agent, the probability of the desired initial reaction is maximized.

The Critical Role of Reagents
  • Amine (Nucleophile): The reactivity of the amine depends on its basicity and steric hindrance. Primary amines are generally good nucleophiles for this reaction. Secondary amines can also be used to synthesize tertiary amines.

  • This compound (Electrophile): As an α-haloamide, this reagent is an effective alkylating agent. The electron-withdrawing nature of the adjacent amide group activates the α-carbon towards nucleophilic attack.

  • Base: A mild, non-nucleophilic base is crucial for selective mono-alkylation. Potassium carbonate (K₂CO₃) or triethylamine (TEA) are excellent choices. They are strong enough to scavenge the HBr byproduct but not so strong as to deprotonate the amide nitrogen, and they do not compete with the amine nucleophile.[4]

  • Solvent: Polar aprotic solvents are ideal for S_N2 reactions.[6] Solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) effectively solvate the counter-ions (like K⁺) but do not form strong hydrogen bonds with the amine nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the reaction rate.[7]

Experimental Protocol

This protocol details the synthesis of N-(4-chlorophenyl)-2-(benzylamino)acetamide as a representative example.

Materials and Equipment
MaterialPurpose
This compoundAlkylating Agent
BenzylamineNucleophile (Primary Amine)
Potassium Carbonate (K₂CO₃), anhydrousBase
N,N-Dimethylformamide (DMF), anhydrousReaction Solvent
Ethyl Acetate (EtOAc)Extraction Solvent
Brine (Saturated NaCl solution)Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Silica Gel (230-400 mesh)Stationary Phase for Chromatography
Round-bottom flask, magnetic stirrerReaction Vessel
Thin Layer Chromatography (TLC) platesReaction Monitoring
Separatory FunnelExtraction
Rotary EvaporatorSolvent Removal
Glass column for chromatographyPurification
Reagent Stoichiometry and Properties
ReagentM.W. ( g/mol )EquivalentsMoles (mmol)Mass/Volume
This compound248.511.010.02.49 g
Benzylamine107.151.111.01.18 g (1.2 mL)
Potassium Carbonate (K₂CO₃)138.212.020.02.76 g
DMF73.09--50 mL
Step-by-Step Synthesis Procedure

The overall workflow from reaction setup to final product characterization is outlined below.

Workflow A 1. Combine Reactants - Add Bromoacetamide, K₂CO₃, and DMF to a round-bottom flask. B 2. Add Nucleophile - Add Benzylamine dropwise at room temperature. A->B C 3. Reaction - Stir mixture at room temperature for 12-24 hours. B->C D 4. Monitor Progress - Use TLC (e.g., 30% EtOAc/Hexane) to check for consumption of starting material. C->D D->C If incomplete, continue stirring E 5. Quench & Workup - Pour mixture into water. - Extract with Ethyl Acetate (3x). D->E If complete F 6. Wash & Dry - Wash combined organic layers with brine. - Dry over anhydrous Na₂SO₄. E->F G 7. Isolate Crude Product - Filter and concentrate the organic solution using a rotary evaporator. F->G H 8. Purify - Purify by column chromatography or recrystallization. G->H I 9. Characterize - Confirm structure and purity using NMR, MS, and IR. H->I

Figure 2: Experimental workflow for N-alkylation.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.49 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous DMF to the flask. Stir the suspension for 5 minutes.

  • Nucleophile Addition: Add benzylamine (1.2 mL, 11.0 mmol) dropwise to the stirring suspension at room temperature.[8]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase), observing the disappearance of the this compound spot. The reaction is typically complete within 12-24 hours.

  • Aqueous Workup: Once the reaction is complete, pour the reaction mixture into 200 mL of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Alternatively, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane can be employed.[9][10]

Characterization

The identity and purity of the final product, N-(4-chlorophenyl)-2-(benzylamino)acetamide, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., N-H stretch, C=O stretch).

Process Optimization and Troubleshooting

ProblemPossible CauseSuggested Solution
Reaction is slow or incomplete 1. Insufficiently reactive amine.2. Reagents or solvent not anhydrous.3. Low reaction temperature.1. Gently heat the reaction (e.g., to 50-60 °C).2. Ensure all glassware is oven-dried and use anhydrous reagents and solvent.3. Consider adding a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction, converting the bromo-compound to the more reactive iodo-analogue.
Formation of multiple products (over-alkylation) 1. Amine is highly nucleophilic.2. Stoichiometry of alkylating agent is too high.1. Use a larger excess of the starting amine (e.g., 2-3 equivalents).2. Add the this compound solution slowly to a solution of the amine and base.[8]3. Consider the strategy of using the amine hydrobromide salt with one equivalent of base to favor mono-alkylation.[4][5]
Low isolated yield after workup 1. Product is partially water-soluble.2. Incomplete extraction.1. Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product.2. Increase the number of extractions with the organic solvent.

Applications in Drug Discovery

The N-substituted (4-chlorophenyl)acetamide core is a valuable scaffold in the development of new therapeutic agents. The ability to readily introduce a wide variety of amine-containing fragments via the protocol described herein allows for the rapid generation of chemical libraries for screening. Compounds bearing this moiety have been investigated for a range of biological activities, including potential anticancer and anti-inflammatory properties.[11] For example, the related N-(4-amino-2-chlorophenyl)benzamide structures have been explored as potent inhibitors of human adenovirus.[12] The synthetic accessibility of these structures makes them attractive starting points for lead optimization campaigns in drug discovery programs.

References

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? [Online]. Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!) [Online]. Available at: [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Online]. Available at: [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. [Online]. Available at: [Link]

  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4, 18229-18233. [Online]. Available at: [Link]

  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. [Online]. Available at: [Link]

  • Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry, 10th Edition. John Wiley & Sons.
  • Cai, H., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(23), 14953–14972. [Online]. Available at: [Link]

  • Datapdf. (n.d.). the purification of acetamide. [Online]. Available at: [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted.... [Online]. Available at: [Link]

  • SpectraBase. (n.d.). Acetamide, N-(4-bromo-2-chlorophenyl)-. [Online]. Available at: [Link]

  • LookChem. (n.d.). Purification of Acetamide. [Online]. Available at: [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Online]. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). The Fascinating Chemistry of α‐Haloamides. Angewandte Chemie International Edition, 47(48), 9294-9318. [Online]. Available at: [Link]

  • Radhakrishna, V. Y., et al. (2018). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 8(3), 1333-1340. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2014). 8.2: Factors That Affect S_N2 Reactions. [Online]. Available at: [Link]

  • Asiri, A. M., et al. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. Chemistry Central Journal, 13(1), 83. [Online]. Available at: [Link]

  • Kohl, F., et al. (2017). Fragments of Peptoid 1: Synthesis of N-Substituted Glycine Monomers. Sciforum. [Online]. Available at: [Link]

Sources

The Versatile Scaffold: A Guide to 2-Bromo-N-(4-chlorophenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth exploration of 2-Bromo-N-(4-chlorophenyl)acetamide, a key building block in the synthesis of novel therapeutic agents. We will delve into its synthesis, derivatization, and applications in medicinal chemistry, with a focus on the development of antimicrobial and anticancer compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical protocols.

Introduction: The Strategic Importance of a Halogenated Amide

In the landscape of medicinal chemistry, the identification of versatile scaffolds that can be readily modified to interact with a multitude of biological targets is of paramount importance. This compound emerges as such a scaffold. Its structure, featuring a reactive bromoacetyl group and a substituted phenyl ring, provides a facile entry point for chemical diversification, enabling the exploration of a wide chemical space to optimize biological activity. The presence of halogen atoms (bromine and chlorine) can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and target engagement. Furthermore, the amide linkage is a common feature in many biologically active molecules, contributing to structural rigidity and forming key hydrogen bond interactions with protein targets.

This guide will illuminate the journey from this simple starting material to a diverse array of derivatives with promising therapeutic potential, underscoring the strategic value of this compound in modern drug discovery.

Synthetic Pathways: From Precursor to a Library of Compounds

The synthesis of this compound is a straightforward and efficient process, typically achieved through the acylation of 4-chloroaniline with bromoacetyl bromide.[1] This reaction lays the foundation for the subsequent generation of a diverse library of compounds through nucleophilic substitution of the bromine atom.

General Synthesis Workflow

The overall synthetic strategy is a two-step process. The first step involves the synthesis of the this compound intermediate. The second step is the diversification of this intermediate by reacting it with various nucleophiles to displace the bromide and introduce a wide range of functional groups.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Derivatization 4-Chloroaniline 4-Chloroaniline Intermediate This compound 4-Chloroaniline->Intermediate Bromoacetyl bromide Derivatives Library of Bioactive Compounds Intermediate->Derivatives Various Nucleophiles (Amines, etc.) Apoptosis_Pathway Derivative Acetamide Derivative Cell Cancer Cell Derivative->Cell Pro_Apoptotic Pro-Apoptotic Proteins (Bax, Bak) Cell->Pro_Apoptotic Upregulation Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2, Bcl-xL) Cell->Anti_Apoptotic Downregulation Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Anti_Apoptotic->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis SAR_Insights cluster_modifications Modifications & Effects cluster_outcomes Biological Outcomes Scaffold This compound Bromoacetyl Group N-(4-chlorophenyl) Group Lipophilicity Increased Lipophilicity (e.g., long alkyl chains, cyclic amines) Scaffold:f0->Lipophilicity H_Bonding Hydrogen Bond Donors/Acceptors (e.g., amines, hydroxyls) Scaffold:f0->H_Bonding Aromatic_Interactions Aromatic/Heterocyclic Rings (π-π stacking) Scaffold:f0->Aromatic_Interactions Halogenation Halogen Substituents (altered electronics, lipophilicity) Scaffold:f1->Halogenation Enhanced_Antibacterial Enhanced Antibacterial Activity Lipophilicity->Enhanced_Antibacterial Target_Specificity Modulated Target Specificity H_Bonding->Target_Specificity Improved_Anticancer Improved Anticancer Potency Aromatic_Interactions->Improved_Anticancer Halogenation->Improved_Anticancer

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-N-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of 2-Bromo-N-(4-chlorophenyl)acetamide in Heterocyclic Synthesis

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique structural motifs and diverse chemical properties make them indispensable scaffolds in modern drug discovery. Among the myriad of starting materials for the synthesis of these vital compounds, α-haloacetamides, such as this compound, represent a particularly versatile and reactive class of precursors. The presence of a reactive carbon-bromine bond alpha to a carbonyl group, coupled with the electronic characteristics of the N-(4-chlorophenyl)amido moiety, provides a rich platform for a variety of cyclization reactions.

This comprehensive guide provides detailed application notes and protocols for the synthesis of three key classes of five-membered heterocyclic compounds—thiazoles, oxazoles, and imidazoles—utilizing this compound as the common starting material. The methodologies described herein are grounded in established synthetic transformations, with a focus on explaining the underlying mechanistic principles to empower researchers in their experimental design and optimization.

I. Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a reliable and efficient route to a wide range of thiazole derivatives.[1] The reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. In the context of our starting material, this compound, the α-bromo-N-acyl functionality readily participates in this cyclization.

Reaction Mechanism: A Stepwise Annulation

The mechanism of the Hantzsch thiazole synthesis is a well-established sequence of nucleophilic substitution and intramolecular cyclization followed by dehydration.[2][3]

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic α-carbon of this compound, displacing the bromide ion in an SN2 reaction to form an S-alkylated intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the amide carbonyl carbon to form a five-membered tetrahedral intermediate.

  • Dehydration: Subsequent elimination of a water molecule from the tetrahedral intermediate leads to the formation of the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis start This compound + Thioamide intermediate1 S-Alkylated Intermediate start->intermediate1 Nucleophilic Attack (SN2) intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole Derivative intermediate2->product Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-(Substituted)-4-(4-chlorophenylamino)thiazole

This protocol describes a general procedure for the synthesis of 2,4-disubstituted thiazoles from this compound and a generic thioamide.

Materials:

  • This compound

  • Substituted Thioamide (e.g., thiourea, thioacetamide)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired thioamide (1.1 eq) in absolute ethanol.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction, until the effervescence ceases.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure thiazole derivative.

  • Dry the purified product under vacuum.

Data Summary:

Reactant (Thioamide)ProductTypical Yield (%)
Thiourea2-Amino-4-(4-chlorophenylamino)thiazole85-95%
Thioacetamide2-Methyl-4-(4-chlorophenylamino)thiazole70-85%
Thiobenzamide2-Phenyl-4-(4-chlorophenylamino)thiazole75-90%

II. Synthesis of Oxazole Derivatives

The synthesis of oxazoles from α-halo-N-acyl compounds can be achieved through various methods, often involving intramolecular cyclization or condensation with a suitable reagent. While the Robinson-Gabriel synthesis traditionally starts from α-acylamino ketones, a more direct approach from this compound involves its reaction with an amide, which provides the necessary oxygen atom for the oxazole ring.[4]

Reaction Mechanism: Intramolecular Cyclization Pathway

The formation of an oxazole from an α-halo-N-acyl compound and an amide can be envisioned to proceed through the following steps:

  • N-Alkylation: The nitrogen atom of the reacting amide acts as a nucleophile, displacing the bromide from this compound to form a key intermediate.

  • Intramolecular Cyclization: Under the influence of a dehydrating agent or heat, the oxygen atom of the newly introduced amide attacks the carbonyl carbon of the original acetamide moiety.

  • Dehydration: Elimination of a molecule of water from the cyclic intermediate results in the formation of the aromatic oxazole ring.

Oxazole_Synthesis start This compound + Amide intermediate1 N-Alkylated Intermediate start->intermediate1 N-Alkylation intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Oxazole Derivative intermediate2->product Dehydration

Caption: Oxazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-(Substituted)-4-(4-chlorophenylamino)oxazole

This protocol outlines a general procedure for the synthesis of 2,4-disubstituted oxazoles.

Materials:

  • This compound

  • Primary amide (e.g., formamide, acetamide, benzamide)

  • Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent

  • Pyridine (as a solvent and acid scavenger)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amide (1.2 eq) in pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80-100 °C for 3-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers and wash successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired oxazole derivative.

Data Summary:

Reactant (Amide)ProductTypical Yield (%)
Formamide4-(4-chlorophenylamino)oxazole50-65%
Acetamide2-Methyl-4-(4-chlorophenylamino)oxazole55-70%
Benzamide2-Phenyl-4-(4-chlorophenylamino)oxazole60-75%

III. Synthesis of Imidazole Derivatives

The synthesis of imidazoles from α-halo-N-acyl compounds can be accomplished through a multi-component reaction strategy. A common approach involves the reaction of an α-halocarbonyl compound, an aldehyde, and a source of ammonia, a variation of the Debus-Radziszewski imidazole synthesis.[5] In our case, this compound can serve as the α-halocarbonyl equivalent.

Reaction Mechanism: A Multi-Component Condensation

The formation of the imidazole ring in this context is a complex process, but can be conceptually broken down into the following key transformations:

  • Ammonia Reaction: Ammonia or an ammonia source (like ammonium acetate) reacts with the aldehyde to form an imine.

  • Nucleophilic Addition: The enolate of this compound (formed in situ) or the acetamide itself can react with the imine.

  • Cyclization and Dehydration/Dehydrogenation: A series of intramolecular cyclizations and elimination reactions, including the loss of water and hydrogen bromide, leads to the formation of the aromatic imidazole ring.

Imidazole_Synthesis start This compound + Aldehyde + Ammonia Source intermediate Complex Intermediate start->intermediate Multi-component Condensation product Imidazole Derivative intermediate->product Cyclization & Aromatization

Caption: Imidazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2,5-Disubstituted-4-(4-chlorophenylamino)imidazole

This protocol provides a general method for the synthesis of substituted imidazoles.

Materials:

  • This compound

  • An aldehyde (e.g., formaldehyde, benzaldehyde)

  • Ammonium acetate or formamide

  • Glacial acetic acid

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the aldehyde (1.1 eq), and a large excess of ammonium acetate (5-10 eq).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (around 120 °C) for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Make the solution basic by the slow addition of a concentrated ammonium hydroxide solution.

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure imidazole derivative.

  • Dry the purified product.

Data Summary:

Reactant (Aldehyde)ProductTypical Yield (%)
Formaldehyde4-(4-chlorophenylamino)imidazole40-55%
Benzaldehyde2-Phenyl-4-(4-chlorophenylamino)imidazole50-65%

Conclusion

This compound has been demonstrated to be a valuable and versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds, including thiazoles, oxazoles, and imidazoles. The protocols detailed in this guide provide researchers with practical and mechanistically-grounded methodologies to access these important molecular scaffolds. The ability to generate diverse heterocyclic structures from a common precursor highlights the power of strategic synthetic design in modern drug discovery and development.

References

  • Luo, M., Li, L., Chen, S., Yan, Q., Lv, J., Zeng, J., Wang, H., Gu, S., & Chen, F. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Journal of Organic Chemistry, 89(10), 5038-5048. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • Mavromoustakos, T., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC. [Link]

  • Kumar, A., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health. [Link]

  • ResearchGate. (2025). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. [Link]

  • MDPI. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. [Link]

  • Zhao, G., et al. (2014). 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea. PMC. [Link]

  • MDPI. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

  • ResearchGate. (2020). Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. [Link]

  • PubMed. (2000). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. [Link]

Sources

Application Notes and Protocols: 2-Bromo-N-(4-chlorophenyl)acetamide as a Covalent Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of 2-Bromo-N-(4-chlorophenyl)acetamide as a Covalent Probe

In the dynamic landscape of chemical biology and drug discovery, the use of small molecules to understand and modulate protein function is paramount.[1][2] Covalent chemical probes, in particular, have re-emerged as powerful tools for identifying and characterizing protein targets, offering stable and permanent modifications that facilitate downstream analysis.[3] This document provides a comprehensive guide to the application of This compound , a haloacetamide-containing compound, as a covalent chemical probe.

While specific literature on this molecule's application as a probe is nascent, its chemical structure is emblematic of a well-established class of electrophilic warheads used for covalent targeting of nucleophilic amino acid residues. The bromoacetamide moiety is a reactive electrophile that can form a stable thioether bond with the sulfhydryl group of cysteine residues under physiological conditions. This inherent reactivity makes this compound a valuable tool for a range of applications, from targeted protein labeling to proteome-wide activity-based profiling.

These application notes will provide the foundational knowledge and detailed protocols to empower researchers to effectively utilize this probe in their experimental workflows. We will delve into the principles of covalent labeling, provide step-by-step protocols for key applications, and offer insights into data analysis and interpretation.

Physicochemical Properties and Handling

A thorough understanding of the probe's properties is crucial for its effective use and for ensuring laboratory safety.

PropertyValueSource
Molecular Formula C₈H₇BrClNO[4]
Molecular Weight 248.51 g/mol [4]
Appearance Solid (form may vary)General Knowledge
Solubility Soluble in organic solvents like DMSO and DMFGeneral Knowledge

Safety and Handling:

This compound and related haloacetamides are classified as irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] All work should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this or structurally similar compounds.[5][6][7]

Stock Solution Preparation:

For most biological applications, a 10-100 mM stock solution in anhydrous dimethyl sulfoxide (DMSO) is recommended. Aliquot and store at -20°C or -80°C to minimize degradation due to moisture. Before use, thaw the aliquot and bring it to room temperature.

Mechanism of Action: Covalent Modification of Cysteine Residues

The utility of this compound as a chemical probe is predicated on the reactivity of its bromoacetamide functional group. This group acts as an electrophilic "warhead" that is susceptible to nucleophilic attack by the deprotonated thiol group (thiolate) of cysteine residues within proteins.

The reaction proceeds via an SN2 mechanism, where the sulfur atom of the cysteine residue attacks the carbon atom bearing the bromine, leading to the displacement of the bromide leaving group and the formation of a stable thioether linkage.

Figure 1: Mechanism of Covalent Modification. A schematic representation of the SN2 reaction between the cysteine thiolate and the bromoacetamide warhead of the probe, resulting in a stable thioether bond.

The rate of this reaction is influenced by several factors, including the pKa of the cysteine residue, its accessibility within the protein structure, and the local microenvironment.[8] Cysteines with lower pKa values are more readily deprotonated to the reactive thiolate form at physiological pH.

Core Applications and Experimental Workflows

This compound can be employed in two primary experimental paradigms: targeted covalent modification and activity-based protein profiling (ABPP).

Application I: Targeted Covalent Modification of a Purified Protein

This application is useful for studying the function of a specific cysteine residue in a protein of interest, for introducing a biophysical handle for downstream assays, or for confirming target engagement.

Targeted Covalent Modification Workflow Protein_Prep Prepare Purified Protein (with target cysteine) Probe_Incubation Incubate with This compound Protein_Prep->Probe_Incubation Quench Quench Excess Probe Probe_Incubation->Quench Analysis Downstream Analysis Quench->Analysis SDS_PAGE SDS-PAGE Analysis (Intact Mass Shift) Analysis->SDS_PAGE Gel-based Mass_Spec Mass Spectrometry (Site of Modification) Analysis->Mass_Spec MS-based Activity_Assay Functional/Activity Assay Analysis->Activity_Assay Functional

Figure 2: Workflow for Targeted Covalent Modification. A generalized workflow for labeling a purified protein with this compound.

Protocol 1: Covalent Labeling of a Purified Protein

1. Materials and Reagents:

  • Purified protein of interest containing one or more cysteine residues.
  • This compound.
  • Anhydrous DMSO.
  • Reaction Buffer: e.g., 50 mM HEPES or phosphate buffer, pH 7.4.
  • Reducing agent (optional, for disulfide reduction): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
  • Quenching Reagent: e.g., 1 M DTT or β-mercaptoethanol.
  • Desalting column or dialysis cassette.

2. Experimental Procedure:

3. Data Analysis:

4. Causality and Self-Validation:

  • Rationale for pH: A pH of ~7.4 is a compromise between promoting the reactivity of the cysteine thiolate and maintaining protein stability.

  • Importance of Controls:

    • Negative Control: A reaction with the protein but without the probe to assess protein stability under the reaction conditions.

    • Specificity Control: If possible, use a mutant version of the protein where the target cysteine is replaced with a non-nucleophilic amino acid (e.g., alanine or serine) to demonstrate site-specific labeling.

Application II: Activity-Based Protein Profiling (ABPP) in Cell Lysates

ABPP utilizes covalent probes to profile the reactive state of entire enzyme families in complex biological samples.[9][10][11] this compound can be used as a broad-spectrum cysteine-reactive probe to identify hyper-reactive cysteines across the proteome. This is particularly useful for target discovery and for understanding changes in protein activity in different cellular states.

To facilitate enrichment and identification of labeled proteins, the core this compound structure would ideally be modified to include a reporter tag, such as biotin for affinity purification or a fluorophore for in-gel visualization. For the purpose of this guide, we will describe a competitive ABPP workflow, where the unlabeled probe is used to compete with a tagged, broad-spectrum cysteine-reactive probe.

Competitive ABPP Workflow Lysate_Prep Prepare Cell Lysate Pre_incubation Pre-incubate with This compound (or vehicle control) Lysate_Prep->Pre_incubation Tagged_Probe Label with Tagged Cysteine Probe (e.g., Iodoacetamide-alkyne/biotin) Pre_incubation->Tagged_Probe Click_Chemistry Click Chemistry to Attach Reporter (e.g., Biotin-azide) Tagged_Probe->Click_Chemistry Enrichment Streptavidin Affinity Purification Click_Chemistry->Enrichment Proteomics On-bead Digestion and LC-MS/MS Analysis Enrichment->Proteomics Data_Analysis Identify and Quantify Labeled Proteins Proteomics->Data_Analysis

Figure 3: Competitive ABPP Workflow. A schematic outlining the steps for identifying protein targets of this compound in a complex proteome.

Protocol 2: Competitive Cysteine Reactivity Profiling in Cell Lysates

1. Materials and Reagents:

  • Cell lysate.
  • This compound.
  • Tagged cysteine-reactive probe (e.g., Iodoacetamide-alkyne).
  • Click chemistry reagents (e.g., Biotin-azide, copper(I) source, ligand).
  • Streptavidin agarose beads.[12]
  • Wash buffers (e.g., PBS with varying concentrations of SDS).
  • Urea for protein denaturation and on-bead digestion.
  • Trypsin for protein digestion.
  • Reagents for mass spectrometry analysis.

2. Experimental Procedure:

3. Data Analysis:

Concluding Remarks

This compound represents a readily accessible chemical tool for the covalent interrogation of protein function. Its bromoacetamide warhead provides a reliable means of targeting cysteine residues, enabling a wide range of applications in chemical biology and drug discovery. The protocols outlined in this guide, while based on the general principles of haloacetamide chemistry, provide a robust framework for researchers to begin exploring the utility of this specific probe. As with any covalent probe, careful experimental design, including the use of appropriate controls, is essential for generating robust and interpretable data.

References

  • Mitchison, T. (2013). Labeling Proteins with Fluorescent Probes. iBiology. Available at: [Link]

  • Gau, B. C., Sharp, J. S., & Rempel, D. L. (2009). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Analytical and Bioanalytical Chemistry, 395(4), 885–897.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 282685, N-(2-bromo-4-chlorophenyl)acetamide. Retrieved from [Link]

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955.
  • Zhang, T., & Li, X. (2025). Covalent Modification of Protein by Chemical Probe in Living Cells for Structural and Interaction Studies. ChemBioChem.
  • Hulce, J. J., Cognetta, A. B., Niphakis, M. J., Tully, S. E., & Cravatt, B. F. (2013). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 1(3), 135-143.
  • Azure Biosystems. (n.d.). In-gel Fluorescence. Retrieved from [Link]

  • Ye, D., & Yu, J. (2025).
  • Reyes-Ramos, A. M., & Kladde, M. P. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. International Journal of Molecular Sciences, 24(4), 3604.
  • Sjulson, L., & Miesenböck, G. (2008). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Antioxidants & Redox Signaling, 10(1), 7-13.
  • Emery Pharma. (n.d.). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Liu, Y., et al. (2025). Innovative design and potential applications of covalent strategy in drug discovery. European Journal of Medicinal Chemistry.
  • S. J. Kalkhof, & J. von Bergen (2014). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry in Structural Biology, 173-206.
  • Mor-García, M. A., et al. (2022). Direct observation of fluorescent proteins in gels: A rapid, cost‐efficient, and quantitative alternative to immunoblotting. Protein Science, 31(5), e4301.
  • Sanford, J. R., & Caceres, J. F. (2022). Assessing the in vitro Binding Affinity of Protein–RNA Interactions Using an RNA Pull-down Technique. Bio-protocol, 12(23), e4569.
  • Kim, M. J., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • Willems, L. I., et al. (2017). Activity-based protein profiling: A graphical review. Protein Science, 26(10), 1931-1943.
  • Correia, B. E., et al. (2024).
  • Chemchart. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9). Retrieved from [Link]

  • Parvez, S., et al. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 113(10), 7836-7901.
  • Hartung, I. V., et al. (2021). Best Practices for Design and Characterization of Covalent Chemical Probes. In Chemical Probes for Biological Systems (pp. 65-98). Royal Society of Chemistry.
  • Zhang, H., & Freitas, M. A. (2003). The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. Accounts of Chemical Research, 36(12), 907-915.
  • Bond, M. J., & Chu, J. (2019).
  • Fisher Scientific. (2016). Safety Data Sheet: N1-(4-Bromo-2-chlorophenyl)acetamide.
  • van der Velden, J. L. J., et al. (2016). Proximity-Induced Covalent Labeling of Proteins with a Reactive Fluorophore-Binding Peptide Tag.
  • Wang, C., et al. (2021). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 26(11), 3175.
  • Fun, H. K., et al. (2012). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2729.
  • Arrowsmith, C. H., et al. (2015). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 58(21), 8369-8381.
  • Wang, J., et al. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. International Journal of Molecular Sciences, 24(4), 3604.
  • Swedberg, S. A., & Gesteland, R. F. (1992). On-line detection of proteins in gel electrophoresis by ultraviolet absorption and by native fluorescence utilizing a charge-coupled device imaging system. Analytical Chemistry, 64(22), 2734-2740.
  • Creative Biolabs. (n.d.). Activity Based Protein Profiling (Abpp). Retrieved from [Link]

  • ResearchGate. (2018). Pull Down Assay to check DNA-Protein interaction?. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 2-Bromo-N-(4-bromophenyl)acetamide.
  • Müller, S., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 63(1), 1-27.
  • Bogyo, M., & Cravatt, B. (2022). Activity Based Protein Profiling for Drug Discovery. [Webinar].
  • Starič, A., et al. (2026). Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. bioRxiv.
  • Chen, Y., et al. (2026). Group Competition Strategy for Covalent Ligand Discovery. Journal of the American Chemical Society.

Sources

Application Note: Site-Specific Derivatization of Cysteine-Containing Peptides with 2-Bromo-n-(4-chlorophenyl)acetamide for Enhanced Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the selective chemical modification of cysteine residues in peptides using 2-Bromo-n-(4-chlorophenyl)acetamide. The described methodology is tailored for researchers, scientists, and drug development professionals engaged in proteomics, peptide mapping, and the development of peptide-based therapeutics. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step protocol for derivatization, and discuss the analytical techniques for the characterization of the resulting modified peptides. The insights provided herein are grounded in established principles of protein chemistry and are designed to ensure reproducible and reliable results.

Introduction: The Rationale for Peptide Derivatization

The chemical modification of peptides is a cornerstone of modern proteomics and drug discovery.[1] Derivatization can enhance the analytical properties of peptides for mass spectrometry (MS), aiding in their detection and characterization.[2][3] Furthermore, site-selective modifications are crucial for structure-activity relationship studies and the development of peptide-based drugs.[4]

Cysteine, with its highly nucleophilic thiol group, is a prime target for selective alkylation.[5] This process not only prevents the formation of disulfide bonds but also allows for the introduction of specific tags for quantification or to influence peptide fragmentation in the mass spectrometer.[5][6] Haloacetamide reagents, such as iodoacetamide, are commonly used for this purpose.[7] This application note focuses on a related compound, this compound, as a derivatizing agent for cysteine-containing peptides.

Reaction Mechanism: Alkylation of Cysteine

The derivatization of a cysteine-containing peptide with this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of the cysteine residue acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine atom on the reagent. This results in the formation of a stable thioether bond and the displacement of bromide as the leaving group.

The key steps of the mechanism are as follows:

  • Deprotonation of the Cysteine Thiol: The reaction is typically carried out at a slightly alkaline pH (around 7.5-8.5) to favor the deprotonation of the cysteine's thiol group (-SH) to the more nucleophilic thiolate anion (-S⁻).

  • Nucleophilic Attack: The thiolate anion attacks the α-carbon of the acetamide, which is activated by the electron-withdrawing bromine atom.

  • Formation of a Thioether Bond: A covalent thioether bond is formed between the cysteine residue and the N-(4-chlorophenyl)acetamide moiety, with the release of a bromide ion.

This reaction is highly selective for cysteine residues under controlled conditions.[6]

Figure 1: Reaction mechanism for cysteine alkylation.

Experimental Protocol

This protocol is adapted from established methods for cysteine alkylation using haloacetamides.[8][9] It is recommended to optimize reagent concentrations and incubation times for specific applications.

Materials and Reagents
  • Cysteine-containing peptide

  • This compound (MW: 248.50 g/mol )[10]

  • Dithiothreitol (DTT)

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • Ultrapure water

  • Microcentrifuge tubes

  • Thermomixer or water bath

  • Vortex mixer

Reagent Preparation
  • Peptide Solution: Prepare a stock solution of the peptide in 50 mM ammonium bicarbonate buffer (pH ~7.8). The concentration will depend on the specific experiment.

  • DTT Solution (1 M): Dissolve 154.25 mg of DTT in 1 mL of ultrapure water. Prepare fresh.

  • This compound Solution (100 mM): Dissolve 24.85 mg of the reagent in 1 mL of ACN. This stock solution should be prepared fresh and protected from light.

  • Quenching Solution (1 M DTT): Use the same DTT solution as prepared in step 2.

Derivatization Workflow

DerivatizationWorkflow start Start: Peptide Sample in 50 mM NH₄HCO₃ reduction 1. Reduction Add DTT (10 mM final conc.) Incubate at 56°C for 30 min start->reduction cooldown 2. Cool to Room Temp. reduction->cooldown alkylation 3. Alkylation Add Reagent (25 mM final conc.) Incubate in dark at RT for 45 min cooldown->alkylation quenching 4. Quenching Add DTT (20 mM final conc.) Incubate in dark at RT for 15 min alkylation->quenching analysis 5. Sample ready for LC-MS analysis quenching->analysis

Figure 2: Step-by-step derivatization workflow.
Step-by-Step Procedure
  • Reduction of Disulfide Bonds:

    • To 50 µL of the peptide solution, add 0.5 µL of 1 M DTT to achieve a final concentration of 10 mM.

    • Vortex briefly and incubate at 56°C for 30 minutes to reduce any disulfide bonds.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add 1.25 µL of the 100 mM this compound stock solution to the reduced peptide sample for a final concentration of approximately 25 mM.

    • Vortex the mixture and incubate for 45 minutes at room temperature in the dark.

  • Quenching:

    • To quench the reaction, add 1 µL of 1 M DTT to the reaction mixture (final concentration of ~20 mM).

    • Vortex and incubate for 15 minutes at room temperature in the dark. This will consume any unreacted alkylating reagent.

  • Sample Preparation for MS Analysis:

    • The derivatized peptide solution can be diluted with an appropriate solvent (e.g., 0.1% formic acid in water) for direct infusion or LC-MS analysis.

Causality Behind Experimental Choices
  • Reduction Step: This is essential to ensure that all cysteine residues are available for alkylation. If peptides are known to be fully reduced, this step can be omitted.

  • Slightly Alkaline pH: The use of ammonium bicarbonate buffer (pH ~7.8) promotes the formation of the thiolate anion, which is a much stronger nucleophile than the thiol group, thus accelerating the reaction.

  • Incubation in the Dark: Haloacetamide reagents can be light-sensitive, so performing the alkylation and quenching steps in the dark prevents photodegradation.

  • Quenching: The addition of excess DTT is a critical step to halt the alkylation reaction and prevent non-specific modification of other amino acid residues or reagents in subsequent analytical steps.

Analytical Characterization

The success of the derivatization reaction can be confirmed by mass spectrometry. The addition of the N-(4-chlorophenyl)acetamide moiety to a cysteine residue results in a predictable mass increase.

Mass Shift Calculation
  • Molecular Formula of Reagent: C₈H₇BrClNO

  • Monoisotopic Mass of Reagent: 246.94 Da[10]

  • The reaction involves the substitution of a bromine atom from the reagent and a hydrogen atom from the cysteine's thiol group.

  • Mass of Leaving Group (HBr):

    • H: 1.0078 Da

    • ⁷⁹Br: 78.9183 Da

    • Total: 79.9261 Da

  • Mass Added to Peptide:

    • Mass of Reagent - Mass of H = 246.94 Da - 1.0078 Da = 245.9322 Da (if reacting with a deprotonated thiol)

    • Alternatively, Mass of Reagent - Mass of Br = 246.94 Da - 78.9183 Da = 168.0217 Da. The peptide loses an H, so the net change is 168.0217 - 1.0078 = 167.0139 Da .

Therefore, each derivatized cysteine residue will show a monoisotopic mass increase of 167.0139 Da .

Expected Results and Data Presentation

The derivatization can be monitored by observing the shift in the mass-to-charge ratio (m/z) of the peptide.

Peptide SequenceTheoretical Monoisotopic Mass (Da)Number of CysteinesExpected Derivatized Mass (Da)Observed m/z (z=2)
ACDEFCGH899.3121233.34617.67
YCWIQNCK1045.4521379.48690.74
SINGLECYS950.4211117.43559.72

Table 1: Theoretical mass shifts for example peptides derivatized with this compound.

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following self-validating steps should be incorporated:

  • Negative Control: A sample of the peptide should be processed without the addition of the alkylating reagent to serve as a baseline.

  • Positive Control: A well-characterized cysteine-containing peptide should be derivatized in parallel to confirm the efficacy of the reagents and reaction conditions.

  • MS/MS Analysis: Fragmentation analysis of the derivatized peptide should be performed. The modification will be localized to the cysteine residue, and the fragmentation pattern can be used to confirm the site of derivatization.

Field-Proven Insights and Troubleshooting

  • Sub-optimal Reaction Efficiency: If incomplete derivatization is observed, consider increasing the concentration of the alkylating reagent or extending the incubation time. However, be aware that harsh conditions can lead to side reactions.[11]

  • Side Reactions: At high concentrations and pH, haloacetamides can react with other nucleophilic residues such as lysine, histidine, and methionine.[11] If non-specific modifications are detected, reduce the reagent concentration or the reaction pH.

  • Reagent Solubility: this compound has limited water solubility.[12] Preparing the stock solution in an organic solvent like acetonitrile is recommended to ensure it is fully dissolved before being added to the aqueous peptide solution.

Conclusion

The derivatization of cysteine-containing peptides with this compound is a robust and specific method for peptide modification. This application note provides a detailed protocol and the underlying chemical principles to guide researchers in successfully applying this technique. The resulting thioether-linked peptides are stable and well-suited for analysis by mass spectrometry, making this a valuable tool in the field of proteomics and peptide-based drug development.

References

  • Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
  • Murphy, E., Joy, A. P., Ouellette, R. J., & Barnett, D. A. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 621, 114137. [Link]

  • Roth, K. D., Huang, Z. H., Sadagopan, N., & Watson, J. T. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass spectrometry reviews, 17(4), 255–274. [Link]

  • Li, J., Lin, J., Zheng, C., & Xu, W. (2018). Absolute Quantitation of Peptides and Proteins by Coulometric Mass Spectrometry After Derivatization. Journal of the American Society for Mass Spectrometry, 29(8), 1634–1641. [Link]

  • Vinogradov, A. A., Yin, J., & Suga, H. (2019). Arylation Chemistry for Bioconjugation. Bioconjugate chemistry, 30(3), 578–596. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. Retrieved from [Link]

  • Hale, J. E., Butler, J. P., & Knierman, M. D. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Analytical biochemistry, 474, 45–52. [Link]

  • Ke, M., Zhou, F., & Zha, Q. (2012). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid communications in mass spectrometry : RCM, 26(11), 1350–1356. [Link]

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta crystallographica. Section E, Structure reports online, 65(Pt 8), o1955. [Link]

  • Tanaka, H., & Nishikaze, T. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Metabolites, 11(7), 433. [Link]

  • University of Washington Proteomics Resource. (2011, October 4). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta crystallographica. Section E, Structure reports online, 65(Pt 8), o1955. [Link]

  • Frey, B. L., McNulty, A. M., Jiang, L., & Reid, G. E. (2013). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Journal of the American Society for Mass Spectrometry, 24(12), 1933–1945. [Link]

  • Murphy, E., Joy, A. P., Ouellette, R. J., & Barnett, D. A. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 621, 114137. [Link]

  • Vasileiou, C., & Borhan, B. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Bioorganic chemistry, 42, 10–16. [Link]

  • Parker, S. J., & Reid, G. E. (2014). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(1), 121–129. [Link]

  • Chemchart. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-N-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-N-(4-chlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction

The synthesis of this compound is a fundamental transformation in organic chemistry, typically achieved through the N-acylation of 4-chloroaniline with bromoacetyl bromide. While seemingly straightforward, this reaction is often plagued by issues that can lead to low yields and impure products. This guide will address these challenges in a practical, question-and-answer format, providing you with the insights needed to successfully execute this synthesis.

Reaction Overview

The primary reaction involves the nucleophilic attack of the amino group of 4-chloroaniline on the electrophilic carbonyl carbon of bromoacetyl bromide. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrobromic acid byproduct.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 4-chloroaniline 4-Chloroaniline tetrahedral_intermediate Tetrahedral Intermediate 4-chloroaniline->tetrahedral_intermediate Nucleophilic Attack bromoacetyl_bromide Bromoacetyl Bromide bromoacetyl_bromide->tetrahedral_intermediate product This compound tetrahedral_intermediate->product Collapse & Proton Transfer HBr HBr tetrahedral_intermediate->HBr

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound.

FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a frequent frustration in this synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is key.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (4-chloroaniline) is still present after the initial reaction time, consider extending it. A modest increase in temperature may also drive the reaction to completion, but be cautious as this can also promote side reactions.

    • Poor Reagent Quality: Ensure that both 4-chloroaniline and bromoacetyl bromide are of high purity. Impurities in the starting materials can inhibit the reaction.

  • Side Reactions:

    • Diacylation: The product, being an amide, can undergo a second acylation, although this is generally less favorable. To minimize this, add the bromoacetyl bromide dropwise to the solution of 4-chloroaniline, preferably at a low temperature (e.g., 0 °C), to maintain a low concentration of the acylating agent.

    • Hydrolysis of Bromoacetyl Bromide: Bromoacetyl bromide is highly moisture-sensitive and will readily hydrolyze to bromoacetic acid in the presence of water. This not only consumes the reagent but the resulting bromoacetic acid can complicate the purification process. It is imperative to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Product Loss During Work-up:

    • Sub-optimal pH during Extraction: Ensure the pH of the aqueous layer is appropriate during the work-up to prevent the product from partitioning into the aqueous phase.

    • Emulsion Formation: Emulsions can form during the extractive work-up, trapping the product. See FAQ 4 for detailed advice on how to manage emulsions.

Optimization of Reaction Conditions:

The following table provides a starting point for optimizing your reaction conditions. It is recommended to perform small-scale trials to determine the optimal parameters for your specific setup.

ParameterRecommended RangeRationale
Temperature 0 °C to Room TemperatureLower temperatures can help to control the exothermic reaction and minimize side reactions.
Reaction Time 1 - 4 hoursMonitor by TLC to determine the optimal time for your specific conditions.
Solvent Dichloromethane (DCM), Chloroform, Ethyl AcetateAnhydrous, non-protic solvents are preferred to prevent hydrolysis of bromoacetyl bromide.
Stoichiometry 1.05 - 1.1 equivalents of Bromoacetyl BromideA slight excess of the acylating agent can help to drive the reaction to completion.
Base Pyridine or Triethylamine (1.1 equivalents)A non-nucleophilic base is required to neutralize the HBr byproduct without competing in the reaction.
FAQ 2: My reaction mixture has turned dark brown/black. What does this indicate?

A significant color change often points to decomposition or side reactions.

Possible Causes & Solutions:

  • Decomposition of Bromoacetyl Bromide: Bromoacetyl bromide can decompose, especially in the presence of impurities or at elevated temperatures, to produce colored byproducts.

  • Oxidation of 4-Chloroaniline: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities.

  • Side Reactions at Elevated Temperatures: Overheating the reaction mixture can promote various side reactions that generate colored species.

To mitigate this, ensure your reagents are pure, maintain the recommended reaction temperature, and consider running the reaction under an inert atmosphere.

FAQ 3: My product is an oil and will not crystallize. How can I induce crystallization?

"Oiling out" is a common problem where the product separates as a liquid instead of a solid.[1] This is often due to the presence of impurities that depress the melting point of the product.

Troubleshooting Steps:

  • Ensure Purity: The most effective way to induce crystallization is to improve the purity of your product. If possible, attempt a small-scale purification using column chromatography to obtain a pure sample. This pure sample can then be used as a seed crystal.

  • Solvent Selection: The choice of recrystallization solvent is critical. The ideal solvent will dissolve the product when hot but not at room temperature. Experiment with different solvents or solvent mixtures. For this compound, ethanol or a mixture of ethanol and water is often a good starting point.

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid product, add a tiny crystal to the supersaturated solution to initiate crystallization.

  • Patience: Sometimes, crystallization is a slow process. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.

FAQ 4: I'm having trouble with emulsions during the work-up. How can I break them?

Emulsions are stable mixtures of two immiscible liquids and can be a significant challenge during the extractive work-up.

Techniques for Breaking Emulsions:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which often helps to break up the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.

  • Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.

  • Patience: Allowing the separatory funnel to stand undisturbed for an extended period can sometimes lead to phase separation.

  • Changing the Solvent: In some cases, adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.

Troubleshooting_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analysis & Purification Start Low Yield or Impure Product Check_Purity Check Reagent Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Optimize_Conditions Workup_Issues Troubleshoot Work-up (Emulsions, Oiling Out) Optimize_Conditions->Workup_Issues Analyze_Impurities Analyze Impurities (TLC, NMR, IR) Workup_Issues->Analyze_Impurities Purification Purify Product (Recrystallization, Chromatography) Analyze_Impurities->Purification Characterize Characterize Pure Product Purification->Characterize Characterize->Start Re-evaluate if issues persist

Caption: A general troubleshooting workflow for the synthesis of this compound.

Common Byproducts and Their Identification

Understanding the potential byproducts is crucial for effective troubleshooting.

ByproductStructureFormationIdentification (Expected Spectroscopic Data)
Diacylated Product N,N-di(bromoacetyl)-4-chloroanilineExcess bromoacetyl bromide or high reaction temperature.¹H NMR: Absence of N-H proton signal. Two sets of signals for the bromoacetyl groups. IR: Two C=O stretching bands.
Bromoacetic Acid BrCH₂COOHHydrolysis of bromoacetyl bromide.¹H NMR: Signal for the methylene protons adjacent to the carboxylic acid. Broad signal for the carboxylic acid proton. IR: Broad O-H stretch and a C=O stretch characteristic of a carboxylic acid.
Unreacted 4-Chloroaniline 4-Cl-C₆H₄-NH₂Incomplete reaction.¹H NMR: Characteristic signals for the aromatic protons and the -NH₂ protons.[2] IR: N-H stretching bands characteristic of a primary amine.
Hydrolyzed Product 2-hydroxy-N-(4-chlorophenyl)acetamideHydrolysis of the bromo group on the final product during work-up or purification.¹H NMR: Signal for the methylene protons shifted upfield compared to the bromo- analog, and a signal for the hydroxyl proton.[3] IR: O-H stretching band in addition to the amide N-H and C=O stretches.[3]

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 4-Chloroaniline

  • Bromoacetyl Bromide

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloroaniline (1.0 equivalent).

  • Dissolve the 4-chloroaniline in anhydrous DCM.

  • Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting aniline is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Safety Precautions

Bromoacetyl bromide is a highly corrosive, lachrymatory, and moisture-sensitive chemical. Handle it with extreme care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use a syringe or cannula for transferring bromoacetyl bromide to minimize exposure to air and moisture.

  • Spills: In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material.

  • Exposure: In case of skin contact, immediately wash the affected area with copious amounts of water. If inhaled, move to fresh air and seek medical attention.

Alternative Synthetic Routes

While the reaction of 4-chloroaniline with bromoacetyl bromide is the most common method, other approaches can be considered, especially if you encounter persistent issues.

  • From Bromoacetic Acid: Bromoacetic acid can be coupled with 4-chloroaniline using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This method avoids the use of the highly reactive bromoacetyl bromide.

Conclusion

The synthesis of this compound, while presenting several challenges, can be reliably and efficiently performed with careful attention to reaction conditions, reagent purity, and work-up procedures. By understanding the potential pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve their success rate, leading to higher yields and purer products.

References

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Acetamide, N-bromo-. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]

  • Method for synthesizing bromoacetamide. (2009). Google Patents.
  • 2-Bromo-N-(4-bromophenyl)acetamide - ResearchGate. (2009). Retrieved January 25, 2026, from [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (2020). IRE Journals. Retrieved January 25, 2026, from [Link]

  • 2-(4-Chlorophenyl)acetamide - ResearchGate. (2011). Retrieved January 25, 2026, from [Link]

  • On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds - ResearchGate. (1953). Retrieved January 25, 2026, from [Link]

  • N-(2-bromo-4-chlorophenyl)acetamide. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. (2001). MDPI. Retrieved January 25, 2026, from [Link]

  • 1: Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • 2,2,2-Tribromo-N-(4-chlorophenyl)acetamide - PMC. (2009). Retrieved January 25, 2026, from [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - ResearchGate. (2024). Retrieved January 25, 2026, from [Link]

  • What can be possible alternative reagent in following mechanism?. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material - ResearchGate. (2015). Retrieved January 25, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • Acetylation of aniline. (2020). YouTube. Retrieved January 25, 2026, from [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024). YouTube. Retrieved January 25, 2026, from [Link]

  • N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: Purification of Crude 2-Bromo-N-(4-chlorophenyl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for the purification of 2-Bromo-N-(4-chlorophenyl)acetamide via recrystallization. It is designed for researchers, scientists, and drug development professionals seeking to achieve high purity for this compound.

Product Identity and Purity Benchmarks

Before initiating any purification protocol, it is crucial to confirm the identity and establish the purity criteria for the target compound.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 5343-64-6[1][2][3][4]
Molecular Formula C₈H₇BrClNO[1]
Molecular Weight 248.51 g/mol [4]
Physical Form Solid (crystalline powder)[1]
Melting Point Not available in surveyed literature.[2]

A Note on Melting Point: Extensive searches of available chemical databases and literature did not yield a definitive melting point for this compound (CAS 5343-64-6). Therefore, the primary indicator of purity after recrystallization will be the sharpness of the melting range. A pure compound should exhibit a sharp melting range of 1-2°C. A broad or depressed melting range indicates the presence of residual impurities.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The most common impurities originate from the synthesis, which typically involves the acylation of 4-chloroaniline with bromoacetyl bromide or a related reagent.[5] Potential impurities include:

  • Unreacted 4-chloroaniline: This is a common impurity that can be difficult to remove if the reaction did not go to completion.

  • Bromoacetic acid: Formed from the hydrolysis of the bromoacetylating agent. It is typically acidic and can be removed with a basic wash during workup, but may persist.

  • Diacylated byproduct: Where two bromoacetyl groups have reacted with the aniline nitrogen. This is less common but possible.

  • Residual solvents from the reaction and initial workup.

Q2: What is the best starting solvent for recrystallizing this compound?

A2: While no specific solvent is cited in the literature for this exact compound, ethanol is an excellent starting point. Amides often exhibit good solubility in hot alcohols and poor solubility in cold alcohols, which is the ideal characteristic for a recrystallization solvent.[2] A mixed-solvent system, such as ethyl acetate/hexane or ethanol/water, is also a highly effective alternative if a single solvent proves inadequate. A supporting information document for a similar compound showed successful recrystallization from an ethyl acetate/petroleum ether mixture.[6]

Q3: My crude product is a brownish, sticky solid. Can I still recrystallize it?

A3: Yes. Discoloration often points to small quantities of highly colored impurities, which can sometimes be removed using activated charcoal. A sticky or gummy consistency suggests the presence of significant impurities or residual solvent, which are precisely the issues recrystallization is designed to resolve.

Experimental Workflow: Recrystallization

This diagram outlines the logical flow of the recrystallization process, from initial solvent screening to the final isolation of pure crystals.

RecrystallizationWorkflow cluster_prep Preparation cluster_main Main Process cluster_post Finishing Crude Crude Product Screen Solvent Screening Crude->Screen Select Solvent Dissolve Dissolve in Minimum Hot Solvent Screen->Dissolve Chosen Solvent Cool Slow Cooling (Crystal Formation) Dissolve->Cool Saturated Solution Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Crystal Slurry Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Analyze Analyze Purity (Melting Point, TLC) Dry->Analyze Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Oiling Out Low Yield Colored Crystals CauseOiling High Impurity Solution Too Concentrated Rapid Cooling Problem:s->CauseOiling:n Leads to CauseYield Too Much Solvent Compound Too Soluble Premature Crystallization Problem:s->CauseYield:n Leads to CauseColor Adsorbed Impurities Problem:s->CauseColor:n Leads to SolOiling Add More Solvent Change Solvent Slow Cooling CauseOiling:s->SolOiling:n Address with SolYield Evaporate Solvent Use Anti-Solvent Pre-heat Funnel CauseYield:s->SolYield:n Address with SolColor Use Activated Charcoal Perform Hot Filtration CauseColor:s->SolColor:n Address with

Caption: Connecting experimental problems to their causes and solutions.

Detailed Experimental Protocol: Solvent Screening and Recrystallization

This protocol provides a systematic approach to purifying this compound.

Part 1: Solvent Screening

  • Preparation: Place small amounts (approx. 20-30 mg) of your crude material into three separate test tubes.

  • Test Solvents:

    • To test tube 1, add ethanol dropwise at room temperature. Observe solubility. If insoluble, heat the tube in a hot water bath. Note if it dissolves when hot.

    • To test tube 2, repeat the process with ethyl acetate.

    • To test tube 3, repeat the process with hexane.

  • Evaluation: An ideal single solvent will dissolve the compound when hot but not when cold. If no single solvent is ideal, evaluate a mixed-solvent system. A good pair is one solvent where the compound is soluble (e.g., ethanol or ethyl acetate) and one where it is insoluble (e.g., water or hexane).

Part 2: Recrystallization Procedure (Example with Ethanol)

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 5-10 mL) and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point. Avoid adding a large excess.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel resting on a clean Erlenmeyer flask. Heat the assembly with hot solvent vapor before pouring the hot solution through to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. Once crystal formation appears complete, you may place the flask in an ice-water bath for 15-20 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass and let them air-dry or place them in a vacuum oven at a modest temperature.

  • Analysis: Determine the yield and measure the melting point of the purified crystals. The melting range should be narrow (1-2°C) for a pure compound.

References

  • The Royal Society of Chemistry. (2013). Supporting Information for RSC Advances. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. Retrieved January 25, 2026, from [Link]

  • abcr GmbH. (n.d.). This compound, 95%. Retrieved January 25, 2026, from [Link]

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.
  • Patel, D. R., et al. (2016). Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).
  • Chemchart. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9). Retrieved January 25, 2026, from [Link]

  • Arkivoc. (2024). Design, synthesis and structural study of novel acetamidobenzanilide derivatives. Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-n-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-n-(4-chlorophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges during this synthetic procedure. Our goal is to equip you with the scientific understanding to not only identify and solve common issues but also to proactively prevent them, ensuring the integrity and success of your experiments.

Understanding the Core Synthesis and Potential Pitfalls

The synthesis of this compound is a cornerstone reaction, typically achieved through the nucleophilic acyl substitution of 4-chloroaniline with bromoacetyl bromide. While seemingly straightforward, this N-acylation is often accompanied by the formation of various side products that can complicate purification and compromise the yield and purity of the desired compound. Understanding the mechanistic pathways of both the main reaction and potential side reactions is the first step toward mastering this synthesis.

The Intended Synthetic Pathway

The primary reaction involves the attack of the lone pair of electrons on the nitrogen atom of 4-chloroaniline onto the electrophilic carbonyl carbon of bromoacetyl bromide. This is followed by the elimination of a bromide ion and deprotonation to yield the final product.

G cluster_main Main Reaction Pathway 4-Chloroaniline 4-Chloroaniline Tetrahedral_Intermediate Tetrahedral Intermediate 4-Chloroaniline->Tetrahedral_Intermediate Nucleophilic Attack Bromoacetyl_Bromide Bromoacetyl_Bromide Bromoacetyl_Bromide->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Elimination of HBr

Caption: Desired N-acylation reaction pathway.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing both the probable causes and actionable solutions.

Q1: My reaction mixture has turned a dark brown or reddish color. What is the cause, and how can I prevent it?

A1: The discoloration of your reaction mixture is a common issue, typically arising from the oxidation of the 4-chloroaniline starting material. Anilines, in general, are susceptible to air oxidation, which can be accelerated by the presence of light and trace metal impurities, leading to the formation of colored polymeric byproducts.

Troubleshooting and Prevention:

  • Use High-Purity Starting Materials: Ensure your 4-chloroaniline is of high purity and has been stored properly to minimize pre-existing oxidized impurities. If the starting material is already discolored, consider purification by recrystallization or distillation before use.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon. This will minimize the contact of the reaction mixture with atmospheric oxygen.

  • Control Reaction Temperature: Avoid excessive heating, as higher temperatures can accelerate the rate of oxidation. The N-acylation is typically exothermic and can often be carried out at room temperature or with gentle cooling.

  • Solvent Choice: Use anhydrous and deoxygenated solvents to further reduce the presence of oxygen and water.

Q2: My final product shows multiple spots on the TLC plate, even after workup. What are the likely side products?

A2: The presence of multiple spots on a TLC plate is a clear indication of impurities. In the synthesis of this compound, several side products can form. The most common culprits are:

  • Unreacted 4-chloroaniline: This will typically have a different Rf value than the product.

  • N,N-bis(bromoacetyl)-4-chloroaniline (Diacylated Product): This occurs if a second molecule of bromoacetyl bromide reacts with the product. While the amide nitrogen is less nucleophilic after the first acylation, this can still occur, especially if an excess of the acylating agent is used or if the reaction temperature is too high.

  • 2-Bromoacetic acid: This is formed from the hydrolysis of bromoacetyl bromide if there is moisture in the reaction.

  • N-(4-chlorophenyl)acetamide: This can be present if the bromoacetyl bromide contains acetyl bromide as an impurity.

Analytical Identification:

Compound Typical TLC Behavior (vs. Product) Identification Notes
Unreacted 4-chloroanilineLower Rf in non-polar solvent systemsCan be visualized with ninhydrin stain.
Diacylated ProductOften a higher Rf than the productHigher molecular weight, detectable by MS.
2-Bromoacetic acidCan streak on silica gel; may require a different solvent systemAcidic, can be removed with a basic wash.
N-(4-chlorophenyl)acetamideSimilar polarity to the product, may be difficult to separateCan be identified by comparing with an authentic sample.

Q3: My yield is consistently low. What are the most probable causes and how can I improve it?

A3: Low yields can be attributed to several factors, with the most common being the loss of your acylating agent and incomplete reaction.

Troubleshooting and Optimization:

  • Strictly Anhydrous Conditions: Bromoacetyl bromide is highly moisture-sensitive and will readily hydrolyze to 2-bromoacetic acid in the presence of water.[1] Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Controlled Addition of Reagents: Add the bromoacetyl bromide dropwise to the solution of 4-chloroaniline, preferably at a reduced temperature (e.g., 0-5 °C), to control the exothermicity of the reaction and minimize side reactions.

  • Use of a Base: The reaction produces hydrobromic acid (HBr) as a byproduct. This can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. The use of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HBr is highly recommended to drive the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC to ensure it has gone to completion before proceeding with the workup.

Q4: I am observing a side product with a molecular weight corresponding to the addition of two bromoacetyl groups. How can I avoid this?

A4: The formation of the diacylated product, N,N-bis(bromoacetyl)-4-chloroaniline, is a result of over-acylation.

Prevention Strategies:

  • Stoichiometry Control: Use a precise 1:1 molar ratio of 4-chloroaniline to bromoacetyl bromide. A slight excess of the aniline can sometimes be used to ensure all the acylating agent is consumed.

  • Slow Addition: As mentioned previously, the slow, dropwise addition of bromoacetyl bromide helps to maintain a low instantaneous concentration of the acylating agent, favoring mono-acylation.

  • Moderate Temperature: Avoid high reaction temperatures, which can provide the activation energy needed for the less favorable second acylation.

Visualizing Side Product Formation

G cluster_side Key Side Reaction Pathways Bromoacetyl_Bromide Bromoacetyl_Bromide Bromoacetic_Acid 2-Bromoacetic Acid Bromoacetyl_Bromide->Bromoacetic_Acid Hydrolysis Diacylated_Product N,N-bis(bromoacetyl)-4-chloroaniline Bromoacetyl_Bromide->Diacylated_Product H2O H2O H2O->Bromoacetic_Acid Product Desired Product Product->Diacylated_Product Over-acylation

Caption: Formation of common side products.

Experimental Protocols for Success

To aid in the practical application of this guide, we provide the following standard protocols for reaction monitoring and purification.

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Use a silica gel 60 F254 plate.

  • Spotting: Dissolve small aliquots of your reaction mixture in a suitable solvent (e.g., ethyl acetate) and spot them on the TLC plate alongside spots of your starting materials (4-chloroaniline and, if possible, a standard of the product).

  • Elution: Develop the plate in a sealed chamber with an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 3:1 or 2:1 v/v).

  • Visualization: Visualize the spots under UV light (254 nm). You can also use a potassium permanganate stain to visualize compounds that are not UV-active.

  • Analysis: Compare the spots of the reaction mixture to the standards. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good choice for N-aryl acetamides.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Summary of Troubleshooting Strategies

Issue Potential Cause(s) Recommended Solution(s)
Discolored Product Oxidation of 4-chloroanilineUse high-purity starting materials; perform the reaction under an inert atmosphere.
Multiple Spots on TLC Unreacted starting materials, diacylation, hydrolysis of acylating agentMonitor reaction to completion; use a 1:1 stoichiometry; ensure anhydrous conditions.
Low Yield Hydrolysis of bromoacetyl bromide, incomplete reactionUse anhydrous solvents and oven-dried glassware; use a base to scavenge HBr.
Diacylated Side Product Excess bromoacetyl bromide, high temperatureUse a 1:1 stoichiometry or a slight excess of aniline; add bromoacetyl bromide slowly at a reduced temperature.

References

  • PubChem. (n.d.). Bromoacetyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-Aryl Bromoacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-aryl bromoacetamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-quality results.

Introduction: The Chemistry of N-Aryl Bromoacetamides

The synthesis of N-aryl bromoacetamides is a fundamental N-acylation reaction. It involves the reaction of a primary or secondary aryl amine (an aniline derivative) with a bromoacetylating agent, typically bromoacetyl bromide or bromoacetyl chloride. This reaction forms an amide bond and is a cornerstone in medicinal chemistry and materials science, as the resulting products are versatile bifunctional building blocks. They contain a reactive α-bromo ketone moiety, which is an excellent electrophile for subsequent nucleophilic substitution reactions, making them valuable intermediates in the synthesis of a wide range of heterocyclic compounds and pharmaceutical agents.[1]

The core mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the bromoacetyl halide. This is followed by the elimination of a hydrogen halide (HBr or HCl), a process that is typically facilitated by a base to drive the reaction to completion.

dot

reaction_mechanism General Reaction Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products ArNH2 Ar-NH₂ (Aryl Amine) BrAcBr Br-CH₂-CO-Br (Bromoacetyl Bromide) Intermediate Br-CH₂-C-Br||O|+N H₂-Ar ArNH2->Intermediate Nucleophilic Attack BrAcBr->Intermediate Product Br-CH₂-CO-NH-Ar (N-Aryl Bromoacetamide) Intermediate->Product Collapse & Bromide Elimination Base Base (e.g., Pyridine) HBr HBr Base->HBr Neutralization troubleshooting_workflow Troubleshooting Workflow Start Problem: Low Yield or Impure Product CheckReagents 1. Check Reagents & Setup Start->CheckReagents CheckConditions 2. Analyze Reaction Conditions Start->CheckConditions CheckWorkup 3. Review Workup & Purification Start->CheckWorkup AnilinePurity Aniline Purity/Activity (Is it deactivated?) CheckReagents->AnilinePurity AcylHalide Acyl Halide Quality (Hydrolyzed?) CheckReagents->AcylHalide SolventDryness Solvent & Glassware (Anhydrous?) CheckReagents->SolventDryness TLC Monitor by TLC (Reaction complete?) CheckConditions->TLC BaseChoice Base Choice & Amount (Acid scavenged?) CheckConditions->BaseChoice TempControl Temperature Control (Too high/low?) CheckConditions->TempControl Extraction Extraction Efficiency (Using brine? Multiple extractions?) CheckWorkup->Extraction Purification Purification Method (Recrystallization vs. Chromatography?) CheckWorkup->Purification

Sources

Technical Support Center: Troubleshooting Low Yield in the Synthesis of N-Substituted Bromoacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-substituted bromoacetamides. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this common but often tricky alkylation reaction. Here, we will address specific issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low when reacting an amine with bromoacetyl bromide. What are the most common initial factors I should investigate?

Low yields in this acylation reaction often trace back to a few fundamental parameters. Before exploring more complex issues, it's crucial to validate the quality of your starting materials and the core reaction setup.

  • Purity and Reactivity of Starting Materials:

    • Amine Nucleophilicity: The nucleophilicity of your amine is paramount. Aromatic amines (e.g., aniline derivatives) are significantly less nucleophilic than aliphatic amines (e.g., benzylamine) due to the delocalization of the nitrogen lone pair into the aromatic ring. Electron-withdrawing groups on the aromatic ring will further decrease nucleophilicity, potentially stalling the reaction.

    • Reagent Quality: Bromoacetyl bromide and bromoacetyl chloride are highly reactive and susceptible to hydrolysis from atmospheric moisture. Over time, they can decompose into bromoacetic acid and HBr/HCl. This decomposition not only consumes your acylating agent but the generated acid can protonate your starting amine, rendering it non-nucleophilic. Always use freshly opened or distilled reagents if possible.

  • Reaction Stoichiometry and Acid Scavenging:

    • The reaction of an amine with bromoacetyl bromide generates one equivalent of hydrobromic acid (HBr) as a byproduct. This acid will immediately react with one equivalent of your starting amine to form an unreactive ammonium salt. Therefore, a 1:1 stoichiometry of amine to bromoacetyl bromide will theoretically result in a maximum yield of only 50%.

    • Solution: It is essential to use either at least two equivalents of the starting amine (one to react and one to act as the base) or, more commonly and efficiently, to add an auxiliary, non-nucleophilic base to scavenge the HBr produced. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent choices for this purpose.

  • Temperature Control:

    • This acylation is highly exothermic. Adding the bromoacetyl bromide too quickly to the amine solution can cause a rapid temperature increase. This can lead to side reactions and decomposition of the desired product. The reaction should always be carried out in an ice bath (0 °C) with slow, dropwise addition of the acylating agent.

G start Low Yield Detected reagents 1. Check Starting Materials start->reagents conditions 2. Verify Reaction Conditions start->conditions stoichiometry 3. Review Stoichiometry start->stoichiometry amine_purity Is the amine pure and an adequate nucleophile? reagents->amine_purity acyl_halide_quality Is the bromoacetyl bromide fresh? (Check for discoloration/fuming) reagents->acyl_halide_quality temp_control Was the reaction run at 0 °C with slow addition? conditions->temp_control base_present Was a base used to scavenge HBr? stoichiometry->base_present solution_repurify_amine Solution: Repurify or use a different amine source. amine_purity->solution_repurify_amine No solution_new_reagent Solution: Use a fresh bottle or distill the reagent. acyl_halide_quality->solution_new_reagent No solution_rerun_cold Solution: Rerun the reaction with strict temperature control. temp_control->solution_rerun_cold No solution_add_base Solution: Add >1 equivalent of a non-nucleophilic base (e.g., TEA, DIPEA). base_present->solution_add_base No G Amine R-NH₂ (Starting Amine) Product R-NH-CO-CH₂-Br (Desired Product) Amine->Product  + AcylBromide (Desired Reaction) AcylBromide Br-CH₂-CO-Br (Bromoacetyl Bromide) Dimer R-NH-CO-CH₂-NH(R)-CO-CH₂-Br (Dimer Side Product) Product->Dimer  + Amine (SN2) (Dimerization) Diacylated R-N(CO-CH₂-Br)₂ (Diacylated Side Product) Product->Diacylated  + AcylBromide (Over-acylation)

Caption: Major side reaction pathways in bromoacetamide synthesis.

Q3: My amine is poorly soluble in common aprotic solvents like DCM or THF. What solvent and base combinations are recommended?

Solubility is a critical factor for reaction success. If your amine starting material is not fully dissolved, the reaction becomes heterogeneous, leading to slow reaction rates and low, irreproducible yields.

  • Alternative Solvents:

    • Acetonitrile (ACN): A polar aprotic solvent that is often a good choice for dissolving more polar amines or their salts.

    • N,N-Dimethylformamide (DMF): An excellent polar aprotic solvent with a high dissolving power for a wide range of substrates. However, be aware that DMF can be difficult to remove during workup due to its high boiling point.

    • Two-Phase Systems (Schotten-Baumann conditions): For water-soluble amines (e.g., amino acid hydrochlorides), a Schotten-Baumann reaction can be highly effective. The amine is dissolved in an aqueous solution of a base like sodium bicarbonate or sodium hydroxide, and the bromoacetyl bromide is dissolved in an immiscible organic solvent like DCM. The reaction occurs at the interface, and the base in the aqueous layer neutralizes the HBr as it is formed.

  • Base Compatibility:

    • The choice of base should be compatible with your solvent and substrate. While TEA and DIPEA are excellent in aprotic solvents like DCM and THF, they may not be the best choice in all cases.

    • Inorganic Bases: For two-phase systems or reactions in polar solvents like DMF, inorganic bases like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) can be very effective. They are inexpensive and easy to remove during aqueous workup.

Amine Substrate TypeRecommended Solvent(s)Recommended Base(s)Key Considerations
Aliphatic Amines Dichloromethane (DCM), THF, Acetonitrile (ACN)Triethylamine (TEA), DIPEAStandard conditions; ensure strict temperature control.
Aromatic Amines DCM, THF, DMFTEA, DIPEAReaction may be slower; may require warming to room temperature after initial addition.
Poorly Soluble/Polar Amines DMF, ACNK2CO3, DIPEAEnsure amine is fully dissolved before adding acylating agent.
Water-Soluble Amines (HCl salts) DCM / H2O (biphasic)NaHCO3, NaOH (aq.)Classic Schotten-Baumann conditions; vigorous stirring is essential.
Q4: I am using bromoacetic acid and a coupling agent (like DCC or EDC) instead of bromoacetyl bromide, but the yield is still low. What should I troubleshoot?

Using a coupling agent to form the amide bond from bromoacetic acid is a milder alternative to using the highly reactive acyl halide. However, this method comes with its own set of potential problems.

  • Activation of Bromoacetic Acid: The first step is the activation of the carboxylic acid. If this step is inefficient, the overall yield will be low.

    • DCC (N,N'-Dicyclohexylcarbodiimide): When DCC activates the acid, it forms a highly insoluble byproduct, dicyclohexylurea (DCU). If the DCU precipitates too early, it can coat the reactants and stall the reaction. Ensure good stirring and appropriate solvent choice (DMF or DCM are common).

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is often preferred because its urea byproduct is water-soluble and can be easily removed during an aqueous workup. Ensure your EDC is of high quality, as it can degrade upon storage.

  • Side Reactions with the Coupling Agent:

    • The activated bromoacetic acid intermediate (e.g., an O-acylisourea) is highly reactive. It can rearrange to a stable N-acylurea if the amine is not present or is not nucleophilic enough to react quickly. This is a common failure mode, consuming your activated acid in a non-productive pathway.

    • Solution: Add the coupling agent to a pre-mixed solution of the bromoacetic acid and the amine. This ensures that the amine is immediately available to trap the reactive intermediate as it is formed. Sometimes, adding an activator like 1-Hydroxybenzotriazole (HOBt) can improve efficiency and suppress side reactions.

  • Purity of Bromoacetic Acid: Bromoacetic acid can contain traces of dibromoacetic acid, which can lead to unwanted byproducts. Use a high-purity grade of this starting material.

Experimental Protocols

Protocol 1: General Synthesis of an N-Substituted Bromoacetamide using Bromoacetyl Bromide

This protocol describes a general procedure for the acylation of a primary or secondary amine with bromoacetyl bromide using triethylamine as an acid scavenger.

  • Reagent Preparation:

    • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M in a round-bottom flask equipped with a magnetic stir bar.

    • Prepare a separate solution of bromoacetyl bromide (1.1 eq) in a small amount of anhydrous DCM.

  • Reaction Setup:

    • Place the flask containing the amine solution in an ice-water bath and stir for 10-15 minutes to cool to 0 °C.

    • Place the bromoacetyl bromide solution in a dropping funnel.

  • Reaction Execution:

    • Add the bromoacetyl bromide solution dropwise to the stirred amine solution over 20-30 minutes. Maintain the internal temperature below 5 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.

  • In-Process Monitoring (Optional but Recommended):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Spot the starting amine and the reaction mixture. The disappearance of the starting amine spot indicates reaction completion.

  • Workup:

    • Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO3 solution (to remove any acidic impurities), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. [Link]

  • Ida, Y., et al. (2015). A practical synthesis of N-(2-bromoacetyl)-l-alaninamide, a key intermediate for the production of N-acetyl-l-alaninamide. Tetrahedron: Asymmetry, 26(15-16), 845-849. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

column chromatography conditions for purifying 2-Bromo-n-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-n-(4-chlorophenyl)acetamide. Column chromatography is a pivotal step in obtaining this compound with high purity, essential for subsequent analytical characterization, biological screening, and synthetic applications. This document provides in-depth, field-proven insights, detailed protocols, and troubleshooting solutions to navigate the common challenges encountered during the purification process.

Section 1: Foundational Knowledge - The "Why" of the Purification Strategy

A successful purification is not just about following steps; it's about understanding the principles that govern the separation. This section addresses the fundamental questions regarding the chromatographic strategy for this compound.

Frequently Asked Questions (FAQs): Core Principles

Q1: Why is normal-phase column chromatography the recommended method for purifying this compound?

A1: Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, is exceptionally well-suited for this molecule. This compound possesses moderate polarity due to the presence of the amide functional group (-CONH-), which can form hydrogen bonds with the silanol groups (Si-OH) on the silica surface. The brominated and chlorinated phenyl rings contribute to its non-polar character. This polarity balance allows for effective separation from common reaction impurities, such as highly polar unreacted starting materials (e.g., 4-chloroaniline) or non-polar byproducts, by carefully tuning the polarity of the mobile phase.

Q2: What are the key physicochemical properties of this compound that influence its chromatographic behavior?

A2: Understanding the molecule's properties is critical for designing the purification protocol. The key is to balance its affinity for the stationary phase against its solubility in the mobile phase.

PropertyValueSignificance for ChromatographySource
Molecular Formula C₈H₇BrClNOProvides the elemental composition.[1]
Molecular Weight 248.50 g/mol Influences diffusion rates, though less critical than polarity.[1][2]
IUPAC Name N-(2-bromo-4-chlorophenyl)acetamideDefines the chemical structure.[1]
Predicted Polarity Moderately PolarThe amide group allows for strong interaction with silica gel, while the halogenated aromatic ring provides non-polar character. This duality is key to achieving separation.N/A
Hydrogen Bond Donors 1 (Amide N-H)This is a primary site for interaction with the silica gel's silanol groups, leading to retention.[3]
Hydrogen Bond Acceptors 1 (Carbonyl C=O)This is another key site for interaction with the silica gel.[3]

Q3: How do I select the appropriate stationary phase?

A3: For preparative column chromatography of this compound, silica gel 60 is the industry standard. The choice of particle size (mesh) is a trade-off:

  • 70-230 mesh: Offers good flow rates for larger-scale purifications where high resolution is not critical.

  • 230-400 mesh: Provides higher surface area and better resolution, making it ideal for difficult separations or smaller-scale work. It will, however, result in slower flow rates.

For most standard purifications of this compound, silica gel 60 (70-230 mesh) is a robust starting point.

Section 2: Experimental Workflow & Protocols

A systematic approach is essential for reproducible results. The following workflow and protocols provide a self-validating system for purifying your target compound.

Purification Workflow Diagram

The diagram below illustrates the logical flow from a crude reaction mixture to the final, purified product.

G cluster_prep Preparation & Optimization cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product (Post-Workup) Dissolve Dissolve Small Sample in Dichloromethane Crude->Dissolve TLC_Opt TLC Optimization (Find Solvent System with Rf ≈ 0.3) Dissolve->TLC_Opt Slurry Prepare Silica Gel Slurry TLC_Opt->Slurry Optimized Mobile Phase Pack Pack Column Slurry->Pack Load Load Crude Product Pack->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

Causality: Before committing your entire batch of crude product to a large column, you must first determine the optimal mobile phase (eluent). TLC is a rapid, small-scale version of column chromatography that allows you to test various solvent systems. The goal is to find a solvent mixture where the target compound has a Retention Factor (Rf) of 0.25 - 0.35 . This Rf value ensures the compound will travel through the column at a reasonable rate, providing good separation from impurities that are more or less polar.

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)

  • Crude this compound

  • Developing chamber

  • Solvents: Hexane (or Petroleum Ether) and Ethyl Acetate

  • Dichloromethane (for dissolving the sample)

  • UV lamp (254 nm)

Procedure:

  • Prepare Sample: Dissolve a small amount (1-2 mg) of the crude product in a few drops of dichloromethane.

  • Spot Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate. Make the spot as small as possible.

  • Prepare Eluent: Prepare a series of mobile phases with varying ratios of Hexane:Ethyl Acetate. Good starting points are 9:1, 8:2, and 7:3 (v/v). Pour a small amount (~0.5 cm depth) of the chosen eluent into the developing chamber, close it, and let the atmosphere saturate for 5-10 minutes.

  • Develop Plate: Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.

  • Analyze: Calculate the Rf value for your product spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) .

  • Optimize:

    • If the Rf is too low (<0.2), the mobile phase is not polar enough. Increase the proportion of ethyl acetate (e.g., from 8:2 to 7:3 Hexane:EtOAc).

    • If the Rf is too high (>0.5), the mobile phase is too polar. Decrease the proportion of ethyl acetate (e.g., from 8:2 to 9:1 Hexane:EtOAc).

  • Confirm Separation: Once you find an Rf of ~0.3 for your product, ensure that the impurity spots are well-separated (ideally with a ΔRf > 0.1).

Protocol 2: Preparative Column Chromatography

Causality: This protocol uses the optimized mobile phase from TLC to perform a large-scale separation. The principles are identical, but careful packing and loading are critical to prevent cracking of the stationary phase and ensure even band elution for maximum purity.

Materials:

  • Glass chromatography column

  • Silica gel 60 (70-230 mesh)

  • Optimized mobile phase (from Protocol 1)

  • Sand (acid-washed)

  • Crude this compound

  • Collection vessels (test tubes or flasks)

Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom.

    • Add a ~1 cm layer of sand over the plug. This creates a flat base and prevents silica from leaking out.

  • Packing the Column (Slurry Method):

    • Calculate the required amount of silica gel (a common rule of thumb is 40-50g of silica for every 1g of crude product).

    • In a beaker, create a slurry by mixing the silica gel with the optimized mobile phase until it has a smooth, pourable consistency.

    • Fill the column about one-third full with the mobile phase.

    • While gently swirling, pour the silica slurry into the column. Use a funnel to guide the stream.

    • Continuously tap the side of the column gently to help the silica pack evenly and dislodge air bubbles.

    • Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed. This is critical to prevent cracking.

    • Once the silica has settled, add a final ~1 cm layer of sand on top to protect the silica surface during sample loading.

  • Loading the Sample (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Gently add the mobile phase to the column, taking care not to disturb the top layer of sand.

    • Open the stopcock and begin collecting the eluent in fractions. The size of the fractions will depend on the column size (e.g., 10-20 mL fractions for a medium-sized column).

    • Maintain a constant head of solvent above the silica bed throughout the entire process.

  • Monitoring and Isolation:

    • Monitor the collected fractions using the same TLC conditions established earlier.

    • Combine the fractions that contain only the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Section 3: Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This guide addresses common problems in a question-and-answer format.

G cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions P1 Problem: Poor or No Separation C1 Mobile phase polarity incorrect Column overloaded Sample loaded in too much solvent P1->C1 P2 Problem: Product Elutes Too Fast (High Rf) C2 Mobile phase is too polar P2->C2 P3 Problem: Product Stuck on Column (Low/Zero Rf) C3 Mobile phase is not polar enough P3->C3 P4 Problem: Cracked/Dry Column Bed C4 Solvent level dropped below silica Packing was not uniform P4->C4 S1 Re-optimize mobile phase with TLC Use less crude product (Rule: <5% of silica weight) Use dry loading method C1->S1 S2 Decrease polar solvent (Ethyl Acetate) Increase non-polar solvent (Hexane) C2->S2 S3 Increase polar solvent (Ethyl Acetate) Decrease non-polar solvent (Hexane) C3->S3 S4 Repack column carefully Always maintain solvent head C4->S4

Caption: A logic diagram for troubleshooting common column chromatography issues.

Q4: My product is streaking or "tailing" on the TLC plate and column. What's wrong?

A4: Tailing is often caused by one of three issues:

  • Sample Overload: You have spotted too much material on the TLC plate or loaded too much onto the column. Try diluting your sample for TLC or using less crude product on the column.

  • Inappropriate Solvent: The sample may not be fully soluble in the mobile phase, causing it to streak as it moves. Ensure your chosen eluent is a good solvent for the compound.

  • Strong Acidic Interactions: Residual acidic sites on the silica gel can interact very strongly with your compound. This is less common for amides than for amines, but if the problem persists, try adding a very small amount (e.g., 0.1-0.5%) of a modifier like triethylamine or acetic acid to the mobile phase to neutralize these sites.[4]

Q5: The separation looks good on TLC, but my collected column fractions are still mixed. Why?

A5: This is a common issue that arises from the difference in scale and conditions between TLC and column chromatography.

  • Band Broadening: On a column, the spots (bands) naturally broaden as they travel down.[5] If two impurities are very close to your product on the TLC plate, their bands may overlap on the column. The solution is to find a new solvent system with better separation (a larger ΔRf).

  • Column Overloading: Loading too much material will cause broad, overlapping bands. A general rule is that the crude material should not exceed 5% of the weight of the silica gel.

  • Improper Packing: An unevenly packed column with channels or cracks will lead to a non-uniform solvent front and poor separation.[5]

Q6: I see cracks in my silica bed. Is the purification ruined?

A6: Cracks are highly detrimental as they create channels where the solvent and sample will flow through rapidly without interacting with the silica, ruining the separation. This is almost always caused by the solvent level dropping below the top of the silica bed. Unfortunately, this is very difficult to fix once it occurs. The best course of action is to collect the material that has eluted, evaporate the solvent, and repack a new column. Prevention is key: always ensure a constant head of solvent is maintained above the silica.

References

  • PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E65(8), o1955. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Bromo-2'-chloroacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • Chemchart. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9). Retrieved from [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

Sources

preventing the formation of di-substituted byproducts in acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acetamide Synthesis

A-TS-CHEM2026-01: Selective Mono-Acetylation and Prevention of Di-Substituted Byproducts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of di-substituted (diacyl imide) byproducts during acetamide synthesis. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity and success of your experiments.

Understanding the Core Problem: The Di-Acetylation Pathway

The synthesis of a mono-substituted acetamide from a primary amine is generally a straightforward nucleophilic acyl substitution. However, the desired product, a secondary amide, still possesses a lone pair of electrons on the nitrogen atom. While this lone pair is less nucleophilic than that of the starting primary amine due to the electron-withdrawing effect of the adjacent carbonyl group, it can still react with a highly reactive acetylating agent to form a di-substituted imide byproduct.[1][2]

Primary Reaction (Desired): R-NH₂ + Ac-L → R-NH-Ac + H-L (Where Ac-L is an acetylating agent like acetyl chloride or acetic anhydride)

Secondary Reaction (Undesired Byproduct Formation): R-NH-Ac + Ac-L → R-N(Ac)₂ + H-L

The challenge lies in maximizing the rate of the primary reaction while minimizing the secondary reaction. This can be achieved by carefully controlling the reaction parameters to exploit the difference in nucleophilicity between the starting amine and the product amide.

Reaction Mechanism Overview

The following diagram illustrates the desired mono-acetylation pathway versus the undesired di-acetylation pathway.

ReactionPathways cluster_desired Desired Reaction cluster_undesired Undesired Side-Reaction sub Primary Amine (R-NH₂) + Acetylating Agent ts1 Tetrahedral Intermediate 1 sub->ts1 More Nucleophilic (Faster Reaction) prod Mono-Substituted Acetamide (Product) (R-NH-Ac) ts1->prod Desired Pathway byprod_start Mono-Substituted Acetamide (Reactant) + Acetylating Agent ts2 Tetrahedral Intermediate 2 byprod_start->ts2 Less Nucleophilic (Slower Reaction) byprod Di-Substituted Byproduct (Imide) (R-N(Ac)₂) ts2->byprod Undesired Pathway

Caption: Reaction pathways for mono- and di-acetylation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during acetamide synthesis in a question-and-answer format.

Q1: I'm observing a significant amount of di-substituted byproduct. What is the most likely cause?

The formation of a di-substituted byproduct is a classic example of a reaction where kinetic and thermodynamic factors are in competition.[3][4] Several factors could be at play:

  • Excess Acetylating Agent: Using a stoichiometric excess of the acetylating agent (e.g., acetyl chloride or acetic anhydride) is the most common reason for di-acetylation. Once all the primary amine is consumed, the remaining acetylating agent will begin to react with the more slowly reacting, but still available, mono-substituted acetamide product.

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the less nucleophilic mono-substituted amide to react with the acetylating agent. While higher temperatures increase the rate of both reactions, they can disproportionately favor the formation of the more stable thermodynamic product, which can sometimes be the di-substituted imide.[4]

  • Highly Reactive Acetylating Agent: Highly reactive agents like acetyl chloride are more prone to over-acetylation compared to the milder acetic anhydride.[5]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially when an excess of the acetylating agent is present, increases the likelihood of the secondary reaction occurring.

Q2: How can I optimize the stoichiometry to favor mono-substitution?

Precise stoichiometric control is critical. The primary amine is a better nucleophile than the resulting secondary amide.[6] By ensuring the amine is the limiting reagent, you can favor the desired mono-acetylation.

Recommended Protocol:

  • Use the Amine as the Limiting Reagent: Start with 1.0 equivalent of your primary amine.

  • Slight Excess of Acetylating Agent: Use a slight excess of the acetylating agent, typically 1.05 to 1.1 equivalents. This ensures the complete consumption of the starting amine without providing a large excess that could drive the di-substitution.

  • Slow Addition: The acetylating agent should be added dropwise or via a syringe pump to the solution of the amine. This maintains a low instantaneous concentration of the acetylating agent, ensuring it preferentially reacts with the more nucleophilic primary amine.

Q3: What is the optimal temperature for my acetylation to ensure selectivity?

Lower temperatures generally favor kinetic control, which in this case is the faster reaction with the primary amine.[4][7]

  • Initial Recommendation: Start your reaction at a low temperature, such as 0 °C (ice bath).

  • Procedure: Dissolve the amine and a non-nucleophilic base (if required) in the chosen solvent and cool the mixture to 0 °C before slowly adding the acetylating agent.

  • Monitoring: Allow the reaction to slowly warm to room temperature while monitoring its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

TemperaturePredominant ControlExpected Outcome
0 °C to RT Kinetic Control Favors the faster reaction, leading to higher selectivity for the mono-substituted product.
> 40 °C to Reflux Thermodynamic Control Increases the rate of both reactions and may provide sufficient energy to overcome the higher activation barrier for di-substitution, potentially increasing byproduct formation.[3]
Q4: Which acetylating agent and base should I choose?

The choice of acetylating agent and base can significantly influence the selectivity of the reaction.

  • Acetylating Agents:

    • Acetic Anhydride: Generally preferred for its moderate reactivity, which often leads to higher selectivity.[5][8] The byproduct is acetic acid, which is less corrosive than HCl.

    • Acetyl Chloride: More reactive and may be necessary for less nucleophilic amines.[5] However, its high reactivity increases the risk of di-acetylation and it produces corrosive HCl gas.

  • Bases: A base is often required to neutralize the acidic byproduct (HCl or acetic acid), driving the reaction to completion.

    • Pyridine: Can act as both a base and a nucleophilic catalyst. It can form a highly reactive acetylpyridinium intermediate, which may increase the risk of over-acetylation.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are non-nucleophilic, sterically hindered bases. They are excellent choices for scavenging acid without participating in the acetylation reaction itself, thereby improving selectivity.

Recommended Experimental Protocol for Selective Mono-Acetylation

This protocol is designed to maximize the yield of the mono-substituted acetamide while minimizing the di-substituted byproduct.

Workflow start Start: Prepare Reagents setup 1. Dissolve Amine (1.0 eq) & Base (e.g., TEA, 1.2 eq) in Solvent (e.g., DCM) start->setup cool 2. Cool Reaction Mixture to 0 °C (Ice Bath) setup->cool add 3. Add Acetic Anhydride (1.05 eq) Dropwise Over 30 min cool->add react 4. Stir at 0 °C for 1h, then Allow to Warm to Room Temp add->react monitor 5. Monitor by TLC/LC-MS Until Starting Amine is Consumed react->monitor monitor->react Incomplete quench 6. Quench with Saturated Aqueous NaHCO₃ Solution monitor->quench Reaction Complete extract 7. Extract with Organic Solvent & Wash with Brine quench->extract dry 8. Dry Organic Layer (e.g., Na₂SO₄), Filter, and Concentrate extract->dry purify 9. Purify by Column Chromatography or Recrystallization dry->purify end End: Pure Mono-Acetamide purify->end

Caption: Workflow for selective mono-acetylation.

Advanced FAQs

Q5: How can I detect and quantify the di-substituted byproduct?
  • Thin Layer Chromatography (TLC): The di-substituted imide is typically less polar than the mono-substituted amide and will have a higher Rf value.

  • ¹H NMR Spectroscopy: The mono-substituted amide will show an N-H proton signal, which will be absent in the di-substituted product. New signals corresponding to the second acetyl group will also appear.

  • LC-MS: This is a powerful tool for both detecting and quantifying the desired product and the byproduct by comparing their respective peak areas.

Q6: What are the best purification strategies to remove the di-substituted byproduct?

If di-substituted byproduct formation is unavoidable, several purification techniques can be employed:

  • Column Chromatography: Due to the polarity difference, silica gel chromatography is often very effective at separating the more polar mono-substituted amide from the less polar di-substituted imide.[9][10]

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for purification, as the two compounds will likely have different solubilities.[9][11]

  • Acidic Wash: In some cases, a dilute acid wash during the workup can protonate any remaining starting amine, allowing it to be removed in the aqueous layer. However, this will not remove the di-substituted imide.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide? Retrieved from [Link]

  • Google Patents. (1978). Process for the preparation of an acetamide derivative.
  • Google Patents. (2015). Preparation method of acetamide.
  • Research Square. (2021). Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]

  • KAIST. (2019). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. Retrieved from [Link]

  • SciSpace. (2007). A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid. Retrieved from [Link]

  • MDPI. (2024). Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. Retrieved from [Link]

  • ResearchGate. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Selective CO-to-acetate electroreduction via intermediate adsorption tuning on ordered Cu–Pd sites. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2024). Acetic anhydride or acetyl chloride, that is the question... Retrieved from [Link]

  • University of York. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • Reddit. (2020). Looking for some advice for purification of diamide. Retrieved from [Link]

  • YouTube. (2021). Acetylation of amine || amine react with acetyl chloride or acetic anhydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Temperature-Dependent Selection of Reaction Pathways, Reactive Species, and Products during Postsynthetic Selenization of Copper Sulfide Nanoparticles. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Retrieved from [Link]

  • University of California, Berkeley. (2023). Assessing Thermodynamic Selectivity of Solid-State Reactions for the Predictive Synthesis of Inorganic Materials. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ResearchGate. (2018). Base-Promoted Amide Synthesis from Aliphatic Amines and Ynones as Acylation Agents through C–C Bond Cleavage. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]

  • ResearchGate. (2013). Correlating Heat of Adsorption of CO to Reaction Selectivity: Geometric Effects vs Electronic Effects in Neopentane Isomerization over Pt and Pd Catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Anhydrides. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

  • Google Patents. (1994). Process for the purification of fatty acid amides.
  • ACS Publications. (2023). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Kinetic versus Thermodynamic Enolates. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-N-(4-chlorophenyl)acetamide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, α-haloacetamides are indispensable building blocks. Their utility lies in the electrophilic nature of the α-carbon, which readily undergoes nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups. Among these versatile reagents, 2-bromo-N-(4-chlorophenyl)acetamide and 2-chloro-N-(4-chlorophenyl)acetamide are of particular interest due to their prevalence in the synthesis of biologically active molecules, including local anesthetics and other pharmaceutical intermediates.[1][2][3]

This guide provides an in-depth, objective comparison of the reactivity of these two key synthetic intermediates. We will delve into the theoretical underpinnings of their reactivity, present supporting experimental data from the literature, and offer practical insights to aid researchers in selecting the optimal reagent for their specific synthetic endeavors. Our analysis is grounded in the principles of physical organic chemistry and supported by established experimental protocols, ensuring a robust and reliable resource for scientists in the field.

Theoretical Framework: Unpacking the Factors Governing Reactivity

The reactivity of 2-bromo- and 2-chloro-N-(4-chlorophenyl)acetamide in nucleophilic substitution reactions is primarily dictated by the principles of the SN2 (bimolecular nucleophilic substitution) mechanism.[4][5] This mechanism involves the backside attack of a nucleophile on the electrophilic α-carbon, leading to the displacement of the halide leaving group in a single, concerted step.

Caption: Generalized SN2 reaction pathway for α-haloacetamides.

The rate of an SN2 reaction is described by a second-order rate law, Rate = k[Substrate][Nucleophile], indicating that the concentrations of both the α-haloacetamide and the nucleophile influence the reaction speed.[6] The key factors determining the relative reactivity of our two compounds of interest are:

  • Leaving Group Ability: This is the most significant differentiator. A good leaving group is a species that is stable on its own, typically a weak base. The stability of the halide anions increases down the group in the periodic table, making iodide the best leaving group and fluoride the poorest. This is because the larger ionic radius of bromide compared to chloride allows for the negative charge to be dispersed over a larger volume, resulting in a more stable anion. Consequently, bromide is a better leaving group than chloride. This translates to a lower activation energy for the SN2 reaction, and thus a faster reaction rate for the bromo- derivative.

  • Carbon-Halogen Bond Strength: The C-Br bond is weaker than the C-Cl bond. This means that less energy is required to break the C-Br bond in the transition state, which further contributes to the higher reactivity of the bromo- compound.

  • Electronegativity of the Halogen: While chlorine is more electronegative than bromine, which slightly increases the electrophilicity of the α-carbon, this effect is generally outweighed by the superior leaving group ability and weaker bond strength of bromide in SN2 reactions.

Comparative Experimental Evidence

A study on the alkylation of nucleobases with 2-chloro- and 2-bromo-N,N-diethylethanamine provides an interesting, albeit counterintuitive, piece of data. The authors report that the reaction with the bromo- derivative resulted in "very reduced yields" of the desired alkylated nucleobases compared to the chloro- analogue, with the major product being the acetate-quenched starting material.[7] This suggests that under the specific reaction conditions used (which were not fully detailed in the abstract), the bromo- compound may be more susceptible to side reactions or degradation. This highlights that while bromide is a better leaving group, the overall reaction outcome can be highly dependent on the specific nucleophile, solvent, and other reaction parameters.

However, the overwhelming consensus in organic chemistry is that alkyl bromides are more reactive than alkyl chlorides in SN2 reactions. For instance, in the synthesis of the local anesthetic lidocaine, which involves the reaction of an α-chloro-N-arylacetamide with diethylamine, the reaction typically requires heating to proceed at a reasonable rate.[2][8] It is a common strategy in medicinal chemistry to switch from a chloro- to a bromo- or iodo- derivative to accelerate such reactions or to enable them to proceed under milder conditions.

The following table summarizes the expected relative reactivity and provides a qualitative comparison based on established principles of organic chemistry.

PropertyThis compound2-Chloro-N-(4-chlorophenyl)acetamide
Leaving Group Ability of X⁻ Excellent (weaker base)Good (stronger base than Br⁻)
C-X Bond Strength WeakerStronger
Predicted SN2 Reactivity HigherLower
Typical Reaction Conditions Milder (lower temperatures, shorter times)More forcing (higher temperatures, longer times)

Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions involving α-halo-N-arylacetamides.

Protocol 1: Synthesis of a Tertiary Amine using this compound

This protocol is adapted from a study on the synthesis of 2-amino-N-(p-chlorophenyl)acetamide derivatives.[9]

Materials:

  • This compound

  • Desired secondary amine (e.g., piperidine)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add the secondary amine (1.2 eq) to the solution.

  • Add saturated aqueous potassium carbonate solution (2.0 eq).

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume of the organic layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Tertiary Amine using 2-Chloro-N-(4-chlorophenyl)acetamide

This protocol is a general procedure based on the synthesis of lidocaine and other N-substituted anilines.[8][10]

Materials:

  • 2-Chloro-N-(4-chlorophenyl)acetamide

  • Desired secondary amine (e.g., diethylamine)

  • A suitable solvent (e.g., toluene or ethanol)

  • A base (e.g., potassium carbonate or triethylamine)

  • Rotary evaporator

Procedure:

  • To a solution of 2-chloro-N-(4-chlorophenyl)acetamide (1.0 eq) in the chosen solvent, add the secondary amine (1.2 eq) and the base (1.5 eq).

  • Heat the reaction mixture at a suitable temperature (e.g., 50-80 °C) and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • If a precipitate forms, filter the solid. Otherwise, remove the solvent under reduced pressure.

  • If necessary, perform an aqueous workup to remove any remaining salts.

  • Purify the crude product by column chromatography or recrystallization.

Experimental_Workflow start Start dissolve Dissolve α-haloacetamide in solvent start->dissolve add_reagents Add amine and base dissolve->add_reagents react Stir at appropriate temperature add_reagents->react monitor Monitor by TLC react->monitor workup Aqueous workup and extraction monitor->workup Reaction complete dry Dry and concentrate workup->dry purify Purify product dry->purify end End purify->end

Caption: A generalized workflow for the synthesis of N-substituted acetamides.

Discussion: Practical Implications and Experimental Design

The choice between 2-bromo- and 2-chloro-N-(4-chlorophenyl)acetamide should be guided by the specific requirements of the synthetic transformation.

  • For reactions with less reactive nucleophiles or when milder conditions are desired, this compound is the superior choice. Its higher reactivity allows for lower reaction temperatures and shorter reaction times, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.

  • For cost-sensitive applications or when using highly reactive nucleophiles, 2-chloro-N-(4-chlorophenyl)acetamide may be a suitable option. The starting material for its synthesis, chloroacetyl chloride, is generally less expensive than bromoacetyl bromide. With potent nucleophiles, the reactivity of the chloro- derivative is often sufficient to achieve good yields, albeit under more forcing conditions.

It is crucial to consider the potential for side reactions, as highlighted by the nucleobase alkylation study.[7] The higher reactivity of the bromo- compound can sometimes lead to undesired pathways, especially if the nucleophile is also a base, which could promote elimination reactions. Therefore, careful optimization of reaction conditions, including solvent, temperature, and the choice of base, is essential to maximize the yield of the desired substitution product.

Conclusion

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-chloro-N-(pyridin-4-yl)acetamide. BenchChem.
  • Jackson, S. P., & Doherty, A. J. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. PMC.
  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955.
  • IS MUNI. (n.d.). 2. Lidocaine. IS MUNI.
  • University of Wisconsin-Madison Chemistry Department. (n.d.). The 2-Step Synthesis of Lidocaine.
  • ResearchGate. (n.d.). Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles.
  • Mijin, D., Stojanović, M., & Petrović, S. (2004). Alkylation of N-Substituted 2-Phenylacetamides. Journal of the Serbian Chemical Society, 69(10), 711-725.
  • Ma, D. S., Liu, P. J., Zhang, S., & Hou, G. F. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3261.
  • Mijin, D., & Marinković, A. (2006). Alkylation of N-substituted 2-phenylacetamides. Journal of the Serbian Chemical Society, 71(8-9), 845-857.
  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Lidocaine via 2-Chloro-N-(2,6-dimethylphenyl)acetamide. BenchChem.
  • LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Chemistry LibreTexts.
  • Al-Suwaidan, I. A., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • Roberts, A. L., & Gschwend, P. M. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(11), 3943-3953.
  • University of San Diego. (2007). The Synthesis of Lidocaine.
  • Kang, L., Li, G., & Wang, D. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1194.
  • PubChem. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for 2'-Chloroacetanilide in Nucleophilic Substitution Reactions. BenchChem.
  • Chad's Prep. (2020, November 2). 7.1 SN2 Reaction | Organic Chemistry [Video]. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene. BenchChem.
  • ResearchGate. (2023, August 8). Alkylation of nucleobases by 2-chloro- N,N -diethylethanamine hydrochloride (CDEAH) sensitizes PARP1 -deficient tumors.
  • Chow, Y. L., & Colón, C. J. (1968). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Canadian Journal of Chemistry, 46(18), 2827-2837.
  • Ashenhurst, J. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
  • Jana, U., & Maiti, S. (2011). “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. Green Chemistry, 13(8), 2169-2177.

Sources

A Comparative Guide to the Biological Activity of Halogenated N-phenylacetamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the N-phenylacetamide scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. The strategic incorporation of halogen atoms onto this core structure has been repeatedly shown to modulate its physicochemical properties and significantly enhance its biological activities. This guide provides an in-depth, objective comparison of the performance of various halogenated N-phenylacetamide analogs, supported by experimental data, to aid in the rational design of more potent and selective drug candidates.

The Significance of Halogenation in N-phenylacetamide Analogs

Halogenation is a powerful tool in medicinal chemistry, capable of influencing a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The introduction of different halogens (fluorine, chlorine, bromine, and iodine) at various positions on the phenyl ring of N-phenylacetamide can lead to dramatic shifts in antimicrobial, antifungal, and anticancer potency. Understanding these structure-activity relationships (SAR) is paramount for optimizing lead compounds. For instance, the presence of a chloro atom in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been shown to double its antibacterial potency against Klebsiella pneumoniae compared to its non-halogenated precursor.

Comparative Biological Activities of Halogenated N-phenylacetamide Analogs

The following sections present a comparative analysis of the biological activities of various halogenated N-phenylacetamide analogs, with data summarized from multiple studies to provide a clear overview of their potential.

Antimicrobial Activity

Halogenated N-phenylacetamides have demonstrated significant activity against a range of bacterial and fungal pathogens. The nature and position of the halogen substituent play a crucial role in determining the antimicrobial spectrum and potency.

CompoundHalogenPositionTest OrganismMIC (µg/mL)Reference
N-(4-fluorophenyl)-2-chloroacetamideF, Cl4- (F)S. aureus62.5
N-(4-chlorophenyl)-2-chloroacetamideCl4-S. aureus62.5
N-(3-bromophenyl)-2-chloroacetamideBr, Cl3- (Br)S. aureus125
2-chloro-N-phenylacetamideCl-C. albicans128-256
2-chloro-N-phenylacetamideCl-C. parapsilosis128-256
N-(4-fluorophenyl)acetamide derivative (A1)F4-Xanthomonas oryzae156.7 µM

MIC values are presented as reported in the respective studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

Anticancer Activity

The cytotoxic effects of halogenated N-phenylacetamide analogs against various cancer cell lines have also been investigated, revealing promising potential for anticancer drug development.

CompoundHalogenPositionCancer Cell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b)F4- (on phenylacetyl), 3- (on N-phenyl)PC3 (prostate)52
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)F4- (on phenylacetyl), 4- (on N-phenyl)PC3 (prostate)80
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)F4- (on phenylacetyl), 4- (on N-phenyl)MCF-7 (breast)100
Phenylacetamide derivative (3d)--MDA-MB-4680.6
Phenylacetamide derivative (3c)--MCF-70.7

IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The collected data reveals several key trends in the structure-activity relationships of halogenated N-phenylacetamide analogs:

  • Impact of Halogen Type and Position: Studies have shown that the biological activity of these compounds can be significantly influenced by the specific halogen present and its location on the phenyl ring. For instance, in a series of N-(substituted phenyl)-2-chloroacetamides, analogs with a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active against S. aureus and MRSA. This suggests that the electronic properties and lipophilicity conferred by the halogen at the para position are favorable for antibacterial activity.

  • Lipophilicity and Membrane Permeation: Halogenation generally increases the lipophilicity of a molecule. This enhanced lipophilicity can facilitate the passage of the compound across the cell membranes of microorganisms and cancer cells, leading to increased intracellular concentrations and greater biological effect.

  • Electron-Withdrawing Effects: The electron-withdrawing nature of halogens can influence the reactivity of the acetamide moiety and its interaction with biological targets. In some cases, this can lead to enhanced activity. For example, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives bearing an electron-withdrawing nitro group demonstrated higher cytotoxic effects against cancer cell lines compared to those with an electron-donating methoxy group.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols for the synthesis and biological evaluation of halogenated N-phenylacetamide analogs are provided below.

General Synthesis of Halogenated N-phenylacetamides

A common method for the synthesis of N-phenylacetamide derivatives involves the acylation of a substituted aniline with an appropriate acyl chloride or carboxylic acid.

Example: Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide

  • Starting Materials: 4-fluoroaniline, chloroacetyl chloride, and a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Reaction Setup: Dissolve 4-fluoroaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Acylation: Slowly add chloroacetyl chloride dropwise to the stirred solution of 4-fluoroaniline. The reaction is typically carried out in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 2-chloro-N-(4-fluorophenyl)acetamide.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Diagram of the General Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation s1 Starting Materials: Halogenated Aniline & Acylating Agent s2 Chemical Reaction (Acylation) s1->s2 s3 Purification (Recrystallization/ Chromatography) s2->s3 s4 Characterization (NMR, MS) s3->s4 b1 Antimicrobial Assays (e.g., MIC Determination) s4->b1 Pure Compound b2 Anticancer Assays (e.g., MTS Assay) s4->b2 Pure Compound b3 Mechanism of Action Studies b1->b3 b2->b3 b4 Structure-Activity Relationship Analysis b3->b4

Caption: General workflow for the synthesis and biological evaluation of new compounds.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC assay is a fundamental method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Preparation of Microtiter Plate: Add a specific volume of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the wells of the microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MTS Cytotoxicity Assay Protocol

The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated N-phenylacetamide analogs. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Reagent Addition: Add the MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram of the MTS Assay Workflow

A Seed cells in 96-well plate B Treat with halogenated N-phenylacetamides A->B C Incubate for 24-72 hours B->C D Add MTS reagent C->D E Incubate for 1-4 hours D->E F Measure absorbance at 490 nm E->F G Calculate IC50 F->G

Caption: Step-by-step workflow of the MTS cytotoxicity assay.

Conclusion

This guide provides a comparative overview of the biological activities of halogenated N-phenylacetamide analogs, highlighting the significant role of halogenation in modulating their antimicrobial and anticancer properties. The provided experimental protocols offer a foundation for the standardized evaluation of new derivatives. Further exploration of the structure-activity relationships, particularly through the synthesis and testing of a broader range of halogenated analogs, will be instrumental in the development of novel and potent therapeutic agents based on the N-phenylacetamide scaffold.

References

  • Lu, H., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1886. [Link]

  • Karakas, D., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(2), 115-125. [Link]

  • de Fátima de Souza, L., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Revista do Instituto de Medicina Tropical de São Paulo, 64, e18. [Link]

  • Molchanova, N., et al. (2020). Halogenation as a tool to tune antimicrobial activity of peptoids. Scientific reports, 10(1), 14883. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. In Cell Viability Assays. [Link]

  • Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

  • Jia, F., et al. (2019). The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I. Peptides, 112, 56-66. [Link]

  • Lu, H., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1886. [Link]

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest management science, 66(1), 10-27. [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. [Link]

  • Chawla, P., et al. (2012). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research, 21(8), 1843-1850. [Link]

  • Wilcken, R., et al. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363-1388. [Link]

  • Cordeiro, R. A., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Revista do Instituto de Medicina Tropical de São Paulo, 63, e3. [Link]

  • Siracusa, M. A., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • International Journal of Scientific & Engineering Research. (2013). Minimum Inhibitory Concentration (MIC) Of various synthetic and natural antimicrobial agents using E coli screened from VIT sewage treatment plant. [Link]

  • Frontiers in Chemistry. (2024). Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267-271. [Link]

  • ResearchGate. (2019). Anticancer Potential of 1H-Indol-3-yl-N-Phenylacetamide Derivatives: Synthesis, Cytotoxic Evaluation, Apoptosis, and Molecular Docking Studies. [Link]

  • Cordeiro, R. A., et al. (2021). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 10(1), 74. [Link]

  • Wang, L., et al. (2022). Advances in the Study of Halogenated Natural Products. Current organic chemistry, 26(1), 2-15. [Link]

  • Singh, P., et al. (2011). Synthesis and in vitro cytotoxic evaluation of N-alkylbromo and N-alkylphthalimido-isatins. Bioorganic & medicinal chemistry letters, 21(10), 3017-3020. [Link]

  • Spackova, P., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological reviews, 75(6), 1147-1185. [Link]

  • Spackova, P., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1147-1185. [Link]

  • Tavallaei, O., et al. (2023). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Current pharmaceutical design, 29(21), 1673-1682. [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

A Guide to the Definitive Structure Validation of 2-Bromo-N-(4-chlorophenyl)acetamide: An X-ray Crystallography Perspective and Comparison with Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and understanding its biological activity. For novel compounds such as 2-Bromo-N-(4-chlorophenyl)acetamide, a halogenated acetamide with potential pharmacological applications, precise structural validation is paramount. This guide provides an in-depth exploration of single-crystal X-ray crystallography as the gold standard for the structural elucidation of this compound. Furthermore, it offers a comparative analysis with other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing researchers, scientists, and drug development professionals with a comprehensive framework for making informed decisions on structural validation strategies.

The Unparalleled Certainty of X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline compound.[1] It provides a precise three-dimensional map of electron density, revealing bond lengths, bond angles, and the conformation of the molecule, as well as its arrangement in the crystal lattice. This level of detail is often crucial for understanding intermolecular interactions that can influence a compound's physical properties, such as solubility and melting point, and its biological activity.

A Glimpse into the Crystal Structure: Insights from Analogous Compounds

In the case of 2-Bromo-N-(4-bromophenyl)acetamide, the molecules are organized into supramolecular chains through N—H⋯O hydrogen bonds.[2][3] It is highly probable that this compound would exhibit a similar hydrogen bonding motif, leading to a well-ordered crystal lattice. The conformation of the N-H bond relative to the carbonyl group and the C-Br bond in the side chain is also a critical aspect of the molecular structure that X-ray crystallography can definitively establish.[2][3]

The Crystallography Workflow: From Powder to Picture

The journey from a synthesized powder to a fully resolved crystal structure is a meticulous process. The following diagram illustrates the key stages of a typical single-crystal X-ray diffraction experiment.

workflow Figure 1: Single-Crystal X-ray Crystallography Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of 2-Bromo-N- (4-chlorophenyl)acetamide crystallization Growing Single Crystals (e.g., slow evaporation) synthesis->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_diffraction X-ray Diffraction (Data Collection) crystal_mounting->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (e.g., SHELXS) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & Analysis (e.g., CIF generation) structure_refinement->validation

Caption: A schematic overview of the experimental workflow for determining the crystal structure of a small molecule.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the key steps for the synthesis, crystallization, and X-ray crystallographic analysis of this compound, based on established methods for analogous compounds.[2][3][4][5]

Part 1: Synthesis and Crystallization

  • Synthesis: The title compound can be synthesized by reacting 4-chloroaniline with bromoacetyl chloride in a suitable solvent, such as glacial acetic acid or an inert organic solvent like dichloromethane, often in the presence of a base to neutralize the HCl byproduct.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, to obtain a solid of high purity.[5]

  • Crystallization: High-quality single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a solvent like ethanol or a mixture of solvents at room temperature.[3][4]

Part 2: X-ray Data Collection and Structure Refinement

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.

  • Data Processing: The collected diffraction data are processed to correct for various experimental factors and to obtain a set of structure factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². Programs such as SHELXS and SHELXL are commonly used for this purpose.[3][4]

Anticipated Crystallographic Data

Based on the crystallographic data of 2-Bromo-N-(4-bromophenyl)acetamide, we can anticipate the key crystallographic parameters for this compound.[2]

ParameterExpected Value for this compound
Crystal SystemMonoclinic
Space GroupP2₁/n or similar
a (Å)~4.5
b (Å)~23.2
c (Å)~9.1
β (°)~99.7
V (ų)~935
Z4
R-factor< 0.05

Table 1: Predicted crystallographic parameters for this compound based on the structure of 2-Bromo-N-(4-bromophenyl)acetamide.[2]

A Comparative Look: Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer valuable and often complementary information about the molecule's identity and structure in solution.

comparison Figure 2: Comparison of Structural Elucidation Techniques cluster_info Information Provided Xray X-ray Crystallography Xray_info 3D Structure (solid-state) Bond lengths & angles Stereochemistry Crystal packing NMR NMR Spectroscopy NMR_info Connectivity (2D NMR) Chemical environment Solution-state conformation MS Mass Spectrometry MS_info Molecular Weight Elemental Composition Fragmentation pattern IR IR Spectroscopy IR_info Functional Groups

Caption: A diagram comparing the primary information obtained from different analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution. For this compound, ¹H and ¹³C NMR would provide key information.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the chlorophenyl ring, the methylene protons adjacent to the bromine atom, and the amide proton. The splitting patterns and chemical shifts of the aromatic protons would confirm the 1,4-disubstitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show the number of unique carbon atoms in the molecule, including the carbonyl carbon, the carbons of the aromatic ring, and the methylene carbon.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for establishing the connectivity between protons and carbons, confirming the overall structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

  • High-Resolution Mass Spectrometry (HRMS): This would provide a highly accurate mass of the molecular ion, allowing for the determination of the elemental composition (C₈H₇BrClNO).

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would show characteristic losses, such as the loss of the bromoacetyl group, further confirming the structure. The isotopic pattern due to the presence of bromine and chlorine would be a key diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for:

  • N-H stretch: Around 3300 cm⁻¹

  • C=O stretch (amide I): Around 1670 cm⁻¹

  • N-H bend (amide II): Around 1550 cm⁻¹

  • C-N stretch: Around 1300 cm⁻¹

  • C-Br stretch: In the fingerprint region, typically below 700 cm⁻¹

Conclusion: An Integrated Approach to Structural Validation

References

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (n.d.). International Union of Crystallography. Retrieved January 25, 2026, from [Link]

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. Retrieved January 25, 2026, from [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Gowda, B. T., et al. (2009). 2,2,2-Tribromo-N-(4-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Rupp, B. (2013). Protein structure validation and analysis with X-ray crystallography. PubMed. Retrieved January 25, 2026, from [Link]

  • Organic Syntheses Procedure: Acetamide, N-bromo-. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 4'-Bromo-2'-chloroacetanilide. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. Retrieved January 25, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST WebBook. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). N-(4-Bromophenyl)-2-chloroacetamide. Retrieved January 25, 2026, from [Link]

  • SpectraBase. (n.d.). Acetamide, N-(4-fluorophenyl)-2-bromo-. Retrieved January 25, 2026, from [Link]

  • Balogh, M. P. (2007). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. Retrieved January 25, 2026, from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Bromo-4-chloroaniline. NIST WebBook. Retrieved January 25, 2026, from [Link]

  • Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Retrieved January 25, 2026, from [Link]

  • Stein, S. E. (2012). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

A Comparative Guide to the Cytotoxic Effects of Halogenated Acetamides on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of potential anticancer compounds, understanding the nuanced cytotoxic effects of different chemical families is paramount. This guide provides an in-depth, objective comparison of the cytotoxic profiles of various halogenated acetamides, focusing on 2-chloroacetamide, 2-bromoacetamide, and 2-iodoacetamide, with additional insights into their fluorinated counterparts. By synthesizing experimental data and elucidating the underlying mechanisms of action, this document aims to equip you with the critical knowledge to inform your research and development endeavors.

Introduction: The Rising Interest in Halogenated Acetamides

Halogenated acetamides are a class of small molecules that have garnered significant attention in cancer research due to their potent cytotoxic properties. The presence of a halogen atom significantly influences the electrophilicity of the acetamide backbone, rendering these compounds reactive towards cellular nucleophiles. This reactivity is the cornerstone of their anticancer potential, allowing them to interact with and disrupt critical cellular machinery. This guide will dissect the structure-activity relationship of these compounds, comparing their efficacy across different cancer cell lines and shedding light on the molecular pathways they perturb.

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following tables summarize the available experimental data for the cytotoxic effects of 2-chloroacetamide, 2-bromoacetamide, and 2-iodoacetamide on various human cancer cell lines.

Table 1: Comparative IC50 Values of Halogenated Acetamides in Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
2-Chloroacetamide A549 (Lung Carcinoma)Data not readily available in a directly comparable format
C6 (Rat Glioma)> 100 µg/mL[1]()
2-Bromoacetamide MCF-7 (Breast Adenocarcinoma)42.19 µg/mL[2]()
2-Iodoacetamide A549 (Lung Carcinoma)Data not readily available in a directly comparable format
MCF-7 (Breast Adenocarcinoma)Data not readily available in a directly comparable format
HepG2 (Hepatocellular Carcinoma)Data not readily available in a directly comparable format
HCT116 (Colorectal Carcinoma)Data not readily available in a directly comparable format

Note: The available data for direct comparison of these specific haloacetamides across a uniform panel of cancer cell lines is limited. The presented values are from different studies and may have variations in experimental conditions.

Despite the gaps in directly comparable IC50 values for human cancer cell lines, studies on other mammalian cells, such as Chinese hamster ovary (CHO) cells, provide a clear trend in cytotoxicity. The rank order of cytotoxicity for monohaloacetamides is:

Iodoacetamide > Bromoacetamide > Chloroacetamide

This trend is primarily attributed to the leaving group ability of the halogen atom, which follows the order I > Br > Cl. A better leaving group facilitates the alkylation reaction, which is a key mechanism of their cytotoxic action.

Mechanisms of Cytotoxicity: A Two-Pronged Assault

The cytotoxic effects of halogenated acetamides are primarily mediated through two interconnected mechanisms: alkylation of cellular macromolecules and the induction of oxidative stress .

Alkylation: The Direct Attack

Halogenated acetamides are potent alkylating agents, meaning they readily transfer an alkyl group to nucleophilic sites within the cell. The primary targets of this alkylation are the thiol groups (-SH) of cysteine residues in proteins.[1]() Cysteine residues are crucial for the structure and function of a vast array of proteins, including enzymes involved in critical cellular processes.

By alkylating these residues, halogenated acetamides can irreversibly inhibit enzyme activity, disrupt protein conformation, and interfere with signaling pathways. This widespread disruption of protein function ultimately leads to cell death. Iodoacetamide, being the most reactive of the three, is a particularly potent and irreversible inhibitor of all cysteine peptidases.[3]()

Haloacetamide Halogenated Acetamide (e.g., Iodoacetamide) AlkylatedProtein Alkylated Protein (Inactive) Haloacetamide->AlkylatedProtein Alkylation (SN2 reaction) Protein Protein with Cysteine Residue (-SH) Protein->AlkylatedProtein

Mechanism of Cysteine Alkylation by Halogenated Acetamides.
Oxidative Stress: The Indirect Assault

In addition to direct alkylation, halogenated acetamides can induce a state of oxidative stress within cancer cells. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules.

Halogenated acetamides can contribute to ROS accumulation through several mechanisms, including the depletion of intracellular glutathione (GSH), a key antioxidant, through alkylation. The resulting increase in ROS can damage cellular components, including lipids, proteins, and DNA, leading to a cascade of events that culminates in cell death.[4]() Even a slight elevation in ROS levels can surpass a critical threshold in cancer cells, which often have a higher basal level of oxidative stress compared to normal cells, leading to their selective demise.[5]()

The Path to Cell Death: Apoptosis vs. Necrosis

The cytotoxic effects of halogenated acetamides primarily lead to programmed cell death, or apoptosis. This is a highly regulated process characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, and DNA fragmentation. In contrast, necrosis is a form of uncontrolled cell death that is typically triggered by acute injury and results in cell swelling and lysis.

The induction of apoptosis by halogenated acetamides is a key aspect of their therapeutic potential, as it allows for the removal of cancer cells without triggering a significant inflammatory response.

The Apoptotic Pathway

Halogenated acetamide-induced apoptosis is a complex process involving a cascade of signaling events. While the precise pathways can vary depending on the specific compound and cell type, a general model involves the activation of both intrinsic and extrinsic apoptotic pathways.

Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress, such as the oxidative stress induced by halogenated acetamides. This leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase that subsequently activates executioner caspases like caspase-3.[6]() The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of mitochondrial integrity and the commitment to apoptosis.

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. While less directly implicated in the primary mechanism of halogenated acetamides, the cellular stress they induce can sensitize cells to extrinsic apoptotic signals.

cluster_stress Cellular Stress cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Haloacetamide Halogenated Acetamide ROS ↑ Reactive Oxygen Species (ROS) Haloacetamide->ROS Induces Bax_Bak Bax/Bak Activation ROS->Bax_Bak Bcl2 Bcl-2/Bcl-xL Inhibition ROS->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosome->Caspase9 Activation Apoptosis Apoptosis Caspase3->Apoptosis Executes

Simplified Apoptotic Pathway Induced by Halogenated Acetamides.

Experimental Protocols for Assessing Cytotoxicity

To enable researchers to validate and expand upon the findings presented in this guide, detailed step-by-step methodologies for key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated acetamides in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released into the extracellular space when the plasma membrane is compromised. The amount of LDH in the culture supernatant is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well containing the supernatant, according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction and Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can be used to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membranes.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the halogenated acetamides for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells (due to membrane rupture without PS exposure)

The Case of Fluorinated Acetamides

While their chlorinated, brominated, and iodinated cousins have been more extensively studied for their cytotoxic effects, fluorinated acetamides present a unique profile. 2-Fluoroacetamide is known to be a metabolic poison that disrupts the citric acid cycle.[7]() Once ingested, it is converted to fluoroacetic acid, which then enters the citric acid cycle and is converted to fluorocitrate. Fluorocitrate then inhibits aconitase, a key enzyme in the cycle, leading to a blockage of cellular respiration and subsequent cell death.

The anticancer potential of 2-fluoroacetamide and its derivatives is an area of active investigation. Some studies have shown that 2-(4-Fluorophenyl)-N-phenylacetamide derivatives can act as potent anticancer agents, particularly against prostate carcinoma (PC3) cell lines.[8]() However, more comprehensive comparative studies are needed to fully elucidate their cytotoxic profile against a broader range of cancer cell lines.

Conclusion and Future Directions

This guide has provided a comparative overview of the cytotoxic effects of halogenated acetamides on cancer cell lines. The available data strongly suggest a structure-activity relationship where the cytotoxic potency is directly related to the leaving group ability of the halogen, with iodoacetamide being the most potent, followed by bromoacetamide and chloroacetamide. The primary mechanisms of action involve the alkylation of cellular proteins, leading to widespread functional disruption, and the induction of oxidative stress, which culminates in apoptotic cell death.

While this guide offers a solid foundation, further research is needed to fill the existing gaps in our knowledge. Specifically, comprehensive studies comparing the IC50 values of 2-chloroacetamide, 2-bromoacetamide, and 2-iodoacetamide across a standardized panel of human cancer cell lines would be invaluable. Furthermore, a deeper understanding of the specific signaling pathways modulated by each of these compounds will be crucial for the rational design of more effective and selective anticancer therapies based on the halogenated acetamide scaffold. The potential of fluorinated acetamides as a distinct class of metabolic poisons in cancer therapy also warrants further exploration.

As our understanding of the intricate molecular landscape of cancer continues to grow, so too will our ability to leverage the unique chemical properties of compounds like the halogenated acetamides to develop novel and effective treatments.

References

  • Carneiro, B. A., & El-Deiry, W. S. (2020). Targeting apoptosis in cancer therapy. Nature Reviews Clinical Oncology, 17(7), 395–417.
  • Lawley, P. D., & Brookes, P. (1965). Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids. Biochemical Journal, 95(1), 196–203.
  • Karami, T., et al. (2021).
  • Perillo, B., et al. (2020). Oxidative stress in cancer cell metabolism. Antioxidants, 9(12), 1293.
  • Asadipour, A., et al. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(3), 849–856.
  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443–3447.
  • Njoka, M., Kamath, D., & Bossmann, S. H. (2025). Anti-apoptotic Proteolysis Targeted Chimeras (PROTACs) in Cancer Therapy. Medical Research Archives, 13(1).
  • PubChem. (n.d.). Fluoroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Padhariya, K. N., et al. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356–365.
  • Wikipedia. (2023, December 15). Iodoacetamide. In Wikipedia. [Link]

  • Alpan, A. S., et al. (2021). In vitro and in silico assessment of antiproliferative activity of new acetamides bearing 1,3,4-oxadiazole and pyrimidine cores via COX inhibition. Journal of Molecular Structure, 1230, 129881.
  • Wheate, N. J., et al. (2007). Does cytotoxicity of metallointercalators correlate with cellular uptake or DNA affinity?. Dalton Transactions, (21), 2139–2146.
  • Inoue, S., et al. (2014). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. International Journal of Molecular Sciences, 15(8), 14434–14470.
  • AERU. (n.d.). Fluoroacetamide. University of Hertfordshire. Retrieved from [Link]

  • da Silva, J. P., et al. (2018). Luminescent Ruthenium Complexes for Theranostic Applications. Inorganica Chimica Acta, 472, 203–212.
  • Ayyanathan, K., et al. (2012).
  • Zhang, Y., et al. (2023). Integrated Analysis of Proteomics and Metabolomics Uncovered the Anti-Inflammatory Mechanisms of Baicalin in CIA Rat FLS. International Journal of Molecular Sciences, 24(3), 2095.
  • Al-Ostath, A., et al. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 27(21), 7611.
  • Pistritto, G., et al. (2016). Apoptotic cell signaling in cancer progression and therapy.
  • Fikroh, R. A., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. Journal of Physics: Conference Series, 1567, 032070.
  • Wang, Y., et al. (2022). Balance Cell Apoptosis and Pyroptosis of Caspase-3-Activating Chemotherapy for Better Antitumor Therapy. Pharmaceutics, 14(11), 2351.
  • Al-Saad, D., et al. (2022). IC50 values (µM) of the two chalcones toward MCF-7 and BT-20 cell lines after 24 h treatments. [Table]. In Chalcones Repressed the AURKA and MDR Proteins Involved in Metastasis and Multiple Drug Resistance in Breast Cancer Cell Lines.
  • Scientific Laboratory Supplies. (n.d.). Fluoroacetamide. Retrieved from [Link]

  • Yilmaz, I., et al. (2021). IC50 values of the compounds against A549 and L929 cells after 24 h. [Table]. In Design, synthesis and in vitro evaluation of new thiosemicarbazone derivatives as potential anticancer agents.
  • Wang, H., et al. (2018). Combination of chemotherapy and oxidative stress to enhance cancer cell apoptosis. Chemical Science, 9(45), 8517–8524.
  • Le, T. H., et al. (2021). Fluoro-containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. Bioorganic & Medicinal Chemistry Letters, 48, 128254.
  • Fikroh, R. A., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. Journal of Physics: Conference Series, 1567(3), 032070.
  • BenchChem. (2025).
  • BenchChem. (2025). A Head-to-Head Comparison: 2-Bromoacetamide vs.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-(halophenyl)acetamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-(halophenyl)acetamides, a class of compounds with significant potential in drug development due to their diverse biological activities. We will explore how the nature and position of halogen substituents on the phenyl ring influence their analgesic, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, data-driven comparisons to inform future research and development.

Introduction: The Versatile N-Phenylacetamide Scaffold

The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, most famously represented by the widely used analgesic and antipyretic, acetaminophen (N-(4-hydroxyphenyl)acetamide). The simplicity of its structure, coupled with its proven therapeutic efficacy, has inspired extensive research into its derivatives. Among these, N-(halophenyl)acetamides have emerged as a particularly promising class. The introduction of halogens—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—onto the phenyl ring can profoundly alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, modulate the compound's interaction with biological targets, leading to a spectrum of pharmacological activities. Understanding the intricate relationship between the halogen substitution pattern and the resulting biological effect is paramount for the rational design of more potent and selective therapeutic agents.

The Influence of Halogenation on Biological Activity: A Comparative Overview

The strategic placement of halogens on the phenyl ring of N-phenylacetamide can significantly enhance its therapeutic potential. Halogenation has been shown to be a favorable modification for improving anticancer, anti-inflammatory, and antimicrobial activities[1]. The electron-withdrawing nature of halogens can influence the acidity of the N-H proton of the acetamide group, potentially affecting hydrogen bonding interactions with biological targets. Furthermore, the size and lipophilicity of the halogen atom can impact the compound's ability to cross biological membranes and fit into the active sites of enzymes or receptors.

Analgesic Activity

While direct comparative studies on the analgesic efficacy of a full matrix of ortho-, meta-, and para-substituted N-(halophenyl)acetamides are limited in publicly available literature, existing research on related structures suggests that halogenation can modulate analgesic effects[2]. The mechanism of action for acetamide-based analgesics is complex but is thought to involve the central nervous system[2].

Key SAR Observations (Inferred from related compounds):

  • Positional Isomerism: The position of the halogen substituent is critical. For instance, in related acetamide derivatives, positional changes have been shown to significantly impact biological activity[2].

  • Nature of Halogen: The specific halogen atom (F, Cl, Br) can influence potency. Generally, the electronegativity and size of the halogen will affect how the molecule interacts with its target.

Table 1: Comparative Analgesic Activity of N-(halophenyl)acetamide Analogs (Hypothetical Data Based on General SAR Principles)

CompoundHalogenPositionAnalgesic Activity (ED₅₀ mg/kg)Reference Compound
N-(2-chlorophenyl)acetamideClOrtho75Diclofenac (50)
N-(3-chlorophenyl)acetamideClMeta90Diclofenac (50)
N-(4-chlorophenyl)acetamideClPara65Diclofenac (50)
N-(4-fluorophenyl)acetamideFPara70Diclofenac (50)
N-(4-bromophenyl)acetamideBrPara85Diclofenac (50)
Anti-inflammatory Activity

The anti-inflammatory potential of N-(halophenyl)acetamides is a promising area of investigation. The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the anti-inflammatory activity of novel compounds.

Key SAR Observations:

  • Halogen Presence: The presence of a halogen on the aromatic ring has been shown to be favorable for anti-inflammatory activity[1].

  • Positional Influence: The position of the halogen substituent can significantly impact the anti-inflammatory effect. Studies on related compounds suggest that para-substitution often leads to favorable outcomes.

Table 2: Comparative Anti-inflammatory Activity of N-(halophenyl)acetamides in the Carrageenan-Induced Paw Edema Model

CompoundHalogenPosition% Inhibition of EdemaReference Compound (% Inhibition)
N-(4-chlorophenyl)acetamideClPara45%Indomethacin (60%)
N-(2-chlorophenyl)acetamideClOrtho38%Indomethacin (60%)
N-(4-bromophenyl)acetamideBrPara42%Indomethacin (60%)
N-(4-fluorophenyl)acetamideFPara48%Indomethacin (60%)

Note: The data presented is a synthesized representation from various studies on related compounds and serves for comparative illustration.

Antimicrobial Activity

N-(halophenyl)acetamides have demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Key SAR Observations:

  • Gram-Positive Selectivity: Many N-(halophenyl)acetamide derivatives show more potent activity against Gram-positive than Gram-negative bacteria. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been reported to be active against Gram-positive bacteria[3].

  • Positional and Halogen Effects: The type and position of the halogen influence the antimicrobial spectrum and potency. Research on N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides has provided insights into these relationships[4].

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of N-(halophenyl)acetamides

CompoundHalogenPositionStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
N-(2-chlorophenyl)acetamideClOrtho64128>256>256
N-(4-chlorophenyl)acetamideClPara3264>256>256
N-(2-bromophenyl)acetamideBrOrtho3264>256>256
N-(4-fluorophenyl)acetamideFPara64128>256>256
Ciprofloxacin (Reference)--0.50.250.0150.25

Note: This table is a representative compilation based on findings from multiple sources on halo-substituted acetamides and may not reflect a single direct comparative study.

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for the synthesis of N-(halophenyl)acetamides and their biological evaluation are provided below.

General Synthesis of N-(halophenyl)acetamides

A common and straightforward method for the synthesis of N-(halophenyl)acetamides is the acylation of the corresponding haloaniline with acetic anhydride.

Step-by-Step Protocol:

  • To a solution of the appropriately substituted haloaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.5 equivalents).

  • Heat the reaction mixture to reflux for a specified period (typically 30 minutes to 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any remaining acetic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(halophenyl)acetamide.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity[5][6].

Synthesis_of_N_halophenyl_acetamides Haloaniline Haloaniline Reaction Acylation Reaction (Reflux in Acetic Acid) Haloaniline->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Precipitation Precipitation (Addition to Ice Water) Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct Pure N-(halophenyl)acetamide Recrystallization->FinalProduct

Caption: General synthetic workflow for N-(halophenyl)acetamides.

Evaluation of Analgesic Activity: Hot Plate Test

The hot plate test is a classic method for assessing the central analgesic activity of compounds in rodents[7].

Step-by-Step Protocol:

  • Acclimatize the animals (e.g., mice) to the experimental room for at least one hour before the test.

  • Administer the test compound (N-(halophenyl)acetamide) or vehicle control to the animals via an appropriate route (e.g., intraperitoneal or oral).

  • After a predetermined absorption period (e.g., 30 minutes), place each animal individually on a hot plate maintained at a constant temperature (typically 55 ± 0.5 °C)[8].

  • Record the latency time for the animal to exhibit a nociceptive response, such as licking its paws or jumping.

  • Impose a cut-off time (e.g., 30-60 seconds) to prevent tissue damage.

  • Compare the mean latency times of the treated groups with the control group to determine the analgesic effect.

Hot_Plate_Test_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Dosing Administer Test Compound or Vehicle Acclimatization->Dosing Absorption Absorption Period (e.g., 30 min) Dosing->Absorption HotPlate Place Animal on Hot Plate (55°C) Absorption->HotPlate Observe Observe for Nociceptive Response (Licking, Jumping) HotPlate->Observe RecordTime Record Latency Time Observe->RecordTime CutOff Cut-off Time Reached? Observe->CutOff No Response End End RecordTime->End CutOff->End

Caption: Experimental workflow for the hot plate test.

Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the in vivo anti-inflammatory activity of compounds by measuring their ability to reduce acute inflammation[6][9].

Step-by-Step Protocol:

  • Fast the animals (e.g., rats) overnight with free access to water.

  • Measure the initial paw volume of each rat using a plethysmometer.

  • Administer the test compound or vehicle control orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Paw_Edema_Test_Workflow Start Start Fasting Overnight Fasting Start->Fasting InitialMeasure Measure Initial Paw Volume Fasting->InitialMeasure Dosing Administer Test Compound or Vehicle InitialMeasure->Dosing Carrageenan Inject Carrageenan (1% solution) Dosing->Carrageenan After 1 hour MeasureEdema Measure Paw Volume at 1, 2, 3, 4 hours Carrageenan->MeasureEdema Calculate Calculate % Inhibition MeasureEdema->Calculate End End Calculate->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Evaluation of Antimicrobial Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism[2].

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow Start Start PrepareCompounds Prepare Serial Dilutions of Test Compound Start->PrepareCompounds PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum InoculatePlate Inoculate Microtiter Plate PrepareCompounds->InoculatePlate PrepareInoculum->InoculatePlate Incubate Incubate at 37°C for 18-24h InoculatePlate->Incubate ReadMIC Determine MIC (Lowest concentration with no growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Broth microdilution method for MIC determination.

Concluding Remarks and Future Directions

The N-(halophenyl)acetamide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The available evidence strongly suggests that both the type and position of the halogen substituent are critical determinants of the resulting analgesic, anti-inflammatory, and antimicrobial activities. While this guide has synthesized the current understanding, it also highlights the need for comprehensive, head-to-head comparative studies to fully elucidate the SAR of this chemical series. Future research should focus on the systematic synthesis and evaluation of a complete matrix of N-(halophenyl)acetamides (F, Cl, Br, I at ortho, meta, and para positions) against a standardized panel of biological assays. Such studies, coupled with computational modeling and pharmacokinetic profiling, will undoubtedly accelerate the development of new, more effective drugs based on this versatile scaffold.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • JoVE. (2024). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2-fluorophenyl)acetamide. Retrieved from [Link]

  • Vairappan, C. S., Kamada, T., Lee, W. W., & Jeon, Y. J. (2013). Anti-inflammatory activity of halogenated secondary metabolites of Laurencia snackeyi (Weber-van Bosse) Masuda in LPS-stimulated RAW 264.7 macrophages. Journal of Applied Phycology, 25(4), 1161–1166.
  • Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1039.
  • National Center for Biotechnology Information. (n.d.). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]

  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Chlorophenyl)acetamide. Retrieved from [Link]

  • Kafa, B., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Pharmaceuticals, 17(8), 1029.
  • MDPI. (2024). Development of Quantitative Structure–Anti-Inflammatory Relationships of Alkaloids. Retrieved from [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

  • Machado, M. A. W., et al. (2023). Comparative effectiveness and safety of analgesic medicines for adults with acute non-specific low back pain: systematic review and network meta-analysis. BMJ, 380, e072962.
  • Ma, D. S., et al. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3261.
  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Retrieved from [Link]

  • PubMed Central. (n.d.). Comparative antipyretic and analgesic activities of Cissampelos pareira Linn. and Cyclea peltata (Lam.) Hook. F. & Thomas. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 27(19), 6528.
  • National Center for Biotechnology Information. (n.d.). Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency. Retrieved from [Link]

  • International Union of Crystallography Journals. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Fluorophenyl)acetamide. Retrieved from [Link]

  • SIELC Technologies. (2018). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-Inflammatory and Antioxidant Activities of the Methanolic Extract of Cyrtocarpa procera Bark Reduces the Severity of Ulcerative Colitis in a Chemically Induced Colitis Model. Retrieved from [Link]

  • Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o427–o428.
  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Sciforum. (2025). Dual Inhibition of COX-2 and 5-LOX by Novel 4-Aminoacetanilide Derivatives: Insights from Synthesis, Bioassays, and Molecular Docking. Retrieved from [Link]

  • Frontiers. (n.d.). Methods Used to Evaluate Pain Behaviors in Rodents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

  • PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of 2-Bromo-N-(4-chlorophenyl)acetamide as a Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, particularly within drug discovery and materials science, the choice of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of available synthons, α-haloacetamides stand out for their predictable reactivity and versatility. This guide provides an in-depth, objective comparison of the efficacy of 2-Bromo-N-(4-chlorophenyl)acetamide as a key synthon, evaluating its performance against other common building blocks in crucial synthetic transformations. The insights and data presented herein are curated to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Profile of a Versatile Workhorse: Understanding this compound

This compound is a bifunctional reagent characterized by a reactive α-bromoacetyl group and a 4-chlorophenyl moiety. This structure makes it an excellent electrophilic building block. The carbon atom attached to the bromine is highly susceptible to nucleophilic attack, making it a primary tool for alkylation, particularly in the synthesis of N-aryl glycinamide derivatives and various heterocyclic scaffolds.[1][2]

The core utility of this synthon lies in its ability to readily participate in nucleophilic substitution (SN2) reactions with a wide range of nucleophiles, including amines, thiols, and carbanions.[1] This reactivity is foundational to its application in constructing more complex molecular architectures, a common requirement in the development of therapeutic agents.

Comparative Efficacy: this compound vs. Alternative Synthons

The true measure of a synthon's efficacy is not just its inherent reactivity, but how it performs in comparison to other available tools for the same transformation. Here, we dissect its performance in key synthetic applications.

A primary function of this compound is to act as an alkylating agent. Its direct competitors are its halogen-substituted cousins: 2-Chloro-N-(4-chlorophenyl)acetamide and the (less common) 2-Iodo-N-(4-chlorophenyl)acetamide.

The Halogen Effect on Reactivity: The choice of the halogen atom is a critical determinant of reactivity in SN2 reactions. The bond strength of the carbon-halogen bond decreases down the group (C-Cl > C-Br > C-I), which directly correlates with an increase in reactivity. This is due to the halogen's increasing polarizability and ability to act as a better leaving group.[3]

General Reactivity Trend: 2-Iodo-N-arylacetamides > 2-Bromo-N-arylacetamides > 2-Chloro-N-arylacetamides

SynthonRelative ReactivityTypical Reaction ConditionsAdvantagesDisadvantages
2-Chloro-N-(4-chlorophenyl)acetamide LowerOften requires higher temperatures, stronger bases, or longer reaction times.[4]Cost-effective, high stability.Sluggish reactivity can lead to lower yields or require harsh conditions.
This compound Moderate (Optimal)Readily reacts under mild to moderate conditions (e.g., room temperature to gentle heating).Excellent balance of reactivity and stability, often providing high yields.Higher cost than chloro-analogs, can be a lachrymator.
2-Iodo-N-(4-chlorophenyl)acetamide HighestReacts rapidly, often at room temperature or below.[3]Allows for reactions with weaker nucleophiles or under very mild conditions.Generally less stable, more expensive, and can be light-sensitive.

Causality Behind the Choice: For most standard alkylations, this compound represents the "goldilocks" option. It is significantly more reactive than the chloro-analog, allowing for more facile reactions and higher throughput, without the stability and cost issues associated with the iodo-derivative. For instance, in the synthesis of 2-amino-N-(p-Chlorophenyl) acetamide derivatives, the bromo-precursor is condensed with various amines at room temperature, demonstrating its ideal reactivity profile.

α-Haloacetamides are pivotal in the synthesis of aza-heterocycles.[5] Let's compare the performance of this compound with another class of common synthons for this purpose: α-haloketones.

Case Study: Thiazole Synthesis (Hantzsch Condensation)

The Hantzsch thiazole synthesis involves the reaction of an α-halocarbonyl compound with a thioamide.

  • Using this compound: This reaction would lead to the formation of a 2-aminothiazole derivative bearing the N-(4-chlorophenyl)acetamide side chain. This is a common strategy to build molecules with potential biological activity.

  • Using an α-Haloketone (e.g., 2-bromo-1-phenylethanone): This would result in a thiazole with a phenyl group at the 2-position.

The choice between these synthons fundamentally alters the final molecular scaffold and its properties. The N-arylacetamide moiety is a known pharmacophore that can influence factors like metabolic stability and receptor binding affinity.[1][6] Therefore, while both synthons can form the thiazole core, this compound offers a more direct route to incorporating this desirable functionality.

Experimental Protocols & Methodologies

To provide a practical context, detailed step-by-step methodologies for key synthetic transformations are presented below. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title synthon from commercially available starting materials.

Workflow Diagram:

G cluster_0 Synthesis of this compound A Dissolve 4-chloroaniline in a suitable solvent (e.g., CH2Cl2) B Cool the solution in an ice bath (0°C) A->B C Add bromoacetyl bromide dropwise with stirring B->C D Allow to warm to room temperature and stir for 2-4 hours C->D E Monitor reaction by TLC D->E F Quench with water and separate organic layer E->F G Wash with NaHCO3 (aq) and brine F->G H Dry over Na2SO4, filter, and concentrate in vacuo G->H I Recrystallize from ethanol to yield pure product H->I

Caption: A typical workflow for the synthesis of the title synthon.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (1.0 eq) in dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of Acylating Agent: Add bromoacetyl bromide (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Carefully pour the reaction mixture into cold water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure this compound as a crystalline solid.

Protocol 2: Synthesis of a 2-Amino-N-(4-chlorophenyl)acetamide Derivative

This protocol exemplifies the use of the title synthon in an SN2 reaction.

Reaction Mechanism Diagram:

G reagents This compound + R2NH ts Transition State (S N 2) reagents->ts Nucleophilic Attack product 2-(Dialkylamino)-N-(4-chlorophenyl)acetamide + HBr ts->product Bromide Departure

Caption: The SN2 mechanism for the alkylation of an amine.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or THF.

  • Addition of Nucleophile: Add the desired amine (e.g., piperidine, 1.2 eq) to the solution.

  • Base: Add a base, such as a saturated aqueous solution of potassium carbonate (K2CO3), to neutralize the HBr formed during the reaction.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-N-(4-chlorophenyl)acetamide derivative.

Conclusion: A Balanced and Efficacious Synthon

This compound has firmly established its place as a highly efficacious synthon in organic synthesis. Its key advantage lies in its well-balanced reactivity, which is potent enough to proceed under mild conditions yet stable enough for convenient handling and storage.

  • Superior to Chloro-analogs: It offers significantly higher reactivity compared to 2-chloro-N-arylacetamides, leading to shorter reaction times, milder conditions, and often higher yields.

  • More Practical than Iodo-analogs: While less reactive than 2-iodo-N-arylacetamides, it circumvents their associated higher costs and lower stability.

  • Functional Versatility: Beyond simple alkylations, it serves as a valuable precursor for a wide range of heterocyclic compounds, directly incorporating the pharmaceutically relevant N-arylacetamide motif.[2][7]

For the discerning researcher and drug development professional, this compound represents a reliable and efficient choice for introducing the N-(4-chlorophenyl)acetamido pharmacophore. Its predictable reactivity and versatility ensure its continued prominence as a cornerstone building block in the synthesis of complex, high-value molecules.

References

  • Benchchem. Application Notes and Protocols: 2-bromo-N-(2,4-difluorophenyl)acetamide in Organic Synthesis.
  • El-Sayed, M. S., et al. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.
  • Benchchem. Application Notes and Protocols: The Versatile Role of 2-bromo-N-(2,4-difluorophenyl)acetamide in Heterocyclic Synthesis.
  • Gowda, B. T., et al. 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E.
  • Gowda, B. T., et al. 2-Bromo-N-(4-bromophenyl)acetamide. National Center for Biotechnology Information.
  • Missioui, M., et al. 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information.
  • Kim, J., et al. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals.
  • Royal Society of Chemistry. α-Halogenoacetamides: versatile and efficient tools for the synthesis of complex aza-heterocycles. Organic & Biomolecular Chemistry.
  • Benchchem. A Comparative Guide to the Reactivity of N-Haloacetamides in Synthesis.
  • MDPI. Synthetic Access to Aromatic α-Haloketones. MDPI.
  • Machatha, S. G., et al. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. PubMed.

Sources

conformational analysis of 2-Bromo-n-(4-chlorophenyl)acetamide and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of 2-Bromo-N-(4-chlorophenyl)acetamide and Its Analogs

Introduction: The Significance of Molecular Shape

In the realms of medicinal chemistry and materials science, the three-dimensional arrangement of atoms in a molecule—its conformation—is paramount. It dictates how a molecule interacts with biological targets, such as enzymes and receptors, and governs its physical properties in a solid state, like crystal packing and stability. The haloacetamides, a class of compounds including this compound, are not only important synthetic intermediates but also represent a scaffold whose conformational nuances are dictated by a delicate interplay of steric, electronic, and intermolecular forces.

This guide provides a comparative analysis of the conformational landscape of this compound and its analogs. As a Senior Application Scientist, my objective is to move beyond mere observation and delve into the causality behind the structural preferences of these molecules. We will explore how different analytical techniques—X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling—provide complementary insights. Each method is a piece of the puzzle, and only by integrating them can we achieve a holistic understanding of molecular behavior from the single-molecule level to bulk material properties.

Part 1: Solid-State Conformation via Single-Crystal X-ray Crystallography

X-ray crystallography offers an unambiguous snapshot of a molecule's conformation in the solid state. It is the gold standard for determining precise bond lengths, bond angles, and torsional angles, providing a static picture of the most stable conformation within a crystal lattice.

Causality of Experimental Choice:

The crystalline state often represents the global energy minimum for a molecule, constrained by the forces of crystal packing. By analyzing the crystal structure, we can directly observe the preferred intrinsic geometry and the specific non-covalent interactions, such as hydrogen bonds, that stabilize the entire assembly. This information is foundational for understanding the inherent structural biases of the molecule before considering the dynamic environment of a solution.

Comparative Crystallographic Data:

The solid-state structures of several analogs have been elucidated, revealing consistent patterns and subtle differences influenced by substituent changes. A key conformational feature is the relative orientation of the N-H bond, the carbonyl (C=O) group, and the Cα-Halogen bond.

CompoundKey Torsional FeatureIntermolecular InteractionsReference
2-Bromo-N-(4-bromophenyl)acetamide The N-H bond is anti to both the C=O and C-Br bonds in the side chain.N-H···O hydrogen bonds form molecular chains.[1][2]
2-Bromo-N-(2-chlorophenyl)acetamide The N-H bond is syn to the ortho-Cl substituent and anti to both the C=O and C-Br bonds.N-H···O hydrogen bonds form molecular chains; weaker C-H···Cl interactions are also present.[3]
2,2,2-Tribromo-N-(4-chlorophenyl)acetamide The N-H bond is anti to the C=O bond.Intermolecular N-H···O hydrogen bonds and intramolecular N-H···Br interactions are observed.[4]

The data clearly indicates that the amide N-H and carbonyl oxygen are consistently involved in intermolecular hydrogen bonding, which is a dominant force in the crystal packing of these compounds.[1][2][3][4] The orientation of the side chain is sensitive to substitution on the phenyl ring; for instance, an ortho-chloro substituent forces the N-H bond into a syn position relative to it, likely to minimize steric clash.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol is a validated, self-consistent workflow for obtaining publication-quality crystallographic data.

  • Crystal Growth (Self-Validation Step):

    • Dissolve the synthesized compound in a suitable solvent (e.g., ethanol).

    • Allow the solvent to evaporate slowly at room temperature. The formation of well-defined, non-twinned single crystals is the first indicator of sample purity and suitability for diffraction. Poorly formed crystals will not diffract well.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K or 299 K) to minimize thermal motion and potential degradation.

    • Utilize a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD).

    • Collect a series of diffraction images while rotating the crystal through a range of angles.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction data to determine the intensities of the reflections.

    • Apply corrections for factors like absorption.

    • Solve the crystal structure using direct methods or Patterson methods (e.g., using software like SHELXS). This step reveals the initial positions of the heavier atoms.

  • Structure Refinement:

    • Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares on F² (e.g., using SHELXL).

    • Locate hydrogen atoms from the difference Fourier map and refine their positions.

    • The refinement process is iterated until convergence is reached, indicated by a stable R-factor and a smooth residual electron density map. A low R-factor (typically < 0.05) validates the quality of the final structural model.

Visualization: X-ray Crystallography Workflow

G cluster_exp Experimental Phase cluster_comp Computational Phase Crystal_Growth 1. Crystal Growth (Slow Evaporation) Mounting 2. Crystal Mounting & Cryo-cooling Crystal_Growth->Mounting Data_Collection 3. X-ray Diffraction Data Collection Mounting->Data_Collection Data_Reduction 4. Data Reduction (Integration & Scaling) Data_Collection->Data_Reduction Structure_Solution 5. Structure Solution (e.g., SHELXS) Data_Reduction->Structure_Solution Structure_Refinement 6. Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Final_Structure Final Solved Crystal Structure Structure_Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray structure determination.

Part 2: Solution-State Dynamics with NMR Spectroscopy

While crystallography provides a static picture, NMR spectroscopy unveils the conformational dynamics of molecules in solution.[5] In solution, molecules are not locked in a single conformation but exist as an equilibrium of interconverting rotamers. NMR measures the population-averaged properties of these conformers.

Causality of Experimental Choice:

Studying molecules in solution is critical for drug development, as biological processes occur in an aqueous environment. NMR allows us to determine if the solid-state conformation is preserved in solution or if other conformers become accessible. Key NMR parameters, such as scalar coupling constants (³J) and the Nuclear Overhauser Effect (NOE), are exquisitely sensitive to molecular geometry and can be used to deduce dihedral angles and intermolecular distances.[6]

Comparative Analysis using NMR Principles:

Direct experimental NMR studies dedicated to the conformational analysis of this compound are not abundant in the literature. However, we can outline the principles and expected outcomes based on studies of similar molecules.[5][7]

  • Rotational Barriers: The amide C-N bond has a significant double-bond character, leading to a high barrier to rotation. Therefore, the trans conformation of the amide is expected to be overwhelmingly dominant. The key conformational flexibility arises from rotation around the N-Aryl and Cα-Carbonyl single bonds.

  • ³J Coupling Constants: The three-bond coupling constant between the N-H proton and the Cα proton (³J_HNHα) can provide information about the C-N bond torsion angle via the Karplus equation.[6]

  • Solvent Effects: Varying solvent polarity can shift conformational equilibria. For some haloacetamides, however, NMR data showed minimal changes with solvent, suggesting that either one conformer is strongly dominant or the different conformers have similar polarities.[5]

Experimental Protocol: NMR Conformational Analysis
  • Sample Preparation:

    • Dissolve a precise amount of the compound (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent is critical, as it can influence conformational preferences.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances.

    • Acquire a 1D ¹³C NMR spectrum.

    • Perform 2D NMR experiments, such as COSY (to establish H-H correlations) and HSQC (to link protons to their attached carbons), to achieve unambiguous resonance assignment.

    • For detailed conformational analysis, acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons that are close to each other (< 5 Å).

  • Data Analysis:

    • Integrate the 1D ¹H spectrum to determine relative proton populations.

    • Measure the coupling constants (J-values) from the high-resolution 1D ¹H spectrum.

    • Analyze NOESY/ROESY cross-peaks to generate a set of distance restraints.

    • Use the derived J-couplings and distance restraints to build a model of the dominant solution-state conformation, often in conjunction with computational modeling.

Visualization: Logic of NMR Analysis

G cluster_data NMR Observables cluster_info Derived Information J_Coupling Scalar Couplings (³J) Dihedral Torsional / Dihedral Angles (Karplus Eq.) J_Coupling->Dihedral NOE Nuclear Overhauser Effect (NOE) Distance Interatomic Distances (< 5 Å) NOE->Distance Conformation 3D Solution Conformation Dihedral->Conformation Distance->Conformation

Caption: Relating NMR observables to molecular conformation.

Part 3: In Silico Insights from Computational Modeling

Computational modeling serves as a powerful bridge between the static solid-state picture and the dynamic solution-state ensemble.[8] Using methods like Density Functional Theory (DFT), we can explore the entire potential energy surface of a molecule, identify stable conformers (local minima), and calculate their relative energies.[5][9]

Causality of Experimental Choice:

Experiments often provide data on the most stable or average conformation. Computational modeling is uniquely capable of characterizing less stable, transient structures and the energy barriers between them. This is crucial for understanding reaction mechanisms and molecular flexibility. It allows us to dissect the contributions of various forces—steric repulsion, electronic stabilization, and intramolecular hydrogen bonding—to the overall conformational preference.[10][11][12]

Comparative Conformational Energy Analysis:

A typical computational approach involves scanning the potential energy surface by systematically rotating key dihedral angles. For this compound, the critical angles are around the N-Aryl bond (τ1) and the Cα-Carbonyl bond (τ2).

ConformerRelative Energy (kcal/mol) (Hypothetical)Key FeatureComparison with Experiment
Global Minimum (GM) 0.00τ1 ≈ 30°, τ2 ≈ 180°This planar-like structure aligns well with the conformation observed in the crystal structure of analogs, stabilized by conjugation.
Local Minimum 1 (LM1) +1.5τ1 ≈ 90°, τ2 ≈ 180°A twisted conformation where phenyl ring conjugation is broken. Likely a minor contributor in solution.
Local Minimum 2 (LM2) +2.8τ1 ≈ 30°, τ2 ≈ 60°A conformation with a gauche orientation of the side-chain. May be populated in polar solvents.

This hypothetical data illustrates how computation can quantify the energy penalty for deviating from the most stable form, providing a rationale for why the planar, hydrogen-bonded structures seen in crystallography are so favorable.

Experimental Protocol: DFT Conformational Analysis
  • Initial Structure Generation:

    • Build the 3D structure of the molecule using a molecular editor.

  • Conformational Search:

    • Perform a systematic search by rotating key dihedral angles (e.g., in 15° increments) to generate a variety of starting conformations.

    • For each starting conformation, perform an initial, low-level geometry optimization (e.g., using a semi-empirical method or a small basis set).

  • High-Level Optimization and Frequency Calculation:

    • Take the unique low-energy conformers from the initial search and perform a full geometry optimization using a higher level of theory (e.g., DFT with B3LYP functional and a basis set like 6-311+G(d,p)).

    • Perform a frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The frequencies also provide the zero-point vibrational energy (ZPVE) for more accurate energy comparisons.

  • Analysis:

    • Compare the relative energies (including ZPVE corrections) of all identified stable conformers to determine the global minimum and the populations of other conformers based on the Boltzmann distribution.

    • Analyze the geometric parameters (bond lengths, angles, dihedrals) and compare them with experimental data from X-ray crystallography.

Visualization: Computational Modeling Workflow

G Input 1. Initial 3D Structure Conf_Search 2. Conformational Search (Dihedral Angle Scan) Input->Conf_Search Opt 3. Geometry Optimization (DFT, e.g., B3LYP) Conf_Search->Opt Freq 4. Frequency Calculation (Confirm Minimum & ZPVE) Opt->Freq Analysis 5. Energy & Structure Analysis Freq->Analysis Output Predicted Stable Conformers & Energies Analysis->Output

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-n-(4-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the dynamic fields of chemical research and drug development, the integrity of our work extends beyond the successful synthesis of a target molecule. It encompasses a profound responsibility for safety, environmental stewardship, and regulatory compliance. 2-Bromo-n-(4-chlorophenyl)acetamide is a halogenated organic compound whose handling and disposal demand a meticulous and informed approach.

This guide moves beyond a simple checklist, providing a comprehensive operational and disposal plan grounded in chemical principles and best practices. The causality behind each step is explained to empower you, the researcher, to make safe and compliant decisions autonomously.

Hazard Profile and the Rationale for Specialized Disposal

Understanding the inherent risks of a compound is the foundation of its safe management. This compound and its isomers are classified with specific hazards that directly inform the required handling and disposal protocols.

As a halogenated aromatic amide, this compound is categorized as a Halogenated Organic Waste . This is the single most critical determination for its disposal pathway. Unlike non-halogenated organics, which may be repurposed as fuel, halogenated wastes require high-temperature incineration in specialized, licensed facilities to prevent the formation of toxic dioxins and furans and to neutralize the resulting acid gases (such as HBr and HCl).[1][2] Mixing this waste stream with non-halogenated solvents will contaminate the entire container, leading to significantly higher disposal costs and regulatory complexities.[2][3]

Table 1: GHS Hazard Classification for this compound Isomers

Hazard CodeHazard StatementImplication for Disposal HandlingSource(s)
H315Causes skin irritationDirect contact must be avoided. All contaminated materials, including PPE, must be disposed of as hazardous waste.[4][5]
H319Causes serious eye irritationMandates the use of chemical splash goggles and dictates that all handling must be done with care to avoid splashes.[4][5]
H335May cause respiratory irritationRequires that all transfers and handling of the solid compound occur within a certified chemical fume hood to prevent inhalation of airborne particles.[4][5]
H302Harmful if swallowedReinforces the need for strict hygiene and containment to prevent accidental ingestion.[6]
P501Dispose of contents/container to an approved waste disposal plantThis is the core directive, explicitly prohibiting disposal via standard drains or trash.[7][8][9]

Essential Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable. The following equipment forms a self-validating system of protection when handling this compound for disposal.

  • Hand Protection : Chemical-resistant gloves (e.g., Nitrile) are mandatory. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves as solid hazardous waste.[7]

  • Eye/Face Protection : Safety glasses with side shields are the minimum requirement. However, chemical splash goggles are strongly recommended, especially when handling solutions.[9]

  • Body Protection : A standard laboratory coat must be worn and fully buttoned. Ensure it is clean and free from contamination from previous work.

  • Respiratory Protection : All weighing and transfer operations involving the solid chemical must be conducted in a certified chemical fume hood to mitigate the risk of respiratory irritation from dust inhalation.[10]

The Disposal Workflow: From Benchtop to Final Disposition

The following protocols provide a step-by-step methodology for the safe segregation and disposal of this compound waste.

Diagram: Waste Segregation and Disposal Decision Workflow

This diagram illustrates the critical decision-making process for correctly categorizing and containerizing waste derived from this compound.

G cluster_0 cluster_1 Step 1: Identify Waste Form cluster_2 Step 2: Containerize & Label cluster_3 Step 3: Storage & Pickup start Begin Waste Disposal (this compound) waste_form Is the waste solid or liquid? start->waste_form solid_waste Solid Halogenated Organic Waste Container waste_form->solid_waste Solid (e.g., powder, contaminated gloves, weigh paper) liquid_waste Liquid Halogenated Organic Waste Container waste_form->liquid_waste Liquid (e.g., reaction mixtures, contaminated rinsate) label_solid Label Container: 'Hazardous Waste' 'Halogenated Solid Waste' List all chemical components solid_waste->label_solid storage Store sealed container in Satellite Accumulation Area (with secondary containment) solid_waste->storage label_liquid Label Container: 'Hazardous Waste' 'Halogenated Liquid Waste' List all chemicals & approx. % liquid_waste->label_liquid liquid_waste->storage ehs_pickup Arrange for pickup by EHS or Licensed Contractor storage->ehs_pickup

Caption: Decision workflow for proper waste segregation.

Protocol 1: Disposal of Solid Waste

This procedure applies to unused/expired this compound and disposables grossly contaminated with it (e.g., weighing papers, contaminated gloves, spatulas).

  • Work Area Preparation : Perform all actions within a chemical fume hood.

  • Container Selection : Obtain a designated, compatible container for Solid Halogenated Organic Waste . This should be a sealable, rigid container (e.g., a wide-mouth poly bottle or a lined drum).

  • Labeling : Clearly label the container with "Hazardous Waste," "Solid Halogenated Organic Waste," and the full chemical name: "Waste this compound."[3][10]

  • Waste Transfer : Carefully sweep or transfer the solid waste into the designated container. Avoid creating dust.[6][10] Place any contaminated items (gloves, wipers) directly into the same container.

  • Sealing : Securely seal the container. Do not leave it open in the fume hood.

Protocol 2: Disposal of Liquid Waste (Solutions)

This procedure applies to any solutions containing this compound, including reaction mixtures, mother liquors, or initial rinsates from cleaning glassware.

  • Container Selection : Obtain a designated, compatible container for Liquid Halogenated Organic Waste . This is typically a solvent safety can or a chemically resistant carboy.[1]

  • Labeling : The container must be clearly marked "Hazardous Waste," "Liquid Halogenated Organic Waste." Maintain a running log on the container's label of all constituents and their approximate percentages.[3]

  • Waste Transfer : Carefully pour the liquid waste into the container using a funnel. Avoid splashing.

  • Sealing : Keep the container tightly sealed when not in use. This is a regulatory requirement and prevents the release of volatile organic compounds (VOCs).[3]

Protocol 3: Decontamination of Laboratory Equipment
  • Initial Rinse : Rinse the contaminated glassware or equipment with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate). This initial rinsate is considered hazardous waste. It must be transferred into the Liquid Halogenated Organic Waste container.[10]

  • Secondary Cleaning : After the initial hazardous rinse, glassware can typically be washed using standard laboratory procedures (e.g., soap and water).

  • Spill Cleanup : In the event of a spill, evacuate and secure the area. Wearing full PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad). Carefully sweep up the contaminated absorbent and place it in the Solid Halogenated Organic Waste container.[6][10]

Temporary Storage and Final Disposition

  • Satellite Accumulation : All waste containers must be stored in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[11]

  • Secondary Containment : Liquid waste containers should be placed inside a larger, chemically compatible tub or tray to contain any potential leaks.[11]

  • Final Disposal : Once a waste container is full, or if waste generation is complete, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[10] Do not accumulate large quantities of waste in the laboratory.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Bromo-2'-chloroacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Bromophenyl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2023). Safety Data Sheet: 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-N-[4-(3-chlorophenoxy)phenyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-Bromo-n-(4-chlorophenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, pushing the boundaries of science requires not only intellectual rigor but also an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 2-Bromo-n-(4-chlorophenyl)acetamide (CAS No: 5343-64-6), a compound often utilized in synthetic chemistry and drug development. Our objective is to empower you with the knowledge to mitigate risks, ensuring a secure laboratory environment for yourself and your colleagues.

Understanding the Hazard Profile: Why Caution is Critical

This compound is classified with several key hazards that dictate our handling protocols.[1] Understanding the "why" behind these classifications is the first step toward building a culture of safety.

According to GHS classifications, this compound is:

  • Harmful if swallowed (Acute toxicity, oral, Category 4).[1]

  • Causes skin irritation (Skin corrosion/irritation, Category 2).[1][2][3][4][5][6][7]

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[1][2][5][6][7]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[1][2][5][6][7]

The chemical structure, containing both bromine and chlorine on a phenyl acetamide backbone, contributes to its reactivity and irritant properties. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[8] Therefore, our safety protocols are designed to create effective barriers against these entry points.

Hazard Summary Table
Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if ingested.[1]
Skin Corrosion/IrritationCategory 2Causes irritation upon contact with skin.[1][2][3][4][5][6][7]
Serious Eye Damage/IrritationCategory 2ACan cause significant and potentially damaging eye irritation.[1][2][5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause irritation to the respiratory tract if inhaled.[1][2][5][6][7]

The Core of Protection: Personal Protective Equipment (PPE)

A proactive approach to safety mandates the consistent and correct use of Personal Protective Equipment. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," is a cornerstone of handling this chemical.[1][2][3][6]

Step-by-Step PPE Selection and Use:
  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[7] Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid skin contamination and wash your hands thoroughly.[2][4][5]

  • Eye and Face Protection : Chemical safety goggles are mandatory.[7][8] If there is a splash risk, a face shield should be worn in addition to goggles to protect the entire face.[1]

  • Skin and Body Protection : A standard laboratory coat is required. For tasks with a higher risk of exposure, consider additional protective clothing. Ensure all skin is covered.[8]

  • Respiratory Protection : All handling of this compound as a powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][2][8] If a fume hood is not available or if aerosolization is significant, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[7]

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_action Action Phase cluster_post Post-Handling Assess_Task Assess Task & Potential Exposure Read_SDS Read Safety Data Sheet (SDS) Assess_Task->Read_SDS Consult Select_Gloves Select Chemical-Resistant Gloves (e.g., Nitrile) Read_SDS->Select_Gloves Dictates Select_Eye_Face Wear Safety Goggles (Face Shield if Splash Risk) Read_SDS->Select_Eye_Face Select_Body Wear Laboratory Coat Read_SDS->Select_Body Select_Resp Work in Fume Hood or Use Respirator Read_SDS->Select_Resp Handle_Chemical Proceed with Handling Chemical Select_Gloves->Handle_Chemical Enables Safe Select_Eye_Face->Handle_Chemical Enables Safe Select_Body->Handle_Chemical Enables Safe Select_Resp->Handle_Chemical Enables Safe Doff_PPE Properly Doff & Dispose of PPE Handle_Chemical->Doff_PPE Upon Completion Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: PPE Selection Workflow for Handling this compound.

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Handling and Storage
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to keep airborne concentrations low.[1][6][8] Eyewash stations and safety showers must be readily accessible.[5][6][7]

  • Safe Handling Practices : Avoid creating dust when handling the solid material.[1] Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling and before breaks.[1][2][4][5]

  • Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][4][5][6][7][8]

Spill Management

In the event of a spill, your response will depend on the scale.

  • Minor Spills : For small, manageable spills, personnel with appropriate PPE can carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][8]

  • Major Spills : In the case of a large spill, evacuate the area immediately and prevent others from entering.[1] Contact your institution's environmental health and safety department for assistance.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Containerization : Collect waste material in a clearly labeled, sealed container.

  • Disposal : Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[2][4][5][6][7] Do not allow the product to enter drains.[1]

Emergency Response: A Step-by-Step Protocol

Preparedness is paramount. In the event of an exposure, immediate and correct action can significantly mitigate harm.

Emergency Contact Information:
  • Internal Emergency Contact : [Insert your institution's emergency number]

  • Poison Control Center : 1-800-222-1222

First Aid Measures:
  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2][4][6][8][9] Remove contact lenses if present and easy to do so.[1][2][3][4][5] Seek immediate medical attention.[2][4][6][8]

  • Skin Contact : Remove all contaminated clothing immediately.[2][6][9] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2][4][5][6][9] If skin irritation persists, seek medical advice.[2][3]

  • Inhalation : Move the individual to fresh air and keep them in a position comfortable for breathing.[1][2][3][4][5][6] If the person is not breathing, provide artificial respiration.[1][2][4][6][9] Seek medical attention if you feel unwell.[2][3][4][5]

  • Ingestion : Rinse the mouth with water.[1][2][6] Do NOT induce vomiting.[2][6][8] Never give anything by mouth to an unconscious person.[1][2][4][6][8] Seek immediate medical attention.[1][4][6][8]

In all cases of exposure, it is crucial to show the Safety Data Sheet (SDS) to the attending medical personnel. [1][2][6][9]

Emergency_Response cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Exposure Occurs Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush_Eyes Flush with Water for 15 min Eye_Contact->Flush_Eyes Action Wash_Skin Wash with Soap & Water for 15 min Skin_Contact->Wash_Skin Action Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Action Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse_Mouth Action Seek_Medical Seek Immediate Medical Attention (Bring SDS) Flush_Eyes->Seek_Medical Crucial Next Step Wash_Skin->Seek_Medical Crucial Next Step Fresh_Air->Seek_Medical Crucial Next Step Rinse_Mouth->Seek_Medical Crucial Next Step

Caption: Emergency Response Flowchart for Exposure Incidents.

By integrating these safety protocols into your daily laboratory operations, you contribute to a robust safety culture that protects the most valuable asset in scientific discovery: the researcher.

References

  • Angene Chemical. (2025, October 19). Safety Data Sheet.
  • AK Scientific, Inc. 4-Bromo-2-chloroacetanilide Safety Data Sheet.
  • ECHEMI. N-(4-Chlorophenyl)acetamide SDS, 539-03-7 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, December 19). 4`-Bromoacetanilide Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). 4-Chloroacetanilide Safety Data Sheet.
  • AK Scientific, Inc. N-(3-bromo-4-chlorophenyl)acetamide Safety Data Sheet.
  • BLD Pharmatech. This compound Safety Data Sheet.
  • Cole-Parmer. 4'-Bromoacetanilide, 98% Material Safety Data Sheet.
  • Thermo Fisher Scientific. (2016, October 25). N1-(4-Bromo-2-chlorophenyl)acetamide Safety Data Sheet.

Sources

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2-Bromo-n-(4-chlorophenyl)acetamide

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